molecular formula C12H22O B7767502 2-Heptylcyclopentanone CAS No. 71607-27-7

2-Heptylcyclopentanone

Cat. No.: B7767502
CAS No.: 71607-27-7
M. Wt: 182.30 g/mol
InChI Key: PJXHBTZLHITWFX-UHFFFAOYSA-N
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Description

2-Heptylcyclopentanone is a useful research compound. Its molecular formula is C12H22O and its molecular weight is 182.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-heptylcyclopentan-1-one
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InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h11H,2-10H2,1H3
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InChI Key

PJXHBTZLHITWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
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DSSTOX Substance ID

DTXSID8044547
Record name 2-Heptylcyclopentanone
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Molecular Weight

182.30 g/mol
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Physical Description

Liquid
Record name Cyclopentanone, 2-heptyl-
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CAS No.

137-03-1, 71607-27-7
Record name 2-Heptylcyclopentanone
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Record name Cyclopentanone, 2-heptyl-
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Record name Heptylcyclopentan-1-one
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Foundational & Exploratory

2-Heptylcyclopentanone CAS number 137-03-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Heptylcyclopentanone (CAS 137-03-1)

Introduction

This compound, registered under CAS number 137-03-1, is a cyclic aliphatic ketone that has carved a significant niche in the fragrance and flavor industries.[1][2][3] Also known by trade names such as Fleuramone and Alismone, this synthetic compound is highly valued for its distinct olfactory profile.[4][5][6] It imparts a concentrated, floral, and fruity aroma, often described as having jasmine, peach, and herbaceous notes.[7][8][9][10] Although it has not been reported to occur naturally, its unique scent and stability make it a versatile ingredient in a wide array of consumer products.[8][9] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, tailored for researchers and drug development professionals.

Chemical Identity and Physical Properties

This compound is a colorless to pale yellow, viscous liquid.[8][9][11][12] Its molecular structure consists of a five-membered cyclopentanone ring substituted with a seven-carbon heptyl chain. This structure is fundamental to its characteristic scent and physical behavior.

Table 1: Chemical Identifiers and Descriptors
IdentifierValueSource(s)
CAS Number 137-03-1[4][6][13]
IUPAC Name 2-heptylcyclopentan-1-one[4][6]
Synonyms Alismone, Fleuramone, Frutalone, Projasmon P[4][5][8][13]
Molecular Formula C₁₂H₂₂O[4][6][7][13]
Molecular Weight 182.30 g/mol [4][6][13]
InChI InChI=1S/C12H22O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h11H,2-10H2,1H3[4][6][13]
InChIKey PJXHBTZLHITWFX-UHFFFAOYSA-N[4][6][13]
SMILES CCCCCCCC1CCCC1=O[4][13]
Table 2: Physicochemical Properties
PropertyValueSource(s)
Appearance Colorless to pale yellow clear liquid[9][10][11]
Odor Fruity, floral, jasmine, peach, herbaceous[2][7][8][9][14]
Boiling Point 130 °C at 10 Torr; 264 °C at 760 Torr[12][14]
Density 0.8780 – 0.8880 g/cm³ at 25°C/25°C[9][12]
Refractive Index 1.4500 – 1.4540 at 20°C[9][12]
Vapor Pressure 0.018 - 0.0204 mmHg at 23-25°C[7][12]
Flash Point >100 °C (>212 °F)[9][15]
Solubility Practically insoluble in water; soluble in alcohol and oils[3][8][14]
logP (Octanol/Water) 3.716 - 3.88[12][13]
Topological Polar Surface Area 17.1 Ų[4]

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves an aldol condensation reaction between cyclopentanone and n-heptyl aldehyde (enanthaldehyde), followed by dehydration and subsequent reduction.[8][16] This method provides a reliable pathway to the desired product.

Experimental Protocol: Laboratory-Scale Synthesis[16]
  • Reaction Setup: In a reaction vessel, combine cyclopentanone and n-heptyl aldehyde in a molar ratio of approximately 1:1 to 1.3:1.

  • Catalysis: Add a sodium hydroxide catalyst, with the amount being 7-11% of the cyclopentanone mass, at a concentration of 2-2.3%.

  • Condensation: Heat the mixture to 70-90°C and maintain the reaction for 8-10 hours with stirring.

  • Neutralization & Dehydration: Cool the reaction mixture and adjust the pH to 6-7. Add toluene as an azeotropic solvent. Heat the mixture to 100-120°C, removing water as it forms until no more water is generated.

  • Purification: After the reaction is complete, wash the organic layer to remove impurities and then dry it to yield the final product, this compound.

Diagram: Synthesis Workflow

G cluster_reactants Reactants cluster_process Process Cyclopentanone Cyclopentanone Condensation Aldol Condensation (NaOH Catalyst, 70-90°C) Cyclopentanone->Condensation Heptaldehyde n-Heptyl Aldehyde Heptaldehyde->Condensation Dehydration Azeotropic Dehydration (Toluene, 100-120°C) Condensation->Dehydration Purification Washing & Drying Dehydration->Purification Product This compound Purification->Product

Caption: Aldol condensation synthesis of this compound.

Applications in Research and Industry

The primary application of this compound is as a fragrance ingredient.[1][4][9] Its stability and versatile scent profile make it a valuable component in a wide range of products.[9][10]

  • Perfumery and Cosmetics: It is extensively used in fine fragrances, particularly in jasmine, honeysuckle, and other fruity-floral compositions.[8][9][14] It can be used at dosages up to 4% in fragrance concentrates.[9]

  • Consumer Products: Its stability allows for its incorporation into soaps, detergents, shampoos, and fabric softeners, where it imparts a fresh and lasting scent.[9][10][15]

  • Chemical Intermediate: In a laboratory setting, it serves as a chemical intermediate for the synthesis of other aroma compounds and fine chemical derivatives.[3]

Toxicology and Safety

The safety of this compound has been assessed by the Research Institute for Fragrance Materials (RIFM), which concluded that it is safe for use in consumer products at current levels.[5][17] However, as with any chemical, proper handling and safety precautions are necessary.

Table 3: Toxicological Data
EndpointResultSpeciesSource(s)
Acute Oral Toxicity (LD50) >5000 mg/kgRat[1][12][14]
Acute Dermal Toxicity (LD50) >5000 mg/kgRabbit[12][14]
Skin Irritation Irritant (Category 2)Human[1][11]
Skin Sensitization Non-sensitizingHuman[1]
Genotoxicity No mutagenic or genotoxic activity observedIn vitro assays[17][18]
GHS Hazard Classification
  • H315: Causes skin irritation.[12][19]

  • H411: Toxic to aquatic life with long lasting effects.[1][19]

Protocol: Safe Handling and First Aid[1][11]
  • Engineering Controls: Use only in well-ventilated areas, preferably with local exhaust ventilation.

  • Personal Protective Equipment (PPE):

    • Skin: Wear suitable protective clothing and rubber gloves.

    • Eyes: Use safety goggles with side shields.

    • Respiratory: If vapor concentrations cause discomfort, use a NIOSH-approved organic vapor respirator.

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from ignition sources and avoid direct sunlight.

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.

    • Eye Contact: Hold eyes open and flush thoroughly with water for several minutes. Get immediate medical attention if irritation persists.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and give two glasses of water to dilute. Seek immediate medical attention.

    • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, administer oxygen or artificial respiration and get immediate medical attention.

Diagram: Safety and First Aid Workflow

G cluster_exposure Potential Exposure cluster_response First Aid Response Skin Skin Contact Wash Wash with Soap & Water Skin->Wash Eyes Eye Contact Flush Flush with Water Eyes->Flush Ingestion Ingestion Dilute Rinse Mouth, Drink Water Ingestion->Dilute Inhalation Inhalation FreshAir Move to Fresh Air Inhalation->FreshAir Medical Seek Medical Attention Wash->Medical if irritation persists Flush->Medical Dilute->Medical FreshAir->Medical

Caption: First aid procedures for this compound exposure.

References

  • The John D. Walsh Company. (2014, October 15). SAFETY DATA SHEET - 2-HEPTYL CYCLOPENTANONE.
  • International Flavors & Fragrances (IFF). Fleuramone | Fragrance Ingredients.
  • Cheméo. 2-n-Heptylcyclopentanone. Retrieved from [Link]

  • Api, A. M., et al. (2017). RIFM fragrance ingredient safety assessment this compound, CAS Registry Number 137-03-1. Food and Chemical Toxicology, 110.
  • TheTruthLabs.com. 2 Heptyl Cyclopentanone.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ChemicalBook. (2025). 2-N-HEPTYLCYCLOPENTANONE.
  • Chemical Bull. (2025). Material Safety Data Sheet (MSDS) - this compound.
  • The Fragrance Conservatory. This compound. The Ingredient Directory.
  • National Institute of Standards and Technology (NIST). 2-n-Heptylcyclopentanone. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemical Label for this compound.
  • ACS International. Heptyl Cyclopentanone-2.
  • Google Patents. (2015). CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone.
  • ECHEMI. (n.d.). 137-03-1, this compound Formula.
  • ACS International. (n.d.). Heptyl Cyclopentanone-2 PDF.
  • CookeChem. (2022). 2-n-Heptylcyclopentanone, >99.0%(GC), 137-03-1.
  • Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. Food and Chemical Toxicology, 50(12). Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). This compound.
  • The Good Scents Company. (n.d.). fleuramone (IFF), 137-03-1.
  • Sullivan, G., et al. (2024). Update to RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 137-03-1. Food and Chemical Toxicology, 183(Suppl 1). Retrieved from [Link]

  • Advanced Biotech. (n.d.). This compound | Cas 137-03-1| Aroma Chemical Supplier.

Sources

A Comprehensive Technical Guide to 2-Heptylcyclopentanone: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Aroma Chemical

2-Heptylcyclopentanone, a substituted cyclic ketone, is a significant molecule within the fragrance and flavor industry.[1] Characterized by a mild, fatty, and subtly fruity aroma, it serves as a versatile building block in the creation of complex scent profiles, particularly in imparting musky, fruity, and floral notes.[1] This guide provides an in-depth exploration of the physicochemical properties of this compound, outlines detailed methodologies for its analytical characterization, and discusses its primary applications, safety considerations, and synthesis. The information presented herein is intended for researchers, chemists, and professionals in the fields of drug development, food science, and consumer products who require a thorough understanding of this important aroma chemical.

Physicochemical Characteristics

This compound is a colorless to pale yellow liquid under standard conditions.[2][3] Its molecular structure, consisting of a five-membered carbon ring with a heptyl side chain, dictates its physical and chemical behavior.

Core Properties Summary

For ease of reference, the fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O[1][3][4][5][6][7][8]
Molecular Weight 182.3 g/mol [1][2][4][5][6][7]
Appearance Colorless to pale yellow, clear liquid[2][3]
Odor Mild, fatty, slightly fruity, floral, herbal, peach, jasmine[1][2][6][7]
Boiling Point 264 °C (at 760 mmHg)[1][4][5]
Melting Point -26.00 °C[9]
Density Approximately 0.88-0.89 g/cm³ at 20-25 °C[2][3][4][7][10]
Flash Point 99 °C[1][5]
Solubility Practically insoluble in water; soluble in organic solvents such as ethanol, diethyl ether, and oils.[1][5][6]
CAS Number 137-03-1[1][4]
Structural Representation

The molecular structure of this compound is fundamental to its properties and applications.

Caption: 2D structure of this compound.

Applications in Industry

The primary application of this compound is as a fragrance ingredient in a wide array of consumer products.[1][11] Its stability and blending flexibility make it a valuable component in perfumery.[1]

  • Perfumery and Fragrances: It is extensively used to impart musky, fruity, and floral notes in perfumes, colognes, soaps, and other personal care products.[1] It is particularly effective in floral accords based on jasmine and ylang-ylang.[2]

  • Flavor Industry: In flavor research and development, it can provide creamy and musky notes to formulations.[1]

  • Chemical Synthesis: this compound also serves as a chemical intermediate in the synthesis of other aroma compounds, esters, and ketones.[1]

Experimental Protocols for Characterization

The purity and identity of this compound are critical for its intended applications. The following are standard methodologies for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.

Rationale: This method allows for the determination of purity and the identification of any potential impurities. The retention time from the gas chromatograph provides a quantitative measure of the compound's volatility and interaction with the stationary phase, while the mass spectrum offers a unique fragmentation pattern for structural elucidation.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable organic solvent, such as ethanol or hexane. A typical concentration is 1 mg/mL.

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

      • Injector: Set to a temperature of 250 °C.

      • Oven Program: Start at a temperature of 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/minute, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of the peak and compare it with a reference spectrum from a database (e.g., NIST). The molecular ion peak (M+) should be observed at m/z 182.3.

G cluster_0 GC-MS Workflow Sample Preparation Sample Preparation GC Injection GC Injection Sample Preparation->GC Injection Separation in Column Separation in Column GC Injection->Separation in Column Ionization (EI) Ionization (EI) Separation in Column->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Detection & Data Acquisition Detection & Data Acquisition Mass Analysis->Detection & Data Acquisition

Caption: General workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

Rationale: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for unambiguous confirmation of the molecular structure.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 300 MHz or higher).

    • Acquire both ¹H and ¹³C NMR spectra.

  • Data Acquisition:

    • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis:

    • ¹H NMR: The spectrum will show characteristic signals for the protons on the cyclopentanone ring and the heptyl chain. The integration of the peaks will correspond to the number of protons in each environment.

    • ¹³C NMR: The spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon (C=O) which will appear significantly downfield.

Safety and Handling

According to safety data sheets, this compound is classified as a skin irritant and is toxic to aquatic life with long-lasting effects.[11][12] Proper safety precautions should be observed when handling this chemical.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[12][13]

  • Handling: Use in a well-ventilated area, preferably with local exhaust ventilation.[12][13] Avoid contact with skin and eyes, and avoid inhaling vapors.[12][13]

  • Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers, protected from heat and light.[13]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and water.[12][13]

    • Eye Contact: Flush eyes thoroughly with water.[12][13]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][13]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[12]

Synthesis Overview

A common method for the synthesis of this compound involves the aldol condensation of cyclopentanone and n-heptaldehyde.[14] This reaction is typically carried out under basic conditions.

G Cyclopentanone Cyclopentanone Aldol Condensation Aldol Condensation Cyclopentanone->Aldol Condensation + n-Heptaldehyde (Base Catalyst) 2-Heptylidene-\ncyclopentanone 2-Heptylidene- cyclopentanone Aldol Condensation->2-Heptylidene-\ncyclopentanone Catalytic Reduction Catalytic Reduction 2-Heptylidene-\ncyclopentanone->Catalytic Reduction + H₂ This compound This compound Catalytic Reduction->this compound

Caption: A simplified synthesis pathway for this compound.

Conclusion

This compound is a commercially significant aroma chemical with well-defined physicochemical properties. Its utility in the fragrance and flavor industries is underscored by its characteristic scent profile and stability. The analytical methodologies outlined in this guide provide a robust framework for its quality control and structural verification. As with all chemical compounds, adherence to proper safety and handling protocols is paramount to ensure its safe use in research and industrial applications.

References

  • 2-n-Heptylcyclopentanone | 137-03-1. (n.d.). BuyersGuideChem. Retrieved January 3, 2026, from [Link]

  • This compound - Solubility of Things. (n.d.). Solubility of Things. Retrieved January 3, 2026, from [Link]

  • Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. (2012). PubMed. Retrieved January 3, 2026, from [Link]

  • Analytical Methods for Ketones. (n.d.). Scribd. Retrieved January 3, 2026, from [Link]

  • Gas Chromatographic Identification of Aldehydes and Ketones in Toxicological Analyses. (1973). Journal of Forensic Sciences. Retrieved January 3, 2026, from [Link]

  • Aldehydes and Ketones: Gas Chromatography. (2012). ResearchGate. Retrieved January 3, 2026, from [Link]

  • 2 Heptyl Cyclopentanone. (n.d.). TheTruthLabs.com. Retrieved January 3, 2026, from [Link]

  • This compound | C12H22O | CID 8710. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Heptyl Cyclopentanone-2. (n.d.). ACS International. Retrieved January 3, 2026, from [Link]

  • Heptyl Cyclopentanone-2. (n.d.). ACS International. Retrieved January 3, 2026, from [Link]

  • CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone. (n.d.). Google Patents.
  • THE N.M.R. SPECTRUM OF CYCLOPENTANONE. (1961). Canadian Science Publishing. Retrieved January 3, 2026, from [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031407). (n.d.). Human Metabolome Database. Retrieved January 3, 2026, from [Link]

  • Cyclopentanone - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]

  • 1 H NMR spectra of the methyl cyclopentanone-2-carboxylate (1)-top... (2018). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Simple Synthesis of 2-Cyclopentenones. (2018, November 14). ChemistryViews. Retrieved January 3, 2026, from [Link]

  • fleuramone (IFF), 137-03-1. (n.d.). The Good Scents Company. Retrieved January 3, 2026, from [Link]

  • 2-n-Heptylcyclopentanone. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

  • This compound | CAS#:137-03-1. (n.d.). Chemsrc. Retrieved January 3, 2026, from [Link]

  • Heptyl Cyclopentanone-2. (n.d.). ACS International. Retrieved January 3, 2026, from [Link]

  • Cyclopentanone. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Heptylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide TG-2HCPO-2026

Prepared by: Senior Application Scientist, Gemini Division

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Heptylcyclopentanone (CAS No. 137-03-1), a key cyclic ketone utilized extensively in the fragrance and flavor industries. The document details its molecular structure, physicochemical properties, established synthesis protocols, and methods for spectroscopic characterization. Authored from the perspective of a senior application scientist, this guide emphasizes the causal relationships in experimental design and provides validated, step-by-step methodologies to ensure scientific integrity and reproducibility. All data and protocols are supported by authoritative references to provide a trustworthy and expert-level resource for professionals in chemical research and development.

Core Molecular and Physicochemical Properties

This compound, also known by trade names such as Alismone and Fleuramone, is a cyclic ketone featuring a five-membered carbon ring with a heptyl group substituted at the alpha-position to the carbonyl.[1][2] This structure imparts a characteristic mild, fruity, and slightly floral aroma.[3][4]

1.1. Molecular Structure and Identifiers

The fundamental identity of a chemical compound is rooted in its structure. The IUPAC name for this compound is 2-heptylcyclopentan-1-one.[1][2] Its structure is visualized below.

Caption: 2D Molecular Structure of this compound.

1.2. Physicochemical Data Summary

Quantitative data is essential for experimental planning, from solvent selection to purification method design. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 137-03-1[1]
Molecular Formula C₁₂H₂₂O[1][3]
Molecular Weight 182.30 g/mol [1][2]
Appearance Colorless to pale yellow clear liquid[3][5]
Boiling Point 264 °C (at 760 Torr)[3][4]
Density ~0.887 g/cm³ at 20°C[6]
Flash Point >99 °C[3]
Solubility Practically insoluble in water; Soluble in alcohol and oils[3][4]
Refractive Index ~1.4526 at 20°C[4][6]
Vapor Pressure 2.4 Pa at 24°C[4]
Synthesis and Mechanistic Considerations

A common and efficient method for synthesizing this compound involves a base-catalyzed aldol condensation between cyclopentanone and n-heptaldehyde (heptanal), followed by dehydration and subsequent reduction.[7]

2.1. Synthesis Workflow: Aldol Condensation Route

The expertise in this synthesis lies in controlling the reaction conditions to favor the desired mono-alkylation and subsequent reduction while minimizing side reactions.

Caption: High-level workflow for the synthesis of this compound.

2.2. Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful synthesis of the intermediate, 2-heptylidene-cyclopentanone, is a prerequisite for proceeding to the hydrogenation step.

Materials:

  • Cyclopentanone

  • n-Heptaldehyde (Heptanal)

  • Sodium Hydroxide (NaOH) solution

  • Toluene

  • Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas source

  • Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

  • Aldol Condensation & Dehydration:

    • To a reaction vessel, add cyclopentanone and n-heptaldehyde, typically in a molar ratio of 1-1.3 to 1.[7] Causality: A slight excess of cyclopentanone can help drive the reaction to completion and minimize self-condensation of heptaldehyde.

    • Introduce a catalytic amount of aqueous sodium hydroxide solution.[7] Causality: The base deprotonates the α-carbon of cyclopentanone, forming an enolate which acts as the nucleophile.

    • Heat the mixture to 70-90°C and stir for 8-10 hours.[7] Monitor the reaction progress via Thin Layer Chromatography (TLC).

    • After the initial reaction, neutralize the mixture to a pH of 6-7 using a suitable acid.

    • Add toluene and heat to 100-120°C, using a Dean-Stark apparatus to remove the water generated during the condensation, thus driving the equilibrium towards the dehydrated product, 2-heptylidene-cyclopentanone.[7] Causality: Removal of water prevents the reverse reaction and ensures a high yield of the enone intermediate.

  • Catalytic Hydrogenation (Reduction):

    • Transfer the toluene solution of 2-heptylidene-cyclopentanone to a hydrogenation reactor.

    • Add a catalytic amount of Palladium on Carbon (e.g., 5% Pd/C).

    • Pressurize the reactor with hydrogen gas according to standard laboratory procedures.

    • The reaction is typically exothermic; maintain temperature control as needed. The hydrogenation selectively reduces the carbon-carbon double bond of the enone to yield the final product, this compound. Causality: Pd/C is a highly effective and selective catalyst for the reduction of alkenes in the presence of carbonyl groups under moderate conditions.

  • Purification:

    • Once the reaction is complete (monitored by Gas Chromatography), filter the mixture to remove the Pd/C catalyst.

    • Wash the resulting solution to remove any remaining salts.

    • Purify the crude product by vacuum distillation to obtain high-purity this compound. The fraction boiling at approximately 130°C at 10 Torr is collected.[6]

Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods should be employed.

  • Infrared (IR) Spectroscopy: The IR spectrum will provide definitive evidence of the key functional groups. A strong absorption band is expected around 1740 cm⁻¹, which is characteristic of a carbonyl (C=O) stretch in a five-membered ring. The absence of a significant C=C stretching band around 1650 cm⁻¹ confirms the successful hydrogenation of the enone intermediate.[1]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 182, corresponding to the molecular weight of C₁₂H₂₂O.[1][2] Common fragmentation patterns would include the loss of the heptyl chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the protons on the cyclopentanone ring and the heptyl chain. The absence of signals in the vinylic region (δ 5.5-6.5 ppm) confirms complete reduction.

    • ¹³C NMR will show a peak for the carbonyl carbon at a downfield chemical shift (typically >200 ppm) and a series of peaks in the aliphatic region for the remaining 11 carbon atoms.

Applications and Industrial Relevance

This compound is a valuable compound primarily used as a fragrance ingredient in a wide array of consumer products.[2][8]

  • Perfumery and Cosmetics: It imparts a long-lasting, soft, fruity-floral character, often described as having jasmine and peach notes, to perfumes, lotions, soaps, and detergents.[3][5][9] Its stability makes it suitable for use in various product bases, including those with challenging pH levels.[5][10]

  • Flavor Industry: It is used in the development of creamy, musky, and fruity notes for flavor formulations.[3]

  • Chemical Synthesis: It serves as a versatile intermediate for the synthesis of other aroma chemicals and fine chemical derivatives.[3]

Safety and Handling

According to available data, this compound has a low acute toxicity profile, with reported oral LD50 values in rats and dermal LD50 values in rabbits being greater than 5 g/kg.[4][6] However, it is classified as a skin irritant.[6] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated fume hood.

References
  • National Institute of Standards and Technology (NIST). (n.d.). 2-n-Heptylcyclopentanone. In NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). This compound. In PubChem Compound Database. Retrieved January 3, 2026, from [Link]

  • BuyersGuideChem. (n.d.). 2-n-Heptylcyclopentanone | 137-03-1. Retrieved January 3, 2026, from [Link]

  • TheTruthLabs.com. (n.d.). 2 Heptyl Cyclopentanone. Retrieved January 3, 2026, from [Link]

  • Google Patents. (2015). CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone.
  • ACS International. (n.d.). Heptyl Cyclopentanone-2. Retrieved January 3, 2026, from [Link]

  • ACS International. (n.d.). Heptyl Cyclopentanone-2. Retrieved January 3, 2026, from [Link]

  • ChemistryViews. (2018). Simple Synthesis of 2-Cyclopentenones. Retrieved January 3, 2026, from [Link]

  • FDA Global Substance Registration System. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

  • The Good Scents Company. (n.d.). fleuramone (IFF), 137-03-1. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved January 3, 2026, from [Link]

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An In-depth Technical Guide to the Solubility of 2-Heptylcyclopentanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-heptylcyclopentanone, a key component in various fragrance and chemical synthesis applications.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility and presents a detailed, field-proven methodology for its experimental determination. By offering a robust framework for assessing the solubility of this compound in a range of common organic solvents, this guide aims to facilitate its effective utilization in formulation, synthesis, and quality control processes. The document further provides insights into the critical interplay of molecular structure and solvent properties that govern the solubility of this versatile cyclic ketone.

Introduction to this compound

This compound (CAS No. 137-03-1), also known by trade names such as Fleuramone and Alismone, is a colorless to pale yellow liquid with a characteristic fruity and floral aroma, often associated with jasmine.[1][3] Its molecular formula is C₁₂H₂₂O, and it has a molecular weight of 182.30 g/mol .[4][5] The structure, featuring a five-membered cyclopentanone ring with a seven-carbon alkyl chain, imparts a unique combination of polarity and lipophilicity. This distinct molecular architecture is central to its utility in the fragrance industry, where it serves as a long-lasting modifier in various perfume compositions.[1] Beyond its olfactory contributions, its chemical properties make it a subject of interest in organic synthesis and potentially in the formulation of therapeutic agents. A thorough understanding of its solubility in different organic solvents is paramount for any application, from ensuring homogeneity in fragrance blends to designing reaction media for chemical transformations.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which qualitatively describes the thermodynamic favorability of the interactions between solute and solvent molecules. For this compound, its solubility profile is a direct consequence of its molecular structure:

  • Polar Carbonyl Group: The ketone functional group (C=O) introduces a dipole moment, making the molecule capable of dipole-dipole interactions and hydrogen bonding (as an acceptor) with protic solvents.

  • Nonpolar Alkyl Chain: The long heptyl group is nonpolar and contributes to van der Waals forces. This substantial nonpolar character dictates its affinity for lipophilic and nonpolar solvents.

The interplay between these two features determines its miscibility with a given solvent. Generally, this compound is practically insoluble in water but exhibits good solubility in alcohols and oils.[2][6]

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₂H₂₂O[4]
Molecular Weight182.30 g/mol [4][5]
AppearanceColorless to pale yellow clear liquid[3]
Boiling Point264 °C[1][6]
Flash Point99 °C[1][6]
Density~0.88 g/cm³ at 20 °C[7]
LogP (Octanol-Water Partition Coefficient)3.716 - 3.88[7][8]

The high LogP value indicates a strong preference for nonpolar environments over aqueous ones, which is consistent with its observed low water solubility.

Experimental Determination of Solubility

The following section outlines a robust and reliable protocol for the quantitative determination of this compound solubility in various organic solvents. The recommended approach is the isothermal shake-flask method, a widely accepted technique for generating equilibrium solubility data.[9][10]

Materials and Equipment
  • This compound (>98% purity)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, hexane, toluene, dichloromethane) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

  • Centrifuge (optional)

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh this compound add_excess Add Excess Solute to Solvent prep_solute->add_excess prep_solvent Measure Solvent Volume prep_solvent->add_excess shake Shake at Constant Temperature (e.g., 24-48 hours) add_excess->shake settle Allow to Settle shake->settle separate Centrifuge/Filter Supernatant settle->separate dilute Dilute Saturated Solution separate->dilute quantify Quantify by GC/HPLC dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol
  • Preparation of Solvent Systems: Prepare a series of glass vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent.

  • Addition of Solute: Add an excess amount of this compound to each vial. The presence of a distinct undissolved phase of the solute should be visible after initial mixing.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that saturation is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solute to settle. For emulsions or fine dispersions, centrifugation can be employed to facilitate phase separation.

  • Sample Collection: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.

  • Gravimetric Analysis (Optional but Recommended):

    • Weigh the vial containing the filtered saturated solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

    • Once the solvent is completely removed, reweigh the vial containing the non-volatile solute residue.

    • The mass of the dissolved this compound can be determined by the difference in weight. The mass of the solvent can be calculated from the initial weight of the solution and the final weight of the residue.

  • Quantitative Analysis (Primary Method):

    • Accurately dilute a known volume or weight of the filtered saturated solution with the pure solvent.

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the diluted sample and the calibration standards using a validated analytical method, such as GC-FID or HPLC-UV. A hypothetical HPLC method could involve a C18 column with a mobile phase of acetonitrile and water.

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

    • Back-calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Safety and Handling
  • This compound is a skin irritant.[11][12] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of vapors.[11]

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[11][12]

Data Presentation and Interpretation

The experimentally determined solubility data for this compound in various organic solvents should be tabulated for clear comparison and analysis.

Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C

SolventSolvent Polarity (Dielectric Constant)Experimentally Determined Solubility ( g/100 mL)Observations
Hexane1.88To be determinedExpected to be highly soluble
Toluene2.38To be determinedExpected to be highly soluble
Dichloromethane9.08To be determinedExpected to be soluble
Ethyl Acetate6.02To be determinedExpected to be soluble
Acetone21To be determinedReported to be soluble[1]
Isopropanol18To be determinedExpected to be soluble
Ethanol24.3To be determinedReported to be soluble[1]
Methanol32.6To be determinedExpected to be soluble
Water80.1Practically Insoluble[1][2][6]

Logical Relationship of Solubility:

G cluster_solute This compound cluster_solvents Solvent Type cluster_interaction Dominant Interaction & Solubility solute Polar Head (C=O) + Nonpolar Tail (C7H15) nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Nonpolar Tail Dominates polar_aprotic Polar Aprotic (e.g., Acetone) solute->polar_aprotic Polar & Nonpolar Parts Interact polar_protic Polar Protic (e.g., Ethanol) solute->polar_protic Polar & Nonpolar Parts Interact vdw Van der Waals (High Solubility) nonpolar->vdw dipole Dipole-Dipole (Good Solubility) polar_aprotic->dipole hbond Dipole-Dipole & H-Bonding (Good Solubility) polar_protic->hbond

Caption: Intermolecular forces governing the solubility of this compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While qualitative data indicates good solubility in many common organic media, the detailed experimental protocol presented herein enables researchers to generate precise, quantitative data essential for formulation and process development. The principles outlined, rooted in the molecular structure of this compound, offer a predictive lens through which to approach solvent selection. Adherence to the described methodologies will ensure the generation of high-quality, reliable solubility data, thereby supporting the continued and expanded application of this important fragrance and chemical intermediate.

References

  • ASTM E1148-02(2008), Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2008,

  • Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal 2021;1(1):58-60.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • International Flavors & Fragrances. (2019). SAFETY DATA SHEET - FLEURAMONE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). This compound. Retrieved from [Link]

  • ACS International. (n.d.). Heptyl Cyclopentanone-2. Retrieved from [Link]

  • NIST. (n.d.). 2-n-Heptylcyclopentanone. Retrieved from [Link]

  • Cheméo. (n.d.). 2-n-Heptylcyclopentanone. Retrieved from [Link]

  • ACS International. (n.d.). Heptyl Cyclopentanone-2 | ACS International. Retrieved from [Link]

  • ACS International. (n.d.). Heptyl Cyclopentanone-2. Retrieved from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Online @ UTSC. (n.d.). Solubility. Retrieved from [Link]

  • YouTube. (2023, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Cyclopentanone, 2-heptylidene- on Newcrom R1 HPLC column. Retrieved from [Link]

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2-Heptylcyclopentanone: A Synthetic Workhorse in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-Heptylcyclopentanone, a synthetic ketone with the molecular formula C12H22O, is a significant component in the palette of modern perfumery. This technical guide addresses the core question of its natural origin, details its physicochemical properties, outlines its primary synthesis methodologies, explores its wide-ranging applications in fragrance formulations, and summarizes key toxicological data. Contrary to inquiries about its presence in the natural world, multiple authoritative sources confirm that this compound has not been found in nature.[1][2][3] Its value and utility are derived entirely from its synthetic production, which allows for consistent quality and supply for industrial applications. This document provides an in-depth analysis for professionals in research and development who require a comprehensive understanding of this widely used aroma chemical.

Natural Occurrence: A Conclusive Absence

A thorough review of chemical databases and scientific literature reveals a consensus that this compound is a synthetic molecule.[1][2][4] It is not listed as a constituent of any known plant, fungus, insect, or other natural source.[1][2][4][5] This distinction is critical for formulation, regulatory, and labeling purposes, as the compound must be classified as a synthetic aroma chemical. Its pleasant, fruity, and floral-jasmine aroma profile is a product of chemical ingenuity rather than an extraction from a natural source.

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is essential for its effective use in formulations and for predicting its behavior in various matrices. The compound is a colorless to pale yellow, viscous liquid with a distinct fruity, floral, and slightly herbaceous odor, often associated with jasmine.[1][3]

PropertyValueSource
Molecular Formula C12H22O[1][4][6]
Molecular Weight 182.30 g/mol [4][6]
CAS Number 137-03-1[1][4][6]
Appearance Colorless to pale yellow clear liquid[7]
Boiling Point 130 °C at 10 Torr[1]
Density 0.8780 – 0.8880 g/cm³ at 20°C/25°C[1][4]
Refractive Index 1.4500 – 1.4540 at 20°C[2][4]
Flash Point > 100 °C[2][7]
Solubility Practically insoluble in water; soluble in alcohol and oils[3]

Chemical Synthesis

The industrial production of this compound is primarily achieved through an aldol condensation reaction followed by dehydration and hydrogenation. This process offers high yield and control over the final product's purity.

Synthesis Workflow: Aldol Condensation Route

A common synthesis method involves the base-catalyzed reaction of cyclopentanone with n-heptaldehyde (enanthaldehyde).[8] This multi-step process is efficient and scalable for industrial production.

Step 1: Aldol Condensation Cyclopentanone and n-heptaldehyde are reacted in the presence of a base catalyst, such as sodium hydroxide, at elevated temperatures (70-90 °C).[8] This step forms a 2-(1-hydroxyheptyl)cyclopentanone intermediate.

Step 2: Dehydration The reaction mixture is then heated, often with the addition of a solvent like toluene to facilitate water removal, leading to the formation of 2-heptylidenecyclopentanone, an α,β-unsaturated ketone.[8]

Step 3: Hydrogenation The final step involves the catalytic hydrogenation of the double bond in the heptylidene group to yield the saturated ketone, this compound.

Below is a diagram illustrating the key stages of this synthesis pathway.

G cluster_0 Synthesis of this compound A Cyclopentanone + n-Heptaldehyde B Aldol Condensation (Base Catalyst, 70-90°C) A->B C 2-(1-Hydroxyheptyl)cyclopentanone (Intermediate) B->C D Dehydration (Heat, Toluene) C->D E 2-Heptylidenecyclopentanone (α,β-Unsaturated Ketone) D->E F Catalytic Hydrogenation E->F G This compound (Final Product) F->G

Caption: Key stages in the synthesis of this compound.

Applications in Industry

The primary application of this compound is as a fragrance ingredient in a wide array of consumer products.[4][9] Its stability and versatile scent profile make it a valuable component in perfumery.

  • Perfumery: It is extensively used to impart fruity, floral (especially jasmine-like), and green notes to fine fragrances, colognes, and personal care products.[1][3][9] It blends well with other aroma chemicals to create complex and long-lasting scents.[9]

  • Cosmetics and Personal Care: Due to its stability, it is incorporated into soaps, detergents, shampoos, body lotions, and deodorants.[2][4][9]

  • Flavor Research: In research and development, it is explored for its potential to add creamy and musky notes to flavor formulations.[9]

  • Chemical Intermediate: It also serves as an intermediate in the synthesis of other aroma compounds and fine chemicals.[9]

Safety and Toxicology

The safety of this compound as a fragrance ingredient has been assessed by organizations such as the Research Institute for Fragrance Materials (RIFM).[10][11]

  • Acute Toxicity: The acute oral LD50 in rats and the acute dermal LD50 in rabbits were both reported to be greater than 5 g/kg, indicating low acute toxicity.[1]

  • Skin Irritation: It is classified as a skin irritant.[6]

  • Environmental Hazard: The compound is noted as being toxic to aquatic life with long-lasting effects.[6]

Professionals handling this material should consult the relevant Safety Data Sheet (SDS) for detailed handling and safety information.

Conclusion

References

  • Heptyl Cyclopentanone-2. ACS International. [Link]

  • fleuramone (IFF), 137-03-1. The Good Scents Company. [Link]

  • 2-heptylidene cyclopentanone, 39189-74-7. The Good Scents Company. [Link]

  • This compound | C12H22O | CID 8710. PubChem - NIH. [Link]

  • CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone.
  • This compound | Cas 137-03-1| Aroma Chemical Supplier. Advanced Biotech. [Link]

  • This compound - The Ingredient Directory. The Fragrance Conservatory. [Link]

  • Heptyl Cyclopentanone-2. ACS International. [Link]

  • RIFM fragrance ingredient safety assessment this compound, CAS Registry Number 137-03-1 | Request PDF. ResearchGate. [Link]

  • Fungi: Pioneers of chemical creativity – Techniques and strategies to uncover fungal chemistry. IMA Fungus. [Link]

  • RIFM fragrance ingredient safety assessment this compound, CAS Registry Number 137-03-1. PubMed. [Link]

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Synonyms for 2-Heptylcyclopentanone like Alismone and Fleuramone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Heptylcyclopentanone and Its Synonyms

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 137-03-1), a significant synthetic aroma chemical known commercially by synonyms such as Alismone and Fleuramone. We delve into its chemical identity, physicochemical properties, synthesis methodologies, and analytical characterization. The document elucidates the compound's primary application in the fragrance industry, detailing its distinct olfactive profile and performance in various consumer product matrices. Furthermore, this guide presents detailed experimental protocols for its synthesis and analysis, discusses its toxicological and regulatory status, and provides insights into its mechanism of action from a chemical perspective. This paper is intended for researchers, chemists, and product development professionals in the fragrance, cosmetic, and chemical industries.

Chemical Identity and Physicochemical Properties

This compound is a cyclic aliphatic ketone that has become a cornerstone in the creation of jasmine and fruity-floral fragrances.[1][2] Although not yet identified in nature, its scent profile is highly valued for its similarity to natural floral notes, particularly cis-jasmone.[3][4] Its stability and versatility make it a preferred ingredient in a wide array of applications, from fine fragrances to functional products like soaps and detergents.[5][6]

Nomenclature and Synonyms

The compound is recognized by several names across industry and scientific literature, which can be a source of ambiguity. A clear understanding of its nomenclature is crucial for accurate research and sourcing.

  • IUPAC Name: 2-heptylcyclopentan-1-one[7]

  • CAS Number: 137-03-1[3]

  • Common Synonyms: Alismone, Fleuramone, Projasmone P, Frutalone, Heptone, 2-n-Heptylcyclopentanone.[7][8]

Physicochemical Data

The physical and chemical properties of this compound dictate its handling, formulation, and performance. These are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O[3][9]
Molecular Weight 182.30 g/mol [9][10]
Appearance Colorless to pale yellow, viscous liquid[1][8][11]
Odor Profile Floral (Jasmine), fruity (Peach), lactonic, green, slightly herbaceous[1][3][10][12]
Density 0.8780 – 0.8880 g/cm³ at 20°C[11][13]
Refractive Index 1.4500 – 1.4540 at 20°C[8][11]
Boiling Point 130 °C at 10 Torr[13]
Flash Point >100 °C (>212 °F)[8][11]
Solubility Insoluble in water; soluble in alcohol and oils[1][5]
Vapor Pressure 0.018 - 0.0204 mmHg at 23-25°C[3][13]
Log P 3.88 - 4.0[3][13]

Synthesis and Manufacturing

The industrial production of this compound is a well-established process, primarily relying on the principles of aldol condensation. This classic carbon-carbon bond-forming reaction is efficient and utilizes readily available starting materials.

Core Synthesis Pathway: Aldol Condensation

The most common synthesis route involves the base-catalyzed reaction between cyclopentanone and n-heptaldehyde (also known as heptanal).[14] The reaction proceeds in two main stages:

  • Aldol Addition: The base (e.g., sodium hydroxide) deprotonates the α-carbon of cyclopentanone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of n-heptaldehyde.

  • Dehydration (Condensation): The resulting aldol adduct is unstable and readily undergoes dehydration (loss of a water molecule) under heat to form the more stable α,β-unsaturated ketone, 2-heptylidenecyclopentanone.

  • Reduction/Hydrogenation: The exocyclic double bond of 2-heptylidenecyclopentanone is then selectively hydrogenated to yield the final saturated product, this compound.

A patent for this method describes reacting cyclopentanone and n-heptyl aldehyde at 70-90°C in the presence of a sodium hydroxide catalyst.[14]

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Steps cluster_intermediates Intermediate cluster_product Final Product Cyclopentanone Cyclopentanone Aldol Base-Catalyzed Aldol Condensation Cyclopentanone->Aldol Heptaldehyde n-Heptaldehyde Heptaldehyde->Aldol UnsaturatedKetone 2-Heptylidenecyclopentanone Aldol->UnsaturatedKetone Dehydration (-H₂O) Hydrogenation Catalytic Hydrogenation FinalProduct This compound (Alismone/Fleuromone) Hydrogenation->FinalProduct Saturation UnsaturatedKetone->Hydrogenation

Caption: High-level overview of the synthesis of this compound.

Detailed Laboratory Synthesis Protocol

This protocol is a representative example for the synthesis of this compound.

Materials:

  • Cyclopentanone (1.0 mol)

  • n-Heptaldehyde (1.0 mol)

  • Sodium Hydroxide (NaOH), 5% aqueous solution

  • Toluene

  • Palladium on Carbon (Pd/C, 5%) catalyst

  • Hydrogen (H₂) gas supply

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Condensation: To a round-bottom flask equipped with a stirrer and condenser, add cyclopentanone and n-heptaldehyde. While stirring, slowly add the 5% NaOH solution. Heat the mixture to 80°C for 8-10 hours.[14]

  • Work-up & Dehydration: Cool the reaction mixture. Neutralize with dilute HCl until the pH is 6-7. Transfer to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-heptylidenecyclopentanone.

  • Hydrogenation: Dissolve the crude intermediate in ethanol in a hydrogenation vessel. Add the 5% Pd/C catalyst (approx. 1% by weight of the substrate). Pressurize the vessel with H₂ gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with ethanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Self-Validation: The progress of each step should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete conversion of reactants and intermediates. The final product's identity and purity must be confirmed by GC-MS and NMR spectroscopy.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound for its use in high-value applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for both qualitative and quantitative analysis. It separates the compound from any impurities and provides a mass spectrum that serves as a molecular fingerprint.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable solvent like ethanol or hexane.

  • Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms).

  • GC Parameters (Typical):

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium, constant flow.

  • MS Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Interpretation: The NIST WebBook and PubChem provide reference mass spectra for this compound.[7][9] Key fragments to identify include the molecular ion peak (M⁺) at m/z 182, and characteristic fragments at m/z 99, 84, 55, and 41, which correspond to cleavages of the cyclopentanone ring and the heptyl side chain.[7]

Analytical_Workflow Sample Sample of This compound Dilution Dilute in Ethanol/Hexane Sample->Dilution Injection Inject into GC-MS Dilution->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization MS Ionization (EI) & Fragmentation Separation->Ionization Detection Mass Detection (m/z Scan) Ionization->Detection Data Data Analysis: Compare vs. Library Detection->Data Result Purity & Identity Confirmation Data->Result

Caption: Standard workflow for the GC-MS analysis of this compound.

Applications in Fragrance and Consumer Products

The primary value of this compound lies in its unique and powerful olfactive properties. It serves as a versatile building block in a perfumer's palette.

Olfactive Profile and Usage

It imparts a concentrated jasmine flower note with fruity, peachy, and lactonic undertones.[2][3][15] This complexity allows it to be used in various floral compositions, particularly those featuring jasmine, honeysuckle, and lavender.[1][13] It provides a fresh and powerful lift to fragrances.[1] Recommended usage levels can be up to 4% in a fragrance concentrate.[6][10]

Blending and Synergies

This compound blends exceptionally well with several classes of fragrance materials:

  • Musks: It harmonizes particularly well with macrocyclic musks.[1][2]

  • Lactones: Complements materials like Undecanolide.[2]

  • Aldehydes: Works well with fruity aldehydes to enhance tropical nuances.[15]

  • Other Florals: It is a key component in jasmine accords and can be used as an enhancer or a more cost-effective alternative to cis-jasmone.[2][16]

Performance and Stability

The stability of a fragrance ingredient is critical for its successful incorporation into consumer products. This compound demonstrates good to excellent performance and stability in a variety of bases.[3]

Product MatrixPerformance/Stability
Fine Fragrance (Alcoholic)Excellent
SoapsVery Good to Excellent
Shampoos & Body LotionsGood to Very Good
Fabric ConditionersVery Good
Powder DetergentsGood
Bleach-Containing CleanersPoor

(Data synthesized from IFF and other supplier information)[3][8]

Safety, Toxicology, and Regulatory Status

A thorough understanding of the safety profile of any chemical is paramount for its responsible use. This compound has been evaluated by the Research Institute for Fragrance Materials (RIFM) and is subject to industry standards.

Toxicological Profile
  • Acute Toxicity: The compound exhibits a low order of acute toxicity. The oral LD₅₀ in rats is reported as >5 g/kg, and the dermal LD₅₀ in rabbits is 5 g/kg.[1][13][17]

  • Skin Irritation: It is classified as a skin irritant.[7][13][17] GHS classifications indicate H315 (Causes skin irritation).[13]

  • Sensitization: It is not considered a significant sensitizer at current use levels.[18][19]

  • Genotoxicity: No mutagenic or genotoxic activity was observed in relevant assays.[18][19]

Environmental Profile

This compound is classified as toxic to aquatic life with long-lasting effects (GHS: H411).[7][17] Therefore, release into the environment should be avoided, and disposal must be handled according to local regulations.[17] It is, however, described as readily biodegradable by some suppliers.[10]

Regulatory Information
  • IFRA: The International Fragrance Association (IFRA) sets standards for the safe use of fragrance materials. Formulators must adhere to these standards. This compound is on the IFRA Transparency List.[7]

  • REACH: The compound is registered under the European Union's REACH regulations.[4]

Conclusion

This compound, known by trade names like Alismone and Fleuramone, is a synthetic ketone of significant importance to the fragrance industry. Its powerful and pleasant jasmine-fruity odor profile, combined with good stability in various product bases, makes it an invaluable tool for perfumers. Its synthesis via aldol condensation is efficient, and its quality can be rigorously controlled using standard analytical techniques like GC-MS. While it has a favorable toxicological profile for human use in cosmetics, its potential for skin irritation and aquatic toxicity necessitates careful handling and adherence to regulatory and safety guidelines. This guide provides the foundational technical knowledge for scientists and developers to effectively and safely utilize this versatile fragrance ingredient.

References

  • Allured Business Media. (2023). This compound | Cas 137-03-1| Aroma Chemical Supplier. [Link]

  • Api, A.M., et al. (2017). RIFM fragrance ingredient safety assessment this compound, CAS Registry Number 137-03-1. Food and Chemical Toxicology, 110. [Link]

  • International Flavors & Fragrances (IFF). (n.d.). Fleuramone. [Link]

  • Australian Perfumery Supplies. (n.d.). Fleuramone - IFF. [Link]

  • TheTruthLabs.com. (n.d.). 2 Heptyl Cyclopentanone. [Link]

  • The Good Scents Company. (n.d.). fleuramone (IFF). [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

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  • National Institute of Standards and Technology (NIST). (n.d.). 2-n-Heptylcyclopentanone. NIST Chemistry WebBook. [Link]

  • ACS International. (n.d.). Heptyl Cyclopentanone-2 PDF. [Link]

  • Google Patents. (2015). CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone.
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  • Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. Food and Chemical Toxicology, 50 Suppl 3. [Link]

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  • Organic Chemistry Portal. (n.d.). Fluorenone synthesis. [Link]

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The Cyclopentanone Core: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopentanone Scaffold as a "Privileged" Structure in Drug Discovery

The cyclopentanone ring, a five-membered carbocycle with a ketone functional group, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its prevalence in potent natural products like prostaglandins and jasmonates has established it as a "privileged scaffold" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][3] The inherent structural rigidity and the reactive potential of the α,β-unsaturated ketone motif, present in many derivatives, allow for diverse chemical modifications, making it a powerful synthon for creating molecules with a wide range of therapeutic effects.[4][5]

This technical guide offers an in-depth exploration of the biological activities of substituted cyclopentanones. Moving beyond a simple catalog of compounds, we will delve into the mechanistic underpinnings of their actions, provide field-proven experimental protocols for their evaluation, and present a rationale for the experimental choices made in their development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical core.

Section 1: Anti-Inflammatory Activity of Cyclopentanone Derivatives

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in many chronic diseases.[6] The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes like cytokines and chemokines.[6][7] A significant class of cyclopentanone-containing compounds, particularly certain prostaglandins, exerts potent anti-inflammatory effects by modulating this critical pathway.

Prostaglandins: Dual Roles in Inflammation

Prostaglandins (PGs) are a group of lipid compounds derived from arachidonic acid that contain a 20-carbon skeleton, including a five-membered ring.[8][9] They are synthesized by almost all tissues and act as local hormones.[8][10] While some prostaglandins, like PGE2, are potent mediators of inflammation and pain, others, specifically cyclopentenone prostaglandins (cyPGs), play a crucial role in the resolution of inflammation.[9][11][12]

The synthesis of prostaglandins is initiated by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[13] These enzymes convert arachidonic acid into the unstable intermediate PGH2, which is then transformed into various prostaglandins.[11][13] Pro-inflammatory prostaglandins like PGE2 are produced, contributing to vasodilation and fever.[9][14] Conversely, at later stages of inflammation, COX-2 can also direct the synthesis of anti-inflammatory cyPGs.[15]

Mechanism of Action: Direct Inhibition of IκB Kinase (IKK)

The anti-inflammatory action of cyclopentenone prostaglandins is not merely passive. They actively suppress the inflammatory cascade. A key mechanism is the direct inhibition of the IκB kinase (IKK) complex.[15] In a resting cell, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Pro-inflammatory signals activate the IKK complex, which then phosphorylates IκB, targeting it for degradation.[16] This frees NF-κB to move to the nucleus and turn on inflammatory genes.[17]

Cyclopentenone prostaglandins, with their electrophilic α,β-unsaturated ketone system, can directly interact with and inhibit the IKKβ subunit.[15] This prevents the phosphorylation and subsequent degradation of IκB, effectively trapping NF-κB in the cytoplasm and shutting down the pro-inflammatory gene expression program.[18] This direct targeting of a central inflammatory node highlights the therapeutic potential of these compounds.

Causality in Experimental Design: The choice to investigate the IKK complex as a target for cyPGs stems from the observation that these compounds block NF-κB activation. Since IKK is the upstream kinase essential for canonical NF-κB activation, it represents the most logical and critical point of intervention to test for direct inhibition.[7][16]

// Edges ProInflammatory_Stimuli -> IKK_Complex [label="Activates"]; IKK_Complex -> IkB_NFkB [label="Phosphorylates IκB"]; cyPG -> IKK_Complex [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibits"]; IkB_NFkB -> IkB_p; IkB_p -> Proteasome [label="Ubiquitination &"]; IkB_p -> NFkB [style=invis]; // For layout Proteasome -> IkB_NFkB [style=invis]; // For layout IkB_NFkB -> NFkB [lhead=cluster_1, style=dashed, label="Releases"];

// Invisible edge to force NFkB release from complex edge[style=invis, arrowhead=none]; IkB_p -> NFkB;

// Nuclear translocation NFkB -> Inflammatory_Genes [label="Translocates & Activates"]; } caption: "Mechanism of NF-κB Inhibition by Cyclopentenone Prostaglandins."

Section 2: Anti-Cancer Activity of Substituted Cyclopentanones

The cyclopentenone moiety is a feature of numerous compounds demonstrating significant anti-cancer activity.[19][20] Their mechanisms are often multifaceted, targeting key pathways involved in cell proliferation, survival, and differentiation.

Jasmonates: Plant Hormones with Therapeutic Promise

Jasmonates, a family of plant stress hormones that includes jasmonic acid and its methyl ester, methyl jasmonate (MJ), possess a cyclopentanone core structure.[21] Remarkably, these compounds exhibit selective cytotoxicity towards cancer cells while often sparing normal, non-transformed cells.[22][23] This selectivity is a highly sought-after characteristic in cancer chemotherapy.

The anti-cancer activity of jasmonates is attributed to several mechanisms:[21][24]

  • Mitochondrial Perturbation: Jasmonates can disrupt mitochondrial function in cancer cells, leading to a severe depletion of ATP and the release of cytochrome c, which initiates apoptosis (programmed cell death).[21][23] Methyl jasmonate has been shown to detach the enzyme hexokinase from mitochondria, a key event in this process.[21][25]

  • Induction of Re-differentiation: In certain cancer types, like myeloid leukemia, jasmonates can induce cells to re-differentiate via the mitogen-activated protein kinase (MAPK) pathway, causing them to revert to a less malignant state.[21][24]

  • Generation of Reactive Oxygen Species (ROS): Jasmonates can induce apoptosis in cancer cells by promoting the generation of ROS, such as hydrogen peroxide, which damages cellular components and activates pro-apoptotic proteins.[22][24]

Structure-Activity Relationship (SAR) Insights

Research into synthetic cyclopentenone derivatives has shown that their anti-cancer activity is not solely dependent on being a Michael acceptor, which can lead to off-target toxicity.[26] Studies have demonstrated that 2,4-substituted cyclopentenones, which are less prone to Michael addition, maintain cytotoxicity against various cancer cell lines while showing no reactivity towards nucleophiles like glutathione.[26] This indicates that mechanisms other than non-specific alkylation are at play and opens avenues for designing safer, more targeted cyclopentenone-based anti-cancer agents.[27]

Table 1: Comparative Cytotoxicity of Substituted Cyclopentanones (Note: This is a representative table. Actual values are compound and cell-line specific.)

Compound ClassExample CompoundTarget Cell LineIC50 (µM)Primary MechanismReference
JasmonatesMethyl JasmonateHuman Leukemia (MOLT-4)10-50Mitochondrial Perturbation, MAPK Activation[21][24]
ProstaglandinsPGA2Colon Cancer (HT-29)5-25NF-κB Inhibition, Apoptosis Induction[15]
Synthetic CPDsThioaryl-MCPLung Cancer (NCI-H460)~20Decreased Cell Viability[26]
Fused-CyclopentenonesP-5Macrophage>100MAPK ERK Inhibition[28]

Section 3: Experimental Protocols for Biological Evaluation

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls and clear endpoints.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[29][30] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[31]

Rationale for Method Selection: The MTT assay is a robust, reliable, and high-throughput method for initial screening of compound cytotoxicity.[29] It provides a quantitative measure of cell viability, which is a critical first step in evaluating any potential anti-cancer agent. Its reliance on mitochondrial function aligns well with one of the known mechanisms of action for cyclopentenones like jasmonates.[21]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., HT-29 colon cancer cells) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test cyclopentenone compound in DMSO.

    • Perform serial dilutions in serum-free culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Self-Validation Control: Prepare a "vehicle control" with the same final concentration of DMSO as the highest compound concentration.

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions (or vehicle control) to the respective wells. Include wells with untreated cells (medium only) as a negative control.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[32]

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from the wells.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[31]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of the solution at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the medium-only blank from all readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

    • Plot the % Viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

G start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat Cells with Cyclopentanone & Controls incubate1->treat incubate2 Incubate 24-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data: Calculate % Viability & IC50 read->analyze end End analyze->end

Conclusion

The substituted cyclopentanone core represents a remarkably versatile and potent scaffold for the development of novel therapeutics. Its presence in natural products with profound biological effects, from the inflammatory control of prostaglandins to the selective anti-cancer activity of jasmonates, underscores its significance.[8][23] The ability to modulate key signaling pathways such as NF-κB and induce targeted cell death makes these compounds highly attractive for drug discovery.[15] As synthetic methodologies become more advanced, allowing for precise control over substitution patterns, the potential to create new cyclopentanone derivatives with enhanced efficacy and improved safety profiles continues to grow.[4][33] The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this privileged chemical structure.

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A Technical Guide to the Thermal Stability of 2-Heptylcyclopentanone: Considerations for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thermal Stability in Aromatic Ketones

2-Heptylcyclopentanone, a saturated monocyclic ketone, is a valuable aromatic compound utilized in the fragrance and flavor industries.[1][2][3] Its characteristic fruity and floral notes contribute to a wide range of consumer products.[4] Beyond its sensory attributes, the compound's utility is intrinsically linked to its chemical stability under various processing and storage conditions.[5][6] High temperatures, in particular, can be detrimental to the integrity of fragrance molecules, leading to degradation, loss of potency, and alteration of the desired scent profile.[1][7][8][9] For researchers, scientists, and drug development professionals, a thorough understanding of the thermal stability of this compound is paramount for ensuring product quality, efficacy, and shelf-life.

This in-depth technical guide provides a comprehensive overview of the thermal stability of this compound. While direct, publicly available experimental data on its thermal decomposition is limited, this guide will leverage established principles of organic chemistry and data from structurally related compounds to postulate potential degradation pathways. Furthermore, it will furnish detailed, field-proven experimental protocols for assessing thermal stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), empowering researchers to generate critical data for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal behavior. These properties, summarized in the table below, influence its handling, processing, and potential interactions within various formulations.

PropertyValueSource
Molecular Formula C₁₂H₂₂O[3][10]
Molecular Weight 182.31 g/mol [5][10]
Appearance Colorless to pale yellow liquid[3][5]
Boiling Point 130 °C @ 10 Torr[3]
Flash Point > 100 °C[6]
Density 0.8780 – 0.8880 g/cm³ (20 °C/20 °C)[6]
Solubility Practically insoluble in water; soluble in alcohol and oils.[2]

Postulated Thermal Degradation Pathways of this compound

In the absence of specific experimental data for this compound, we can infer potential thermal degradation pathways by examining the well-documented pyrolysis of cyclopentanone and 2-cyclopentenone.[11][12][13][14][15] The thermal decomposition of these cyclic ketones typically proceeds through high-energy pathways involving ring-opening reactions, followed by a cascade of fragmentation and rearrangement steps.

The primary initiation step is likely the homolytic cleavage of a carbon-carbon bond within the cyclopentanone ring, which is the point of greatest ring strain. The presence of the heptyl group may influence the specific bond that cleaves due to steric and electronic effects, but the fundamental mechanisms are expected to be similar.

Based on the literature for related compounds, the following degradation pathways are proposed for this compound under elevated temperatures:

  • Pathway A: Norrish Type I Cleavage: This pathway involves the homolytic cleavage of the α-carbon-carbonyl carbon bond, leading to the formation of a diradical intermediate. This intermediate can then undergo further reactions, such as decarbonylation (loss of carbon monoxide) and subsequent rearrangement or fragmentation of the resulting alkyl radical.

  • Pathway B: Ring-Opening followed by β-Scission: Thermal energy can induce the opening of the cyclopentanone ring to form an unsaturated acyclic ketone. This intermediate can then undergo β-scission, leading to the formation of smaller, more volatile molecules.

  • Pathway C: Dehydrogenation: At higher temperatures, dehydrogenation of the cyclopentanone ring could occur, leading to the formation of unsaturated cyclic ketones, which may then undergo further decomposition.[12][15]

The following diagram illustrates these hypothetical degradation pathways. It is crucial to emphasize that these are postulated mechanisms and require experimental validation for confirmation.

This compound This compound Thermal Stress Thermal Stress This compound->Thermal Stress Diradical Intermediate Diradical Intermediate Thermal Stress->Diradical Intermediate Pathway A: Norrish Type I Unsaturated Acyclic Ketone Unsaturated Acyclic Ketone Thermal Stress->Unsaturated Acyclic Ketone Pathway B: Ring-Opening Unsaturated Cyclic Ketone Unsaturated Cyclic Ketone Thermal Stress->Unsaturated Cyclic Ketone Pathway C: Dehydrogenation Decarbonylation (-CO) Decarbonylation (-CO) Diradical Intermediate->Decarbonylation (-CO) Alkyl Radical Fragments Alkyl Radical Fragments Decarbonylation (-CO)->Alkyl Radical Fragments β-Scission β-Scission Unsaturated Acyclic Ketone->β-Scission Volatile Fragments (e.g., alkenes, smaller ketones) Volatile Fragments (e.g., alkenes, smaller ketones) β-Scission->Volatile Fragments (e.g., alkenes, smaller ketones) Dehydrogenation (-H2) Dehydrogenation (-H2)

Caption: Hypothetical thermal degradation pathways of this compound.

The expected decomposition products from these pathways would likely include carbon monoxide, various short and long-chain alkenes, and smaller ketones, as observed in the pyrolysis of cyclopentanone and 2-cyclopentenone.[11][12][13][14][15]

Experimental Assessment of Thermal Stability: A Self-Validating Protocol

To obtain definitive data on the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[16][17][18] The following detailed protocols are designed to be self-validating, providing robust and reliable data.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[19] This technique is ideal for determining the onset temperature of decomposition and quantifying mass loss events.

Objective: To determine the temperature at which this compound begins to decompose and to characterize the mass loss profile.

Instrumentation: A high-resolution thermogravimetric analyzer.

Experimental Protocol:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a temperature below its boiling point (e.g., 30 °C) for 5-10 minutes to ensure thermal stability.

    • Ramp the temperature from the initial equilibration temperature to a final temperature well above the expected decomposition range (e.g., 600 °C) at a constant heating rate. A heating rate of 10 °C/min is a common starting point.

  • Data Analysis:

    • Plot the mass loss (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a significant mass loss begins. This can be determined using the tangent method on the TGA curve.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum mass loss rate.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[20] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Objective: To identify and characterize thermal transitions, including boiling and decomposition, and to determine the associated enthalpy changes.

Instrumentation: A differential scanning calorimeter.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample (2-5 mg) of this compound into a hermetically sealed aluminum or stainless steel pan. The use of a hermetic pan is crucial for liquid samples to prevent evaporation before decomposition.

  • Reference: Use an empty, hermetically sealed pan as the reference.

  • Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 0 °C) for 5 minutes.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition range (e.g., 400 °C).

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks corresponding to boiling and exothermic peaks which may indicate decomposition.

    • Determine the onset temperature and peak temperature for each thermal event.

    • Integrate the area under the peaks to determine the enthalpy of the transition (ΔH).

The following diagram illustrates the general workflow for the thermal analysis of this compound.

cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation Sample This compound Weighing Accurate Weighing (TGA: 5-10 mg, DSC: 2-5 mg) Sample->Weighing Encapsulation TGA: Open Pan DSC: Hermetic Pan Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Params N2 Atmosphere 10 °C/min to 600 °C TGA->TGA_Params TGA_Data Mass Loss vs. Temperature (TGA Curve) TGA->TGA_Data DSC_Params N2 Atmosphere 10 °C/min to 400 °C DSC->DSC_Params DSC_Data Heat Flow vs. Temperature (DSC Thermogram) DSC->DSC_Data Analysis Determine: - T_onset of Decomposition - Enthalpy of Transitions - Degradation Profile TGA_Data->Analysis DSC_Data->Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion: A Pathway to Understanding Thermal Stability

For definitive and application-specific data, the implementation of standardized TGA and DSC protocols is indispensable. The detailed experimental methodologies provided in this guide offer a reliable and self-validating approach for researchers, scientists, and drug development professionals to thoroughly characterize the thermal stability of this compound. This empirical data is critical for ensuring the quality, safety, and efficacy of products containing this important fragrance and flavor compound.

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-Heptylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of 2-Heptylcyclopentanone, a valuable fragrance ingredient known for its fruity and floral notes.[1][2] The synthesis is achieved via a base-catalyzed crossed aldol condensation of heptanal and cyclopentanone. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and fragrance development. It offers an in-depth look at the reaction mechanism, a step-by-step experimental procedure, and critical insights into process optimization and control.

Introduction and Strategic Overview

This compound (also known as Fleuramone or Alismone) is a key component in the perfumery industry, prized for its soft, fruity-floral, jasmine-like aroma.[1][3] Its synthesis provides a classic and practical example of carbon-carbon bond formation, a cornerstone of organic chemistry.

The selected synthetic route is a Crossed Aldol Condensation . This strategic choice is predicated on the following principles:

  • Atom Economy: The reaction efficiently combines the carbon skeletons of two relatively inexpensive starting materials, heptanal and cyclopentanone.

  • Convergent Synthesis: It builds the target molecule's core structure in a single, robust chemical transformation.

  • Industrial Scalability: The reaction conditions are generally mild and amenable to large-scale production.

The overall transformation involves two primary stages: the aldol condensation to form an α,β-unsaturated ketone, followed by the hydrogenation of the resulting carbon-carbon double bond to yield the final saturated product.

Reaction Mechanism: The "Why" Behind the Protocol

Understanding the reaction mechanism is critical for troubleshooting and optimization. The synthesis proceeds via a base-catalyzed crossed aldol condensation, a process involving nucleophilic addition followed by dehydration.[4][5][6]

Step A: Enolate Formation (The Nucleophile Generation)

The reaction is initiated by a base (e.g., sodium hydroxide) abstracting an acidic α-hydrogen from one of the carbonyl compounds to form a nucleophilic enolate. In this specific synthesis, cyclopentanone is preferentially deprotonated over heptanal.

  • Causality: The α-hydrogens of a ketone are generally more acidic than those of an aldehyde. Furthermore, the aldehyde's carbonyl carbon is more electrophilic and thus more susceptible to nucleophilic attack. This inherent reactivity difference allows the ketone to act as the nucleophile and the aldehyde as the electrophile, minimizing undesired self-condensation of heptanal.[4]

Step B: Nucleophilic Attack (C-C Bond Formation)

The generated cyclopentanone enolate attacks the electrophilic carbonyl carbon of heptanal. This step is the crux of the synthesis, forming the new carbon-carbon bond and creating a β-hydroxy ketone intermediate (an aldol adduct).

Step C: Dehydration (Condensation)

The aldol adduct is typically unstable and, upon heating, readily undergoes dehydration (loss of a water molecule).[7] This elimination reaction is driven by the formation of a highly stable, conjugated system, resulting in the α,β-unsaturated product, 2-heptylidenecyclopentanone . This reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism under basic conditions.[8]

Step D: Hydrogenation (Saturation)

To obtain the final product, this compound, the carbon-carbon double bond of the intermediate enone must be reduced. This is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) in a hydrogen atmosphere. Note: The following protocol focuses on the synthesis of the direct condensation product as detailed in the cited literature.

Below is a diagram illustrating the core mechanistic pathway.

Aldol Condensation Mechanism cluster_0 Step A: Enolate Formation cluster_1 Step B: Nucleophilic Attack cluster_2 Step C: Dehydration A Cyclopentanone B Cyclopentanone Enolate (Nucleophile) A->B Deprotonation D Aldol Adduct (β-Hydroxy Ketone) B->D Catalyst_A NaOH (Base) Catalyst_A->A C Heptanal (Electrophile) C->D E 2-Heptylidenecyclopentanone (α,β-Unsaturated Ketone) D->E Elimination (E1cB) D->E H2O H₂O Catalyst_B Heat (Δ) Catalyst_B->D

Caption: Key mechanistic steps of the base-catalyzed aldol condensation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-heptylidenecyclopentanone.[9]

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Molar RatioNotes
Cyclopentanone120-92-384.121.2Acts as the nucleophile precursor.
Heptanal111-71-7114.191.0The electrophile.
Sodium Hydroxide (NaOH)1310-73-240.00CatalyticBase catalyst. A 10% solution can be used.
Toluene108-88-392.14SolventUsed for azeotropic removal of water.
Hydrochloric Acid (HCl)7647-01-036.46As neededFor neutralization. A dilute solution (e.g., 5-10%).
Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededFor washing/neutralization. Saturated solution.
Sodium Chloride (NaCl)7647-14-558.44As neededFor washing (brine). Saturated solution.
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37As neededDrying agent.
Equipment
  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dean-Stark trap (or similar apparatus for azeotropic distillation)

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure

Caption: High-level experimental workflow for the synthesis.

1. Aldol Condensation:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add cyclopentanone (1.2 mol equivalent) and heptanal (1.0 mol equivalent).

  • Begin vigorous stirring and slowly add the sodium hydroxide catalyst. A typical catalytic amount is 7-11% of the mass of the cyclopentanone.[9]

  • Heat the reaction mixture to 70-90°C (a target of 85°C is often effective) and maintain this temperature for 8-10 hours.[9] The mixture may become more viscous or change color as the reaction progresses.

2. Dehydration:

  • After the initial reaction period, cool the mixture slightly.

  • Add toluene to the flask and replace the reflux condenser with a Dean-Stark trap filled with toluene.

  • Heat the mixture to 100-120°C.[9] Water produced during the condensation will be removed azeotropically and collected in the trap. Continue heating until no more water is collected.

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by adding dilute hydrochloric acid until the pH of the aqueous layer is between 6 and 7.[9]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with a saturated sodium chloride (brine) solution.

  • Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

4. Purification:

  • Remove the toluene solvent using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield 2-heptylidenecyclopentanone as a colorless to pale yellow liquid.[9][10]

Safety, Troubleshooting, and Characterization

4.1. Safety Precautions

  • Heptanal: Has a strong, pungent odor and is flammable. Handle in a well-ventilated fume hood.

  • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene: Flammable and toxic. All heating and distillation steps should be performed in a fume hood away from ignition sources.

4.2. Troubleshooting Guide

  • Low Yield: May result from incomplete reaction or side reactions. Ensure the reaction goes to completion by monitoring via TLC or GC. The self-condensation of heptanal is a possible side reaction; this can be minimized by ensuring efficient stirring and controlled addition of the catalyst.[7][11]

  • Polymerization: Aldehydes can polymerize under strong basic conditions. Using the recommended catalytic amount of base and maintaining the correct temperature is crucial.

  • Incomplete Dehydration: If water remains, the final product will be contaminated with the aldol adduct. Ensure the azeotropic distillation is continued until the water collection ceases.

4.3. Product Characterization The identity and purity of the final product, 2-heptylidenecyclopentanone, and the subsequent hydrogenated product, this compound, should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the conjugated C=O stretch in the enone intermediate and the saturated C=O stretch in the final product.

Conclusion

The synthesis of this compound via a crossed aldol condensation of heptanal and cyclopentanone is a robust and well-established method for producing this important fragrance molecule. By carefully controlling reaction parameters such as temperature, catalyst concentration, and water removal, high yields of the desired product can be achieved. This application note provides the foundational knowledge and a practical protocol for researchers to successfully execute and understand this valuable synthetic transformation.

References

  • BenchChem.A Comparative Guide to the Synthesis of Dihydrojasmone.
  • ScenTree.Dihydrojasmone (CAS N° 1128-08-1).
  • Odinity.Synthesis of Dihydrojasmone. Published April 1, 2014.
  • Collins, F.E., Jr.A Novel Synthesis of Dihydrojasmone. Journal of Organic Chemistry.
  • Google AI.Aldol condensation with the equation representation for Heptanal. July 3, 2025.
  • LSU Scholarly Repository.Part I. A Novel Synthesis of Dihydrojasmone. Part II. Polymethyleneketene Dimers and Trimers. Published July 19, 2023.
  • ResearchGate.Reaction scheme of aldol condensation of heptanal and cyclopentanone.
  • Google Patents.Synthesis method of 2-heptamethylene cyclopentanone. CN104892386A.
  • Wikipedia.Aldol condensation.
  • Chemistry LibreTexts.Aldol Condensation. Updated January 22, 2023.
  • ADICHEMISTRY.ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM.
  • PubChem, National Institutes of Health.this compound. CID 8710.
  • ACS International.Heptyl Cyclopentanone-2.
  • The Good Scents Company.fleuramone (IFF), 137-03-1.
  • ACS International.Heptyl Cyclopentanone-2 Technical Data.

Sources

Application Notes and Protocols: Catalytic Hydrogenation of 2-Heptylidene-cyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective hydrogenation of α,β-unsaturated ketones is a cornerstone transformation in organic synthesis, enabling access to a vast array of valuable saturated ketones. These products are pivotal intermediates in the manufacturing of pharmaceuticals, fragrances, and fine chemicals. 2-Heptylidene-cyclopentanone is a classic example of an α,β-unsaturated ketone, and its reduction product, 2-heptylcyclopentanone, is a sought-after compound in the fragrance industry for its jasmine and fruity notes.[1][2][3] This document provides a comprehensive guide to the catalytic hydrogenation of 2-heptylidene-cyclopentanone, delving into the mechanistic underpinnings, catalyst selection, protocol optimization, and analytical validation.

The primary challenge in the hydrogenation of α,β-unsaturated ketones lies in achieving chemoselectivity. The molecule presents two reducible functionalities: a carbon-carbon double bond (C=C) and a carbon-oxygen double bond (C=O). Depending on the catalyst and reaction conditions, the reaction can yield the saturated ketone (1,4-addition), the allylic alcohol (1,2-addition), or the fully saturated alcohol (over-reduction).[4] For the synthesis of this compound, the selective reduction of the C=C bond is the desired outcome.

This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to ensure reproducible and high-yielding results.

Scientific Principles and Mechanistic Overview

Catalytic hydrogenation is a heterogeneous or homogeneous catalytic process that involves the addition of hydrogen (H₂) across a double or triple bond.[5] In the context of 2-heptylidene-cyclopentanone, the reaction is typically carried out using a heterogeneous catalyst, most commonly a noble metal like palladium or platinum supported on an inert material such as activated carbon.[6][7]

The Horiuti-Polanyi Mechanism

The generally accepted mechanism for the hydrogenation of alkenes on a metal surface is the Horiuti-Polanyi mechanism. This process can be broken down into the following key steps:[8][9]

  • Adsorption of Reactants: Both hydrogen gas and the alkene (2-heptylidene-cyclopentanone) adsorb onto the surface of the metal catalyst.

  • Activation of Hydrogen: The strong H-H bond is cleaved, and the hydrogen atoms form weaker bonds with the metal surface.

  • Alkene Coordination: The π-system of the C=C double bond of the enone interacts with the metal surface.

  • Stepwise Hydrogen Addition: A hydrogen atom is transferred from the metal surface to one of the carbons of the double bond, forming a half-hydrogenated intermediate. This step is typically reversible. A second hydrogen atom is then transferred to the other carbon, completing the hydrogenation of the C=C bond.

  • Desorption of Product: The resulting saturated ketone, this compound, desorbs from the catalyst surface, freeing up the active site for the next catalytic cycle.

Achieving Chemoselectivity: C=C vs. C=O Reduction

The preferential hydrogenation of the C=C bond over the C=O bond in α,β-unsaturated ketones is a critical aspect of this transformation. Several factors contribute to this selectivity:

  • Catalyst Choice: Noble metal catalysts like palladium and platinum generally show a higher affinity for activating the C=C double bond compared to the more polar C=O double bond under mild conditions.[10]

  • Reaction Conditions: Milder conditions (lower temperature and pressure) favor the kinetically preferred reduction of the alkene. More forcing conditions can lead to the reduction of the ketone.

  • Steric Hindrance: The approach to the C=C bond is often less sterically hindered than the approach to the carbonyl carbon, influencing the rate of hydrogenation.

Visualizing the Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products 2-Heptylidene-cyclopentanone 2-Heptylidene-cyclopentanone Catalyst Pd/C 2-Heptylidene-cyclopentanone->Catalyst Adsorption H2 H₂ H2->Catalyst Adsorption & Activation This compound This compound Catalyst->this compound Hydrogenation (1,4-Addition) [Desired Pathway] 2-Heptylcyclopentanol 2-Heptylcyclopentanol (Over-reduction product) This compound->2-Heptylcyclopentanol Further Hydrogenation [Side Reaction] ExperimentalWorkflow Start Start Setup Dissolve 2-Heptylidene-cyclopentanone in Solvent Start->Setup AddCatalyst Add Pd/C Catalyst (under inert atmosphere) Setup->AddCatalyst Hydrogenate Purge with H₂ and Pressurize AddCatalyst->Hydrogenate Monitor Stir and Monitor Reaction (TLC/GC) Hydrogenate->Monitor Workup Vent H₂ and Purge with Inert Gas Monitor->Workup Reaction Complete Filter Filter through Celite® to Remove Catalyst Workup->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Vacuum Distillation (if necessary) Concentrate->Purify End Obtain Pure This compound Purify->End

Sources

Application Note & Protocol: Synthesis of 2-Heptylcyclopentanone via Enolate Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Heptylcyclopentanone, a key component in the fragrance industry, is prized for its characteristic fruity, jasmine-like aroma.[1][2] It serves as a foundational ingredient in numerous perfume compositions, particularly in floral and chypre fragrance families.[1][3][4] The synthesis of this compound is a classic example of α-alkylation of a ketone, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[5][6] This application note provides a detailed protocol for the synthesis of this compound via the alkylation of cyclopentanone, focusing on the generation of a lithium enolate intermediate. The described methodology is designed for researchers in synthetic chemistry, drug development, and fragrance science, offering in-depth insights into the reaction mechanism, critical parameters, and a step-by-step experimental procedure.

Reaction Mechanism: The Core of C-C Bond Formation

The alkylation of cyclopentanone proceeds through a two-step mechanism:

  • Enolate Formation: The first and most critical step is the deprotonation of the α-carbon of cyclopentanone to form a nucleophilic enolate.[7] This is achieved by using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its ability to rapidly and quantitatively deprotonate the ketone, even at low temperatures.[8][9] The bulky isopropyl groups on LDA minimize the likelihood of the base acting as a nucleophile and attacking the carbonyl carbon of cyclopentanone.[8]

  • Nucleophilic Attack (SN2 Reaction): The resulting cyclopentanone enolate is a potent nucleophile that readily attacks a suitable electrophile.[10] In this synthesis, a primary alkyl halide, 1-bromoheptane, serves as the electrophile. The enolate attacks the electrophilic carbon of 1-bromoheptane in a classic SN2 fashion, displacing the bromide leaving group and forming the new carbon-carbon bond at the α-position of the cyclopentanone ring.[10][11]

Diagram 1: Reaction Mechanism

Alkylation of Cyclopentanone cyclopentanone Cyclopentanone step1 1. Deprotonation cyclopentanone->step1 LDA LDA (Lithium Diisopropylamide) heptyl_bromide 1-Bromoheptane product This compound enolate Cyclopentanone Enolate step2 2. SN2 Attack enolate->step2 step1->enolate + LDA THF, -78 °C step2->product + 1-Bromoheptane

Caption: General workflow for the alkylation of cyclopentanone.

Critical Parameters for Successful Synthesis

Optimizing the reaction conditions is paramount to achieving a high yield of the desired mono-alkylated product while minimizing side reactions such as polyalkylation and self-condensation.[12][13]

ParameterRecommendedRationale
Base Lithium Diisopropylamide (LDA)A strong, bulky, non-nucleophilic base that ensures rapid and complete enolate formation, preventing side reactions.[8][12][14]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and capable of solvating the lithium enolate. Must be anhydrous to prevent quenching of the enolate.
Temperature -78 °C (Dry ice/acetone bath)Low temperature controls the reaction rate, minimizes side reactions, and ensures the stability of the enolate.[12][15]
Alkylating Agent 1-BromoheptaneA primary alkyl halide is essential for an efficient SN2 reaction. Secondary and tertiary halides would favor elimination.[11][12]
Stoichiometry Slight excess of cyclopentanoneUsing a slight excess of the ketone can help to ensure that all of the alkylating agent is consumed, minimizing its presence during workup.

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Diisopropylamine101.191.54 mL11.0 mmolFreshly distilled from CaH₂
n-Butyllithium (n-BuLi)64.064.4 mL (2.5 M in hexanes)11.0 mmolTitrated prior to use
Cyclopentanone84.120.88 mL10.0 mmolFreshly distilled
1-Bromoheptane179.101.63 mL10.5 mmolPurified by passing through a plug of alumina
Anhydrous Tetrahydrofuran (THF)-50 mL-Distilled from sodium/benzophenone

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Diagram 2: Experimental Workflow

Experimental_Workflow A 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) B 2. Add Cyclopentanone (Dropwise at -78°C, stir for 30 min) A->B Formation of LDA C 3. Add 1-Bromoheptane (Dropwise at -78°C) B->C Enolate Formation D 4. Warm to Room Temperature (Allow to stir overnight) C->D Alkylation Reaction E 5. Quench Reaction (Add saturated aq. NH4Cl) D->E F 6. Extraction (with Diethyl Ether) E->F G 7. Drying and Concentration (Dry organic layer, evaporate solvent) F->G H 8. Purification (Column chromatography or distillation) G->H

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • Preparation of LDA: To a flame-dried 100 mL three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of cyclopentanone (0.88 mL, 10.0 mmol) in anhydrous THF (10 mL) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add 1-bromoheptane (1.63 mL, 10.5 mmol) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Diisopropylamine and 1-bromoheptane are corrosive and should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are flammable. Ensure all operations are performed away from ignition sources.

  • Dry ice/acetone baths are extremely cold and can cause severe burns upon skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and cryogenic gloves.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight (182.31 g/mol ).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the cyclopentanone ring (typically around 1740 cm⁻¹).

References

  • Carbonyl Alkylations with LDA. YouTube, uploaded by The Organic Chemistry Tutor, 16 Jan. 2019, [Link].

  • G. G. A. de Souza, et al. In Water and under Mild Conditions: α-Alkylation of Ketones with Alcohols by Phase-Transfer-Assisted Borrowing Hydrogen Catalysis. Chemistry, vol. 24, no. 58, 2018, pp. 15529-15532, [Link].

  • T. Ooi, et al. Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. The Journal of Organic Chemistry, vol. 65, no. 20, 2000, pp. 6548-6552, [Link].

  • α-Alkylation of Ketones via Enolate Ions. JoVE, 22 May 2025, [Link].

  • 14.4: Alkylation of Aldehydes and Ketones. Chemistry LibreTexts, 30 Dec. 2019, [Link].

  • Enolates Formation and Reactions: Aldol, Alkylation, and More. Patsnap Eureka, 16 Apr. 2025, [Link].

  • 21.9: Direct Enolate Alkylation. Chemistry LibreTexts, 5 Jun. 2019, [Link].

  • How to Alkylate a Ketone. Chemistry Steps, [Link]. Accessed 2 Jan. 2026.

  • Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube, uploaded by The Organic Chemistry Tutor, 9 May 2018, [Link].

  • CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone.
  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Sciencemadness.org, 2 Jun. 2025, [Link].

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  • The α‐Alkylation of ketones with alcohols by phase‐transfer‐assisted borrowing hydrogen catalysis. ResearchGate, [Link]. Accessed 2 Jan. 2026.

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  • 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook, Lumen Learning, [Link]. Accessed 2 Jan. 2026.

  • Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. ACS Publications, [Link]. Accessed 2 Jan. 2026.

  • Cyclopentenone synthesis. Organic Chemistry Portal, [Link]. Accessed 2 Jan. 2026.

  • 18.4: Alkylation of Aldehydes and Ketones. Chemistry LibreTexts, 18 Jul. 2015, [Link].

  • Keto–enol/enolate equilibria in the 2-acetylcyclopentanone system. An unusual reaction mechanism in enol nitrosation. New Journal of Chemistry, Royal Society of Chemistry, 6 Sep. 2002, [Link].

  • This compound. Advanced Biotech, [Link]. Accessed 2 Jan. 2026.

  • Simple Synthesis of 2-Cyclopentenones. ChemistryViews, 14 Nov. 2018, [Link].

  • B. Kallakuri, et al. 2-Acetylcyclopentanone, an enolate-forming 1,3-dicarbonyl compound, is cytoprotective in warm ischemia-reperfusion injury of rat liver. PubMed, 6 Feb. 2015, [Link].

  • Cyclopentanone, 2-tert-pentyl. Organic Syntheses Procedure, [Link]. Accessed 2 Jan. 2026.

  • Cyclopentanone synthesis. Organic Chemistry Portal, [Link]. Accessed 2 Jan. 2026.

  • Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3-). Reaction Chemistry & Engineering, Royal Society of Chemistry, [Link]. Accessed 2 Jan. 2026.

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  • US3668255A - Process for alkylation of aliphatic ketones and product.
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Application Note: Quantitative Analysis of 2-Heptylcyclopentanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Heptylcyclopentanone (CAS No. 137-03-1) is a cyclic ketone with the molecular formula C12H22O.[1][2] It is a colorless to pale yellow, viscous liquid characterized by a mild, fatty, and slightly fruity or jasmine-like aroma.[1][3] Due to its desirable fragrance profile and stability, this compound is widely utilized as a fragrance ingredient in perfumes, cosmetics, soaps, and detergents.[4][5] Its role as a chemical intermediate in the synthesis of other aroma compounds further underscores its industrial importance.

Accurate and reliable quantification of this compound is crucial for quality control in fragrance formulations, ensuring product consistency, and for research and development of new consumer products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the analysis of volatile and semi-volatile compounds like this compound.[6][7][8] This method combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[7]

This application note provides a detailed, step-by-step protocol for the GC-MS analysis of this compound. The methodology outlined herein is designed for researchers, scientists, and drug development professionals, offering a robust framework for the accurate and precise quantification of this important aroma chemical.

Scientific Principles

The GC-MS analysis of this compound is predicated on its volatility and chemical properties. The compound is first vaporized in the heated injector of the gas chromatograph and separated from other components in the sample matrix as it passes through a capillary column.[7] The separation is based on the differential partitioning of the analyte between the mobile phase (an inert carrier gas) and the stationary phase (a high-boiling point liquid coated on the inside of the column).[7]

Following chromatographic separation, the eluted this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).[7] The resulting positively charged molecular ions and fragment ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer.[7] The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound.[9] Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards of known concentration.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Dilution Serial Dilution Sample->Dilution Standard This compound Standard Standard->Dilution Solvent Solvent (e.g., Dichloromethane) Solvent->Dilution Vortex Vortexing Dilution->Vortex GC_System Gas Chromatograph Vortex->GC_System MS_Detector Mass Spectrometer GC_System->MS_Detector Chromatogram Chromatogram Acquisition MS_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS workflow for this compound analysis.

Materials and Methods

Materials
  • This compound standard: (≥98% purity)

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent. Other volatile organic solvents such as hexane or ethyl acetate can also be used.[6][10] Avoid water and non-volatile solvents.[6][11]

  • Sample vials: 2 mL amber glass vials with PTFE-lined screw caps.

  • Micropipettes and tips

  • Vortex mixer

Instrumentation

A gas chromatograph equipped with a mass selective detector (GC-MS) is required. The following instrumental parameters are recommended as a starting point and may require optimization for your specific instrumentation and application.

Parameter Setting Rationale
GC System
InjectorSplitless modeFor trace analysis and improved sensitivity.
Injector Temperature250 °CEnsures complete vaporization of this compound without thermal degradation.
Carrier GasHelium (99.999% purity)Inert carrier gas commonly used in GC-MS.[7]
Flow Rate1.0 mL/min (constant flow)Provides optimal column efficiency.
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for the analysis of a wide range of volatile and semi-volatile compounds.[7]
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A gradual temperature ramp allows for good separation of compounds with a range of boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS that provides reproducible fragmentation patterns.[7]
Ionization Energy70 eVStandard energy for generating consistent mass spectra.[9]
Mass Rangem/z 40-300Covers the expected mass range of this compound and its fragments.
Source Temperature230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature150 °CMaintains consistent mass filtering.
Solvent Delay3 minutesPrevents the solvent peak from entering the mass spectrometer, which can cause filament damage.
Data Acquisition
ModeFull ScanTo obtain a complete mass spectrum for identification.
Selected Ion Monitoring (SIM)For enhanced sensitivity and quantitative accuracy, monitor characteristic ions.

Protocols

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with dichloromethane to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL. A typical calibration curve might include concentrations of 0.1, 0.5, 1, 2.5, 5, and 10 µg/mL.

  • Storage: Store all standard solutions at 4 °C in amber glass vials to prevent degradation.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

  • Liquid Samples (e.g., perfumes, lotions):

    • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Add dichloromethane to the mark and vortex thoroughly to ensure complete dissolution.

    • If necessary, filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.[11]

    • Further dilute the sample with dichloromethane to bring the expected concentration of this compound within the range of the calibration curve.

  • Solid Samples (e.g., soaps, powders):

    • Accurately weigh approximately 200 mg of the homogenized sample into a 15 mL centrifuge tube.

    • Add 5 mL of dichloromethane and vortex for 2 minutes to extract the this compound.

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix.[11]

    • Carefully transfer the supernatant to a clean vial.

    • If necessary, filter the extract through a 0.22 µm PTFE syringe filter.

    • Dilute the extract as needed to fall within the calibration range.

GC-MS Analysis
  • Sequence Setup: Create a sequence in the instrument control software that includes a solvent blank, the series of calibration standards, and the prepared samples.

  • Injection: Inject 1 µL of each standard and sample into the GC-MS system.

  • Data Acquisition: Acquire the data in both full scan and SIM mode if desired. For quantification, the following ions are recommended for monitoring in SIM mode based on the mass spectrum of this compound:

    • Quantifier Ion: m/z 84 (base peak)[9]

    • Qualifier Ions: m/z 41, 55, 97[9]

Data Analysis and Interpretation

  • Identification:

    • Compare the retention time of the peak in the sample chromatogram to that of the this compound standard.

    • Compare the mass spectrum of the sample peak to the reference mass spectrum of this compound from a spectral library (e.g., NIST, Wiley) or the acquired standard. The presence of the molecular ion (m/z 182) and the characteristic fragment ions (m/z 84, 41, 55, 97) confirms the identity of the compound.[9]

  • Quantification:

    • Integrate the peak area of the quantifier ion (m/z 84) for each calibration standard and sample.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) of ≥ 0.995 is typically considered acceptable.

    • Determine the concentration of this compound in the prepared samples using the linear regression equation.

    • Calculate the final concentration of this compound in the original sample by applying the appropriate dilution factors.

Method Validation and Quality Control

To ensure the reliability of the results, the following method validation parameters should be assessed:

  • Linearity: Assessed from the calibration curve.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing a series of low-concentration standards.

  • Precision (Repeatability and Intermediate Precision): Evaluated by analyzing replicate samples on the same day and on different days.

  • Accuracy (Recovery): Determined by spiking a blank matrix with a known concentration of this compound and calculating the percent recovery.

Regularly analyze a solvent blank to check for system contamination and a quality control (QC) standard to verify the stability of the instrument and the calibration.

Conclusion

This application note provides a comprehensive and robust protocol for the analysis of this compound by GC-MS. The described methodology, from sample preparation to data analysis, is designed to yield accurate and precise results for the quantification of this important fragrance compound in various matrices. The inherent selectivity and sensitivity of GC-MS make it an ideal technique for both quality control and research applications involving this compound.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Alsante, K. M., et al. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • Oud Academia. (n.d.). 3.1 Gas Chromatography–Mass Spectrometry (GC-MS) for volatile profiling. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-n-Heptylcyclopentanone. NIST Chemistry WebBook. Retrieved from [Link]

  • ACS International. (n.d.). Heptyl Cyclopentanone-2. Retrieved from [Link]

  • The Good Scents Company. (n.d.). fleuramone (IFF). Retrieved from [Link]

  • Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 137-03-1. Food and Chemical Toxicology, 183 Suppl 1, 114311. Retrieved from [Link]

Sources

Application Notes and Protocols for the Chiral Separation of 2-Heptylcyclopentanone Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the enantioselective separation of 2-heptylcyclopentanone, a significant chiral fragrance component. We present detailed protocols for two primary chromatographic techniques: enantioselective Gas Chromatography (GC) as the method of choice for volatile ketones, and Chiral High-Performance Liquid Chromatography (HPLC) as a robust alternative. This guide is intended for researchers, scientists, and professionals in the fields of analytical chemistry, fragrance development, and drug discovery who require enantiomerically pure this compound or need to determine its enantiomeric composition. The protocols are designed to be self-validating, with in-depth explanations of the scientific rationale behind each experimental choice, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Chirality in Fragrance Chemistry

This compound, often recognized for its characteristic fruity and jasmine-like aroma, is a valuable ingredient in the fragrance industry.[1][2][3] Like many natural and synthetic compounds, it possesses a chiral center at the second carbon of the cyclopentanone ring, leading to the existence of two non-superimposable mirror-image isomers, or enantiomers: (R)-2-heptylcyclopentanone and (S)-2-heptylcyclopentanone.

The stereochemistry of a fragrance molecule is of paramount importance as enantiomers can exhibit distinct olfactory properties. This phenomenon is critical in the development of fine fragrances, cosmetics, and other scented products where a specific scent profile is desired.[4] Furthermore, in the pharmaceutical industry, the differential biological activity of enantiomers is a well-established principle, making chiral separation a crucial step in drug development and safety assessment.[5]

This application note provides a detailed guide to achieving baseline separation of this compound enantiomers, enabling their individual characterization and quantification. We will explore two powerful chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), providing validated starting protocols for immediate implementation in the laboratory.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to successful method development. Key physicochemical characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₂₂O[1][4]
Molecular Weight 182.3 g/mol [1][4]
Appearance Colorless, viscous liquid[1][3]
Odor Fruity, slightly herbaceous, jasmine[1][6]
Boiling Point 264 °C[1][3]
Solubility Practically insoluble in water; soluble in alcohol and oils[1][3]

Its volatility and thermal stability make it an excellent candidate for Gas Chromatography, while its solubility in common organic solvents allows for analysis by High-Performance Liquid Chromatography.

Recommended Method: Enantioselective Gas Chromatography (GC)

For the chiral separation of volatile and semi-volatile compounds like this compound, enantioselective Gas Chromatography (GC) is the preferred method due to its high efficiency, sensitivity, and rapid analysis times.[7] The most effective chiral stationary phases (CSPs) for this class of compounds are derivatized cyclodextrins.[1][2][4]

The Principle of Chiral Recognition by Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus-shaped structure with a hydrophobic inner cavity and a hydrophilic exterior.[8] In enantioselective GC, derivatized cyclodextrins are immobilized on the capillary column. The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the enantiomers of the analyte and the chiral cyclodextrin selector. The stability of these complexes differs for each enantiomer due to steric and electronic interactions, leading to different retention times and, consequently, their separation.[8][9]

Experimental Protocol: Chiral GC-FID

This protocol provides a robust starting point for the chiral separation of this compound enantiomers.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Split/Splitless Inlet

  • Autosampler (recommended for reproducibility)

Materials:

  • Racemic this compound standard

  • High-purity Helium or Hydrogen as carrier gas

  • HPLC-grade solvent for sample dilution (e.g., hexane or isopropanol)

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Chiral Stationary Phase Derivatized β-cyclodextrin (e.g., Rt-βDEXsm or equivalent)Proven efficacy for chiral separation of ketones and fragrance compounds.[6][9]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for high-resolution capillary GC.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal for balancing resolution and analysis time.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Injection Mode Split (e.g., 50:1 split ratio)Prevents column overloading and ensures sharp peaks.
Injection Volume 1.0 µLStandard volume for capillary GC.
Oven Temperature Program 80 °C (hold for 1 min), ramp to 180 °C at 2 °C/min, hold for 5 minA slow temperature ramp is crucial for enhancing chiral resolution.[9]
Detector Flame Ionization Detector (FID)Universal detector for organic compounds, providing high sensitivity.
Detector Temperature 280 °CPrevents condensation of the analyte in the detector.

Sample Preparation:

  • Prepare a stock solution of racemic this compound at 1 mg/mL in hexane.

  • Further dilute the stock solution to a working concentration of 100 µg/mL in hexane.

Procedure:

  • Equilibrate the GC system with the specified conditions.

  • Inject 1.0 µL of the prepared sample.

  • Acquire and process the chromatogram.

Expected Results: Baseline separation of the two enantiomers of this compound should be achieved. The resolution (Rs) between the two peaks should be greater than 1.5 for quantitative analysis.

Method Optimization
  • Temperature Gradient: If the resolution is insufficient, a slower temperature ramp (e.g., 1 °C/min) can be employed to improve separation.[9]

  • Carrier Gas Flow: Adjusting the flow rate around the optimum for the column can fine-tune the separation.

  • Choice of Cyclodextrin Derivative: If baseline separation is not achieved, screening other derivatized cyclodextrins (e.g., γ-cyclodextrin-based phases) may be beneficial as they offer different selectivities.[8]

Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers a powerful alternative for the enantioseparation of this compound, particularly for preparative scale purification. Polysaccharide-based chiral stationary phases, such as those derived from amylose and cellulose, are highly effective for a broad range of chiral compounds, including ketones.[10][11][12]

The Principle of Chiral Recognition by Polysaccharide-Based CSPs

Polysaccharide derivatives (e.g., carbamates of cellulose and amylose) are coated or immobilized onto a silica support.[13] These polymers form helical structures with chiral grooves. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte's enantiomers and the chiral polymer.[12] The different fit and interaction energies for each enantiomer within these chiral grooves result in differential retention and separation.

Experimental Protocol: Chiral HPLC-UV

This protocol is based on established methods for the separation of structurally similar cyclic ketones and serves as an excellent starting point.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV-Vis Detector

  • Column Thermostat

Materials:

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent)This CSP has shown broad enantioselectivity for a variety of chiral compounds, including ketones.
Column Dimensions 250 mm x 4.6 mm, 5 µm particle sizeStandard analytical column dimensions.
Mobile Phase n-Hexane / 2-Propanol (IPA) = 90 / 10 (v/v)A common mobile phase for normal-phase chiral separations on polysaccharide CSPs.
Flow Rate 1.0 mL/minProvides a good balance between analysis time and resolution.
Column Temperature 25 °CStable temperature control ensures reproducible retention times.
Detection UV at 210 nmKetones exhibit UV absorbance at lower wavelengths.
Injection Volume 10 µL

Sample Preparation:

  • Dissolve racemic this compound in the mobile phase to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample.

  • Acquire and process the chromatogram.

Expected Results: Two well-resolved peaks corresponding to the enantiomers of this compound are expected.

Method Optimization
  • Mobile Phase Composition: The ratio of hexane to the alcohol modifier (IPA) is a critical parameter. Increasing the percentage of IPA will decrease retention times but may reduce resolution. Fine-tuning this ratio is key to achieving optimal separation.

  • Alcohol Modifier: Replacing IPA with other alcohols like ethanol can alter the selectivity of the separation.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, albeit at the cost of longer analysis times.

Workflow Visualization

The general workflow for the chiral separation of this compound enantiomers is depicted below.

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis racemate Racemic this compound dissolve Dissolve in appropriate solvent (Hexane for GC, Mobile Phase for HPLC) racemate->dissolve sample Diluted Sample Solution dissolve->sample injection Inject Sample sample->injection separation Chiral Separation (GC or HPLC) injection->separation detection Detection (FID or UV) separation->detection chromatogram Chromatogram with separated enantiomer peaks detection->chromatogram quantification Peak Integration and Enantiomeric Purity Calculation chromatogram->quantification

Figure 1: General workflow for the chiral separation and analysis of this compound enantiomers.

Conclusion

This application note provides detailed and scientifically grounded protocols for the successful chiral separation of this compound enantiomers using both enantioselective Gas Chromatography and High-Performance Liquid Chromatography. The recommended GC method with a derivatized β-cyclodextrin chiral stationary phase offers high resolution and sensitivity, making it ideal for analytical purposes. The alternative HPLC method utilizing a polysaccharide-based chiral stationary phase provides a robust and scalable solution. By following the outlined procedures and optimization strategies, researchers can effectively resolve and quantify the enantiomers of this compound, facilitating further studies into their distinct properties and applications in the fragrance and pharmaceutical industries.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Kato, Y., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Molecules, 27(3), 993. [Link]

  • Wroblewska, K., & Sajewicz, M. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. International Journal of Molecular Sciences, 25(14), 7586. [Link]

  • Ali, I., et al. (2012). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. In Chiral Separation Techniques (pp. 243-272). Humana Press.
  • Schurig, V. (2001). Enantioselective Gas Chromatography in Flavor and Fragrance Analysis.
  • Teixeira, J., Tiritan, M. E., & Pinto, M. M. (2019). Structures of the polysaccharide-based chiral stationary phases used in this study.
  • Daicel Chiral Technologies. (n.d.). Daicel columns with polysaccharide stationary phases. Retrieved from [Link]

  • Cagliero, C., et al. (2018). Cyclodextrin Derivatives as Stationary Phases for the GC Separation of Enantiomers in the Flavor and Fragrance Field.
  • Mori, T., et al. (2012). Optical Resolution of Flavor/Fragrance Compounds by Chiral Supercritical Fluid Chromatography (SFC), and Determination of Absolute Stereochemistry using Vibrational Circular Dichroism (VCD). Chemical Senses, 37(7), 607-616.
  • De Klerck, K., et al. (2014). A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography.
  • BUCHI Corporation. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential [Video]. YouTube. [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1105.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Supelco. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Hepner, J., et al. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns.
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  • LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]

  • Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis.
  • Lämmerhofer, M., et al. (2007). Novel strong cation-exchange type chiral stationary phase for the enantiomer separation of chiral amines by high-performance liquid chromatography.
  • De Luca, C., et al. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655.
  • Kannappan, V. (2022).
  • Patel, K., et al. (2019). Chiral Separations by High‐Performance Liquid Chromatography. In Encyclopedia of Analytical Chemistry (pp. 1-28). John Wiley & Sons, Ltd.
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Application of 2-Heptylcyclopentanone in Fragrance Formulation: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Olfactory Potential of 2-Heptylcyclopentanone

This compound, also known by trade names such as Fleuramone and Alismone, is a versatile cyclic ketone with a significant presence in the modern perfumer's palette.[1] With the CAS number 137-03-1 and a molecular formula of C12H22O, this colorless to pale yellow liquid presents a unique and multifaceted olfactory profile.[2] Its scent is predominantly characterized by a fresh, floral heart reminiscent of jasmine, intertwined with fruity nuances of peach and tropical fruits.[3] This primary aroma is further complexed by subtle, oily, and lactonic undertones, providing a creamy and smooth finish.[4][5]

From a chemical standpoint, this compound is a stable molecule, making it a reliable ingredient in a wide array of fragranced products. Its structure, a cyclopentanone ring with a seven-carbon alkyl chain, contributes to its characteristic odor and performance. This guide will provide an in-depth exploration of the application of this compound in fragrance formulation, offering detailed protocols for its incorporation, stability testing, and performance evaluation.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a fragrance ingredient is paramount for successful formulation. The table below summarizes the key data for this compound.

PropertyValueSource
CAS Number 137-03-1[2]
Molecular Formula C12H22O[2]
Molecular Weight 182.30 g/mol [2]
Appearance Colorless to pale yellow liquid
Odor Profile Floral (Jasmine), Fruity (Peach, Tropical), Oily, Lactonic[3][5]
Boiling Point 264 °C
Flash Point >100 °C
Vapor Pressure 0.020 mmHg @ 25 °C (est.)[6]
Solubility Soluble in alcohol and oils; practically insoluble in water.
Purity >98.0% (GC)
Refractive Index 1.4500 - 1.4540 @ 20°C
Specific Gravity 0.8790 - 0.8870 @ 25°C[3]

The Role of this compound in the Fragrance Pyramid

The fragrance pyramid is a conceptual tool used to visualize the structure and evolution of a scent over time.[7][8][9][10] It is composed of three distinct layers: top notes, middle (or heart) notes, and base notes. This compound, with its moderate volatility, primarily contributes to the top and middle notes of a fragrance composition.

FragrancePyramid cluster_top Top Notes cluster_middle Middle (Heart) Notes cluster_base Base Notes Top Initial Impression (5-15 minutes) This compound (Fruity Facet) Middle Main Body of the Scent (20-60 minutes) This compound (Floral/Jasmine Facet) Base Foundation of the Fragrance (Several hours) (Supporting Ingredients)

Figure 1: Placement of this compound in the Fragrance Pyramid.

Its initial fruity burst contributes to the top notes, providing an immediate and appealing impression. As the fragrance evolves, its core floral and jasmine character unfolds, forming a significant part of the heart of the scent.

Applications in Diverse Fragrance Formulations

The versatility of this compound allows for its use across a broad spectrum of fragranced products, from fine fragrances to functional household items. Its stability in various bases is a key factor in its widespread application.[1]

Fine Fragrances (Eau de Parfum, Eau de Toilette)

In fine fragrances, this compound is a valuable component for building floral and fruity accords. It imparts a natural, fresh, and radiant quality, particularly in jasmine and white floral compositions. Its fruity nuances can be leveraged to create vibrant and modern fruity-floral scents. A recommended starting dosage in a fine fragrance concentrate is typically between 0.5% and 5%.

Formulation Example: A Luminous Jasmine-Peach Accord

This accord demonstrates how this compound can be used to create a bright and juicy floral-fruity heart for a fine fragrance.

IngredientCAS NumberPercentage (%)Olfactory Contribution
This compound 137-03-1 15.0 Jasmine, Peach, Lactonic
Hedione (Methyl Dihydrojasmonate)24851-98-730.0Transparent Jasmine, Diffusion
Benzyl Acetate140-11-410.0Fruity Jasmine, Freshness
Linalool78-70-68.0Fresh Floral, Woody
Gamma-Undecalactone (Aldehyde C-14)104-67-65.0Creamy Peach, Lactonic
Phenyl Ethyl Alcohol60-12-812.0Rose, Honey
Indole (10% in DPG)120-72-92.0Narcotic Floralcy, Animalic
Aurantiol89-43-03.0Orange Blossom, Sweet Floral
Iso E Super54464-57-215.0Velvety Woods, Amber
Total 100.0
Personal Care Products (Soaps, Shampoos, Lotions)

This compound exhibits excellent stability in surfactant-based systems like shampoos and body washes, as well as in emulsion-based products like lotions and creams.[1] Its ability to provide a fresh and clean floral-fruity scent makes it a popular choice for these applications. In rinse-off products, its substantivity contributes to a lingering fragrance on the skin and hair.

  • Shampoos and Body Washes: Recommended dosage: 0.2% - 1.0% of the final product.

  • Lotions and Creams: Recommended dosage: 0.1% - 0.5% of the final product.

  • Soaps (Bar and Liquid): Recommended dosage: 0.5% - 2.0% of the final product.

Household Products (Cleaners, Fabric Softeners)

In household applications, this compound's fresh and pleasant aroma can help to mask the chemical odors of base ingredients. Its good stability in a range of pH conditions makes it suitable for various cleaning formulations.

  • All-Purpose Cleaners: Recommended dosage: 0.1% - 0.5% of the final product.

  • Fabric Softeners: Recommended dosage: 0.2% - 1.0% of the final product.

Experimental Protocols for Performance Evaluation

To ensure the successful incorporation of this compound into a fragrance formulation, rigorous testing of its stability, substantivity, and malodor-covering properties is essential.

Protocol 1: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of a fragrance containing this compound in various product bases under accelerated conditions.[11][12][13]

Objective: To evaluate the physical and chemical stability of a fragranced product over time.

Materials:

  • Fragranced product samples (e.g., fine fragrance in ethanol, shampoo, lotion).

  • Unfragranced product base as a control.

  • Glass vials with airtight caps.

  • Temperature-controlled ovens (set at 40°C and 50°C).

  • Refrigerator (set at 4°C).

  • UV light cabinet.

  • pH meter, viscometer, and colorimeter (optional).

  • Fragrance blotter strips.[2][14][15][16][17]

Procedure:

  • Sample Preparation: Prepare multiple samples of the fragranced product and the unfragranced control base. Fill the glass vials, leaving a small headspace, and seal them tightly.

  • Storage Conditions:

    • Elevated Temperature: Place samples in ovens at 40°C and 50°C.

    • Refrigeration: Place samples in a refrigerator at 4°C.

    • Room Temperature: Keep samples at ambient temperature (approx. 25°C) as a control.

    • Light Exposure: Place samples in a UV light cabinet.

    • Freeze-Thaw Cycles: Subject samples to three cycles of 24 hours at -10°C followed by 24 hours at 25°C.

  • Evaluation Schedule: Evaluate the samples at baseline (Day 0) and at regular intervals (e.g., Week 1, Week 2, Week 4, Week 8, Week 12).

  • Evaluation Parameters:

    • Visual Assessment: Observe any changes in color, clarity, or phase separation.

    • Olfactory Assessment: Dip a fragrance blotter strip into the sample and evaluate the odor profile for any changes, such as the emergence of off-notes or a decrease in intensity. Compare with the room temperature control.

    • Physicochemical Measurements (Optional): Measure pH, viscosity, and color using appropriate instrumentation.

Interpretation: Any significant changes in color, odor, or physical properties at elevated temperatures or under UV light may indicate potential long-term instability. The freeze-thaw cycles assess the product's resilience to temperature fluctuations during transport and storage.

StabilityTesting cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_eval Evaluation Prep Prepare Fragranced and Control Samples Oven40 40°C Oven Prep->Oven40 Oven50 50°C Oven Prep->Oven50 Fridge 4°C Refrigerator Prep->Fridge RT 25°C Room Temp Prep->RT UV UV Cabinet Prep->UV FT Freeze-Thaw Cycles Prep->FT Visual Visual Assessment Oven40->Visual Olfactory Olfactory Assessment Oven40->Olfactory PhysChem Physicochemical Measurements Oven40->PhysChem Oven50->Visual Oven50->Olfactory Oven50->PhysChem Fridge->Visual Fridge->Olfactory Fridge->PhysChem RT->Visual RT->Olfactory RT->PhysChem UV->Visual UV->Olfactory UV->PhysChem FT->Visual FT->Olfactory FT->PhysChem

Figure 2: Workflow for Accelerated Stability Testing.
Protocol 2: Evaluation of Substantivity on Skin and Hair

This protocol assesses the longevity and tenacity of this compound on skin and hair, which is crucial for its performance in personal care products.[18]

Objective: To measure the duration for which the fragrance is perceptible on a substrate.

Materials:

  • Fragranced product (e.g., lotion, shampoo).

  • Unfragranced base as a control.

  • Volunteer panelists (screened for normal olfaction).

  • Hair swatches (human hair).

  • Forearm of panelists.

  • Controlled environment with neutral odor.

  • Timer.

  • Sensory evaluation forms.

Procedure for Skin Substantivity:

  • Application: Apply a pre-measured amount (e.g., 0.1g) of the fragranced lotion to a designated area on the panelists' forearms. Apply the unfragranced base to the other forearm as a control.

  • Evaluation: At specified time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), panelists and/or trained evaluators should smell the treated areas and rate the fragrance intensity on a labeled magnitude scale (LMS).[18]

  • Data Analysis: Plot the average intensity ratings over time to create a fragrance decay curve.

Procedure for Hair Substantivity:

  • Washing: Wash pre-weighed hair swatches with a measured amount of the fragranced shampoo, following a standardized procedure (e.g., lathering for 1 minute, rinsing for 1 minute).

  • Drying: Allow the hair swatches to air-dry in a controlled environment.

  • Evaluation: At specified time intervals (e.g., 0, 4, 8, 12, 24 hours post-drying), have panelists evaluate the fragrance intensity of the hair swatches.

  • Data Analysis: Analyze the data as described for skin substantivity.

Protocol 3: Malodor Coverage Assessment

This protocol evaluates the effectiveness of this compound in masking or neutralizing common malodors.

Objective: To determine the ability of the fragrance to reduce the perception of a malodor.

Materials:

  • Fragranced product (e.g., air freshener, all-purpose cleaner).

  • Unfragranced base as a control.

  • Source of malodor (e.g., synthetic bathroom malodor, tobacco smoke, kitchen malodor).[19][20]

  • Odor evaluation booths or controlled, well-ventilated rooms.

  • Panelists.

  • Sensory evaluation forms.

Procedure:

  • Malodor Introduction: Introduce a controlled amount of the malodor into the evaluation booth.

  • Fragrance Application: Apply the fragranced product according to its intended use (e.g., spray the air freshener for a specified duration).

  • Evaluation: After a set equilibration time (e.g., 5 minutes), have panelists enter the booth and rate the intensity of the malodor and the overall pleasantness of the air on separate scales.[21]

  • Controls: Conduct evaluations with only the malodor and with the unfragranced base plus the malodor to establish baseline ratings.

  • Data Analysis: Compare the malodor intensity ratings in the presence and absence of the fragranced product to determine the percentage of malodor reduction.[21]

Troubleshooting Common Formulation Challenges

When incorporating this compound into formulations, certain challenges may arise. This section provides guidance on addressing these potential issues.

  • Discoloration: Although this compound is relatively stable, interactions with other fragrance ingredients or the product base can sometimes lead to discoloration, especially when exposed to light.

    • Solution: Incorporate a UV stabilizer into the formulation. Ensure that all raw materials are of high purity and free from trace metal contaminants that can catalyze oxidation.[22]

  • Viscosity Changes in Surfactant Systems: The addition of fragrance oils can sometimes alter the viscosity of shampoos and body washes.

    • Solution: Pre-solubilizing the fragrance oil with a non-ionic surfactant or polysorbate before adding it to the main batch can help maintain viscosity.[23][24][25] Adjusting the salt concentration (e.g., sodium chloride) can also be used to modify the final viscosity.

  • Phase Separation in Emulsions: In lotions and creams, the fragrance oil may cause instability, leading to phase separation.

    • Solution: Ensure the emulsifier system is robust enough to incorporate the fragrance oil. Adding the fragrance at a lower temperature (typically below 40°C) during the cooling phase of the emulsion process can also improve stability.

Safety and Regulatory Considerations

This compound has been evaluated for safety by the Research Institute for Fragrance Materials (RIFM) and is subject to the standards set by the International Fragrance Association (IFRA).[11][15][26][27] These standards specify the maximum permissible concentration of the ingredient in different product categories to ensure consumer safety. It is crucial for formulators to consult the latest IFRA standards to ensure compliance. This compound is classified as a skin irritant and is toxic to aquatic life with long-lasting effects.[2] Therefore, appropriate handling procedures and environmental considerations are necessary.

Conclusion

This compound is a valuable and versatile ingredient in the fragrance formulator's arsenal. Its unique olfactory profile, combining fresh floralcy with appealing fruity and creamy notes, allows for its use in a wide range of applications. By understanding its chemical properties and adhering to the detailed protocols for incorporation and evaluation outlined in this guide, researchers, scientists, and drug development professionals can effectively harness the potential of this compound to create innovative and high-performing fragranced products.

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  • Markes International. (2023, December 8). Analysis of fragranced consumer products using TD–GC–MS. Separation Science. [Link]

  • WhatScent Magazine. (2025, August 14). Lactonic Accord: Pear, Peach, and Milk Facets in Perfumery. WhatScent Magazine. [Link]

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  • MLAP Botanicals. (2025, October 11). Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction. MLAP Botanicals. [Link]

  • Sense:lab. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Sense:lab. [Link]

  • Bois de Jasmin. Peaches and Cream : Quest for Ultimate Peach Fragrance. Bois de Jasmin. [Link]

  • Google Patents. (2023, June 7). MALODOR COUNTERACTANT COMPOSITION AND METHODS. EPO. [Link]

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Introduction: The Strategic Importance of 2-Heptylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Heptylcyclopentanone: A Versatile Synthetic Intermediate in Fragrance and Pharmaceutical Synthesis

This compound, a substituted cyclic ketone, is a pivotal molecule in modern organic synthesis. While recognized for its pleasant, fruity, and jasmine-like aroma which makes it a valuable ingredient in the fragrance industry, its true potential lies in its role as a versatile synthetic intermediate.[1][2][3] Known commercially by trade names such as Fleuramone® and Projasmon P®, this compound serves as a foundational building block for the synthesis of high-value molecules, including complex fragrances and pharmaceutically active prostaglandins.[1]

The reactivity of the cyclopentanone ring, particularly at the α-carbons flanking the carbonyl group, allows for a wide range of chemical transformations. This guide provides an in-depth exploration of the synthesis of this compound and its strategic application as a precursor in multi-step synthetic pathways, offering detailed protocols and mechanistic insights for researchers in chemical synthesis and drug development.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow, viscous liquid that is practically insoluble in water but soluble in organic solvents like alcohols and oils.[1][3] Its stability and blending flexibility make it a valued component in chemical manufacturing.[3]

PropertyValueSource
IUPAC Name 2-heptylcyclopentan-1-one[4]
CAS Number 137-03-1[2]
Molecular Formula C₁₂H₂₂O[3][4]
Molecular Weight 182.30 g/mol [4][5]
Appearance Colorless to pale yellow clear liquid[3][5]
Odor Profile Fruity, floral, jasmine, slightly herbaceous[1][5]
Boiling Point 130 °C at 10 Torr[6]
Density 0.878–0.888 g/cm³ at 25°C[5]
Solubility Insoluble in water; soluble in alcohol and oils[1][3]

Part 1: Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through a base-catalyzed aldol condensation between cyclopentanone and n-heptaldehyde, followed by dehydration and subsequent catalytic reduction. This method is efficient and leverages readily available starting materials.

Synthetic Pathway Overview

The reaction proceeds in two main stages:

  • Aldol Condensation & Dehydration: Cyclopentanone reacts with n-heptaldehyde under basic conditions to form an aldol adduct. This intermediate readily dehydrates to yield 2-heptylidenecyclopentanone, an α,β-unsaturated ketone.

  • Catalytic Hydrogenation: The carbon-carbon double bond in 2-heptylidenecyclopentanone is selectively reduced via catalytic hydrogenation to yield the final saturated ketone, this compound.[1]

Synthesis_Workflow cluster_0 Stage 1: Aldol Condensation & Dehydration cluster_1 Stage 2: Reduction Cyclopentanone Cyclopentanone Aldol_Adduct β-Hydroxy Ketone (Intermediate) Cyclopentanone->Aldol_Adduct  Base (e.g., NaOH) Heptaldehyde n-Heptaldehyde Heptaldehyde->Aldol_Adduct Unsaturated_Ketone 2-Heptylidenecyclopentanone Aldol_Adduct->Unsaturated_Ketone  Heat, Acid/Base (Dehydration) Final_Product This compound Unsaturated_Ketone->Final_Product  H₂, Catalyst (e.g., Pd/C)

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: Synthesis via Aldol Condensation

This protocol describes a laboratory-scale synthesis adapted from established industrial methods.[7] The causality behind specific conditions is highlighted to ensure reproducibility and understanding.

Materials:

  • Cyclopentanone (1.0 mol)

  • n-Heptaldehyde (0.8 mol)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Toluene

  • Palladium on carbon (Pd/C), 5%

  • Diatomaceous earth (for filtration)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrogen gas (H₂)

Protocol Steps:

  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Charge the flask with cyclopentanone (1.0 mol) and the 10% NaOH solution (catalyst, ~0.1 mol).

    • Causality: Using a molar excess of cyclopentanone helps to minimize self-condensation of heptaldehyde. Sodium hydroxide is an effective and inexpensive base for promoting the formation of the cyclopentanone enolate, which initiates the aldol reaction.[7]

  • Aldol Condensation: Heat the mixture to 70-80°C with vigorous stirring. Add n-heptaldehyde (0.8 mol) dropwise from the dropping funnel over 1-2 hours. Maintain the temperature and stir for an additional 8-10 hours.[7]

    • Causality: Controlled, dropwise addition and temperature management are critical to prevent runaway reactions and the formation of byproducts from the self-condensation of heptaldehyde. The extended reaction time ensures high conversion.

  • Dehydration: After the condensation, cool the mixture and neutralize it to pH 6-7 with a dilute acid (e.g., 1M HCl). Transfer the mixture to a separatory funnel and remove the aqueous layer. Add toluene to the organic layer and equip the flask for azeotropic distillation using a Dean-Stark apparatus. Heat the mixture to reflux (approx. 100-120°C) until no more water is collected.[7]

    • Causality: Neutralization quenches the base catalyst, stopping the reaction. Azeotropic distillation with toluene is a highly efficient method for removing the water formed during the dehydration step, driving the equilibrium towards the formation of the α,β-unsaturated ketone, 2-heptylidenecyclopentanone.

  • Work-up and Isolation of Intermediate: Cool the reaction mixture. Wash the toluene solution sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-heptylidenecyclopentanone.

  • Catalytic Hydrogenation: Dissolve the crude intermediate in a suitable solvent (e.g., ethanol or ethyl acetate). Transfer the solution to a hydrogenation vessel and add 5% Pd/C catalyst (approx. 1-2% by weight of the substrate). Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

    • Causality: Palladium on carbon is a highly effective catalyst for the selective reduction of the carbon-carbon double bond without affecting the carbonyl group. Vigorous stirring is necessary to ensure efficient mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).

  • Final Purification: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield the final product as a colorless liquid.

Part 2: Application as a Synthetic Intermediate

The true value of this compound is realized in its conversion to more complex molecules. Its structure is a direct or indirect precursor to important classes of compounds in the fragrance and pharmaceutical sectors.

Application 1: Synthesis of Jasmonate Fragrances

This compound is structurally related to key jasmonate fragrances, such as Methyl Dihydrojasmonate (commercially known as Hedione®). While many commercial syntheses start with 2-pentylcyclopent-2-enone, the underlying chemistry involves the functionalization of a 2-alkylcyclopentanone core.[8] The following pathway illustrates how this compound can be a logical starting point for related structures through α-functionalization.

Conceptual Pathway: The synthesis of jasmonate analogues from a 2-alkylcyclopentanone involves the introduction of an acetic acid ester side chain at the 3-position. A common strategy is the Michael addition of a malonate ester to an α,β-unsaturated cyclopentenone, followed by decarboxylation.[8] The this compound can be converted to the corresponding 2-heptylcyclopent-2-enone, which then serves as the Michael acceptor.

Jasmonate_Synthesis cluster_0 Precursor Activation cluster_1 Side Chain Addition cluster_2 Final Modification Start This compound Enone 2-Heptylcyclopent-2-enone Start->Enone  α-Bromination,  Elimination Adduct Michael Adduct Enone->Adduct  Michael Addition (1,4) Malonate Dimethyl Malonate + Base (e.g., NaOMe) Malonate->Adduct Final Dihydrojasmonate Analogue Adduct->Final  Hydrolysis &  Decarboxylation

Caption: Conceptual pathway to jasmonate analogues from this compound.

Application 2: Precursor to Prostaglandin Core Structures

Prostaglandins are a group of physiologically active lipid compounds with diverse hormone-like effects.[9] Their complex structure, featuring a substituted cyclopentane ring, makes their total synthesis a significant challenge. A landmark achievement in this field is the synthesis developed by E.J. Corey, which relies on a key intermediate known as the Corey lactone .[10][11]

Substituted cyclopentanones like this compound represent the fundamental carbocyclic core from which the intricate stereochemistry of the Corey lactone is built. While not the direct starting material in Corey's original route, it serves as an excellent model to understand the critical transformations involved, such as Baeyer-Villiger oxidation.

Logical Progression to Prostaglandin Intermediates:

  • Substituted Cyclopentanone Core: The synthesis begins with a functionalized cyclopentanone. The alkyl chain (e.g., heptyl group) represents a placeholder for one of the two side chains in the final prostaglandin molecule.

  • Baeyer-Villiger Oxidation: This is a crucial step where the cyclic ketone is converted into a lactone (a cyclic ester). The regioselectivity of this oxidation is key to forming the desired lactone structure.[12][13]

  • Further Functionalization: The resulting lactone undergoes a series of stereocontrolled reactions, including iodolactonization and reduction, to install the necessary hydroxyl and side-chain functionalities, ultimately leading to the Corey lactone.[12]

  • Prostaglandin Synthesis: The Corey lactone is then elaborated by attaching the two characteristic side chains to complete the synthesis of the target prostaglandin.[10]

Prostaglandin_Logic Start 2-Alkylcyclopentanone (e.g., this compound) Lactone δ-Lactone Intermediate Start->Lactone  Baeyer-Villiger  Oxidation Corey_Lactone Corey Lactone (Key Intermediate) Lactone->Corey_Lactone  Stereocontrolled  Functionalization  (e.g., Iodolactonization) PG Prostaglandins (e.g., PGF₂α) Corey_Lactone->PG  Side Chain  Elaboration

Caption: Logical workflow from a cyclopentanone core to prostaglandins.

Part 3: Safety, Handling, and Storage

As a chemical intermediate, proper handling of this compound is essential.

  • Hazards: The compound is reported to cause skin irritation and is considered toxic to aquatic life with long-lasting effects.[4][6]

  • Handling: Always handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and strong oxidizing agents. Keep containers tightly closed to prevent contamination and maintain chemical purity.[3]

Conclusion

This compound is more than a simple fragrance ingredient; it is a strategic and versatile synthetic intermediate. Its accessible synthesis and the reactivity of its cyclopentanone core provide a gateway to high-value molecules. For researchers and drug development professionals, understanding the synthetic pathways originating from this molecule opens up possibilities for creating novel jasmonate analogues and provides a foundational understanding of the synthetic logic used to construct complex pharmaceutical agents like prostaglandins. The protocols and conceptual maps provided herein serve as a robust guide for leveraging the full synthetic potential of this important chemical building block.

References

Application Notes & Protocols: Asymmetric Synthesis of Chiral 2-Substituted Cyclopentanones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 2-substituted cyclopentanones are pivotal structural motifs present in a wide array of biologically active molecules, including prostaglandins and various natural products.[1][2] Their stereochemistry profoundly influences their biological function, making the development of efficient asymmetric syntheses a critical endeavor in medicinal chemistry and drug development. This comprehensive guide provides an in-depth exploration of modern, field-proven methodologies for the asymmetric synthesis of these valuable chiral building blocks. We will delve into the mechanistic underpinnings and provide detailed, step-by-step protocols for three major pillars of asymmetric synthesis: organocatalysis, metal-catalyzed reactions, and enzymatic resolutions. This document is designed to be a practical resource, empowering researchers to select and implement the optimal synthetic strategy for their specific target molecule.

Introduction: The Significance of Chiral Cyclopentanones

The cyclopentanone framework is a cornerstone in the architecture of numerous natural products and pharmaceuticals.[1][2] The introduction of a substituent at the C2 position creates a stereogenic center, leading to enantiomers that can exhibit dramatically different pharmacological profiles. Therefore, the ability to selectively synthesize one enantiomer over the other is of paramount importance.

Traditional methods for obtaining enantiopure compounds, such as classical resolution, can be inefficient. Modern asymmetric synthesis offers more elegant and efficient solutions by directly creating the desired stereocenter with high enantioselectivity. This guide will focus on three powerful and complementary approaches that have gained widespread acceptance in the synthetic community.

Organocatalytic Asymmetric Synthesis: The Power of Small Molecules

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has revolutionized synthetic chemistry.[3] For the synthesis of chiral 2-substituted cyclopentanones, proline and its derivatives have emerged as particularly effective catalysts.[3][4]

Mechanistic Rationale: Enamine Catalysis

The efficacy of proline catalysis lies in its ability to form a chiral enamine intermediate with a ketone substrate. This enamine then acts as a nucleophile, reacting with an electrophile in a highly stereocontrolled manner. The chirality of the proline catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. The catalytic cycle is completed by hydrolysis of the resulting iminium ion to regenerate the catalyst and furnish the chiral cyclopentanone.

Organocatalysis_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Ketone Cyclopentanone Enamine Chiral Enamine Intermediate Ketone->Enamine + Proline - H2O Proline Proline Catalyst Iminium Iminium Ion Enamine->Iminium + Electrophile Electrophile Electrophile (e.g., Aldehyde) Iminium->Proline Hydrolysis Product Chiral 2-Substituted Cyclopentanone Iminium->Product + H2O Final_Product Final_Product Product->Final_Product Final Product Start_Ketone Achiral Cyclopentanone Start_Ketone->Ketone Start_Electrophile Electrophile Start_Electrophile->Electrophile

Figure 1: Organocatalytic cycle for the synthesis of chiral 2-substituted cyclopentanones.

Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction between cyclopentanone and an aromatic aldehyde, a classic transformation for generating chiral 2-hydroxyalkyl cyclopentanones.

Materials:

  • Cyclopentanone (freshly distilled)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-proline (0.1 mmol, 10 mol%).

  • Add anhydrous DMSO (2.0 mL) and stir until the proline is fully dissolved.

  • Add cyclopentanone (2.0 mmol, 2.0 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the aromatic aldehyde (1.0 mmol, 1.0 eq.) dropwise over 5 minutes.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 12-24 hours), quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 2-(hydroxy(phenyl)methyl)cyclopentan-1-one.

Expected Outcome: This reaction typically affords the aldol product in good yield (70-90%) and high enantioselectivity (often >95% ee). The diastereoselectivity (anti/syn ratio) can vary depending on the specific aldehyde used.

Metal-Catalyzed Asymmetric Synthesis: Precision and Versatility

Transition metal catalysis offers a powerful and versatile platform for asymmetric synthesis. Rhodium-catalyzed reactions, in particular, have been successfully employed for the synthesis of highly functionalized chiral cyclopentanes.[5][6][7]

Mechanistic Rationale: Domino Reactions

A notable example is the rhodium-catalyzed domino sequence involving vinyldiazoacetates and racemic allyl alcohols.[5][6][7] This elegant cascade involves five distinct steps:

  • Rhodium-catalyzed oxygen ylide formation: The rhodium carbene generated from the vinyldiazoacetate reacts with the allyl alcohol to form an oxygen ylide.

  • [1][6]-Sigmatropic rearrangement: This rearrangement of the ylide sets a key stereocenter.

  • Oxy-Cope rearrangement: A subsequent sigmatropic rearrangement forms the cyclopentane ring.

  • Keto/enol tautomerization.

  • Carbonyl ene reaction: This final step completes the formation of the highly functionalized cyclopentane.

The enantioselectivity of the overall process is controlled by the chiral rhodium catalyst in the initial oxygen ylide formation step.

Metal_Catalysis_Workflow cluster_workflow Rhodium-Catalyzed Domino Reaction Workflow Start Vinyldiazoacetate + Racemic Allyl Alcohol Ylide Oxygen Ylide Formation Start->Ylide Rh(II) Carbene Rh_Catalyst Chiral Rhodium Catalyst (e.g., Rh₂(R-DOSP)₄) Rh_Catalyst->Ylide Catalyzes Sigmatropic [2,3]-Sigmatropic Rearrangement Ylide->Sigmatropic OxyCope Oxy-Cope Rearrangement Sigmatropic->OxyCope Tautomerization Keto/Enol Tautomerization OxyCope->Tautomerization Ene Carbonyl Ene Reaction Tautomerization->Ene Product Highly Functionalized Chiral Cyclopentane Ene->Product

Figure 2: Workflow for the rhodium-catalyzed asymmetric synthesis of functionalized cyclopentanes.

Protocol: Rhodium-Catalyzed Domino Reaction

This protocol is adapted from the work of Davies and coworkers and provides a method for the synthesis of functionalized cyclopentanes.[6]

Materials:

  • Vinyldiazoacetate

  • Allyl alcohol

  • Dirhodium(II) tetrakis[(R)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(R-DOSP)₄)

  • Heptane, anhydrous

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the allyl alcohol (1.2 mmol, 1.2 eq.) in anhydrous heptane (5.0 mL) in a flame-dried Schlenk tube under argon, add the rhodium catalyst (0.01 mmol, 1 mol%).

  • Heat the solution to 80 °C.

  • Slowly add a solution of the vinyldiazoacetate (1.0 mmol, 1.0 eq.) in anhydrous heptane (5.0 mL) via a syringe pump over 4 hours.

  • After the addition is complete, continue to stir the reaction at 80 °C for an additional 1 hour.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral cyclopentane product.

Data Summary:

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)ee (%)
11Heptane60--
21Heptane809582
31Ethyl Acetate807570
40.5Heptane809281

Data adapted from Davies, H. M. L., et al. Chem. Sci. 2011, 2, 2378-2382.[5][6]

Enzymatic Resolution: The Biocatalytic Approach

Enzymatic resolutions offer a highly selective and environmentally benign method for obtaining enantiopure compounds.[1] Lipases are particularly well-suited for the resolution of racemic 2-substituted cyclopentanones, especially those bearing a hydroxyl group.[8][9]

Mechanistic Rationale: Kinetic Resolution

Kinetic resolution relies on the differential rate of reaction of the two enantiomers of a racemic mixture with a chiral catalyst, in this case, an enzyme. Lipases catalyze the acylation or deacylation of alcohols. Due to the chiral environment of the enzyme's active site, one enantiomer of a racemic alcohol will typically be acylated at a much faster rate than the other. This allows for the separation of the faster-reacting enantiomer (as its ester) from the slower-reacting enantiomer (which remains as the alcohol).

Enzymatic_Resolution cluster_resolution Lipase-Catalyzed Kinetic Resolution Racemate Racemic 2-Hydroxy- cyclopentanone ((R)- and (S)-enantiomers) R_Ester (R)-Acylated Cyclopentanone (Fast reacting) Racemate->R_Ester k_fast S_Alcohol (S)-2-Hydroxycyclopentanone (Slow reacting) Racemate->S_Alcohol k_slow Lipase Lipase (e.g., Novozym 435) Lipase->R_Ester Catalyzes Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->R_Ester

Figure 3: Principle of lipase-catalyzed kinetic resolution of a 2-hydroxycyclopentanone.

Protocol: Lipase-Catalyzed Resolution of a 2-Hydroxycyclopentanone

This protocol provides a general method for the kinetic resolution of a racemic 2-hydroxycyclopentanone derivative using Novozym 435, an immobilized form of Candida antarctica lipase B.[8]

Materials:

  • Racemic 2-hydroxy-2-substituted cyclopentanone

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Diisopropyl ether, anhydrous

  • Celatom® (or similar filter aid)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the racemic 2-hydroxy-2-substituted cyclopentanone (1.0 mmol) in anhydrous diisopropyl ether (10 mL), add Novozym 435 (50 mg).

  • Add vinyl acetate (1.5 mmol, 1.5 eq.).

  • Stir the suspension at room temperature (or a specified temperature, e.g., 40 °C, for optimal enzyme activity).

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • When approximately 50% conversion is reached (indicated by the desired ee values for both the substrate and product), filter the reaction mixture through a pad of Celatom® to remove the enzyme. Wash the enzyme with diisopropyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol and the acylated product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Key Considerations for Enzymatic Resolutions:

  • Solvent Choice: The choice of solvent can significantly impact enzyme activity and selectivity.[1]

  • Acylating Agent: Vinyl acetate is commonly used as it produces a volatile byproduct (acetaldehyde) that does not interfere with the reaction.[8]

  • Temperature: Enzyme activity is temperature-dependent, and optimization may be required.[1]

  • Enzyme Immobilization: Using an immobilized enzyme like Novozym 435 simplifies catalyst removal and allows for its reuse.[1]

Conclusion

The asymmetric synthesis of chiral 2-substituted cyclopentanones is a well-developed field with a diverse array of powerful methodologies. Organocatalysis provides a simple and often highly enantioselective route using readily available catalysts. Metal-catalyzed domino reactions enable the rapid construction of complex and highly functionalized cyclopentane cores. Enzymatic resolutions offer a green and highly specific method for separating enantiomers. The choice of the optimal method will depend on the specific target molecule, the desired substitution pattern, and the available resources. The protocols and mechanistic insights provided in this guide serve as a valuable starting point for researchers embarking on the synthesis of these important chiral building blocks.

References

  • Parr, B. T.; Li, Z.; Davies, H. M. L. Asymmetric Synthesis of Highly Functionalized Cyclopentanes by a Rhodium- and Scandium-Catalyzed Five-Step Domino Sequence. Chem. Sci.2011 , 2 (12), 2378–2382. [Link]

  • Parr, B. T.; Li, Z.; Davies, H. M. L. Asymmetric Synthesis of Highly Functionalized Cyclopentanes by a Rhodium- and Scandium-Catalyzed Five-Step Domino Sequence. PMC. [Link]

  • Simeonov, S. P.; Wicha, J. Synthesis of Chiral Cyclopentenones. Chem. Rev.2016 , 116 (8), 5715–5780. [Link]

  • Forgó, P.; Forró, E.; Fülöp, F. Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry2005 , 16 (20), 3379-3385. [Link]

  • Lipase-mediated kinetic resolution of meso-cyclopent-2-en-1,4-diacetate... ResearchGate. [Link]

  • Parr, B. T.; Li, Z.; Davies, H. M. L. Asymmetric synthesis of highly functionalized cyclopentanes by a rhodium- and scandium-catalyzed five-step domino sequence. 960化工网. [Link]

  • Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]

  • Tanaka, M.; et al. Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. J. Org. Chem.2007 , 72 (20), 7750-7756. [Link]

  • Synthesis of Chiral Cyclopentenones. ACS Publications. [Link]

  • Proline organocatalysis. Wikipedia. [Link]

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Application Notes and Protocols for the Quantification of 2-Heptylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Heptylcyclopentanone

This compound, a synthetic fragrance ingredient prized for its jasmine-like, fruity, and slightly herbaceous aroma, is a common component in a wide array of consumer products, from fine fragrances and cosmetics to household cleaners.[1][2] Its chemical stability and versatile blending properties make it a staple in fragrance formulations.[3] Given its widespread use and the need to comply with regulatory standards for fragrance allergens and product quality control, the accurate quantification of this compound in diverse and often complex matrices is of paramount importance for researchers, product developers, and quality assurance professionals.

This document provides a comprehensive guide to the validated analytical methodologies for the quantification of this compound. We will delve into the two primary chromatographic techniques suitable for this analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to be robust, reliable, and adaptable to various laboratory settings, with a focus on the scientific rationale behind each step.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValue
Chemical Formula C₁₂H₂₂O[4]
Molecular Weight 182.30 g/mol [4]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 130 °C at 10 Torr[2]
Solubility Practically insoluble in water; soluble in organic solvents like ethanol and oils.[1]
Synonyms Alismone, Fleuramone, Frutalone[4]

Part 1: Gas Chromatography (GC) for this compound Analysis

Gas chromatography is the preeminent technique for the analysis of volatile and semi-volatile compounds such as fragrance ingredients.[5] Its high resolution and sensitivity make it ideal for separating and quantifying this compound in intricate matrices.

Principle of GC Analysis

In GC, a liquid sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase). The column contains a stationary phase, a microscopic layer of liquid or polymer on an inert solid support. Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. For detection, a Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its wide linear range and sensitivity to hydrocarbons. A Mass Spectrometer (MS) can be used for both quantification and definitive identification by providing structural information based on the mass-to-charge ratio of fragmented ions.[2][6]

Workflow for GC-FID/MS Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s0 Weigh 1g of Cosmetic Lotion s1 Add Internal Standard s0->s1 s2 Liquid-Liquid Extraction (e.g., with Methyl tert-butyl ether) s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Collect Organic Layer s3->s4 s5 Filter through 0.45 µm Syringe Filter s4->s5 a0 Inject into GC System s5->a0 a1 Separation on Capillary Column a0->a1 a2 Detection by FID or MS a1->a2 d0 Peak Integration a2->d0 d1 Quantification using Calibration Curve d0->d1 d2 Report Results d1->d2

Caption: Workflow for the quantification of this compound by GC.

Detailed Protocol: Quantification in a Cosmetic Lotion by GC-FID/MS

This protocol is designed for the analysis of this compound in a complex matrix such as a cosmetic lotion or cream.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a robust technique for extracting analytes from complex matrices like emulsions (lotions).[7] Methyl tert-butyl ether (MtBE) is a suitable solvent for extracting fragrance compounds.[8] An internal standard (IS) is used to correct for variations in extraction efficiency and injection volume. A suitable IS would be a compound with similar chemical properties to this compound but not present in the sample, for example, 2-Heptanone.

  • Procedure:

    • Accurately weigh approximately 1.0 g of the cosmetic lotion into a 15 mL glass centrifuge tube.

    • Spike the sample with a known amount of internal standard solution (e.g., 100 µL of a 100 µg/mL solution of 2-Heptanone in MtBE).

    • Add 5.0 mL of MtBE to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 3000 rpm for 10 minutes to break the emulsion and separate the layers.

    • Carefully transfer the upper organic layer (MtBE) into a clean vial using a Pasteur pipette.

    • Filter the extract through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial for GC analysis.

2. Instrumental Analysis

  • Rationale: A mid-polarity column is often a good starting point for fragrance analysis, providing a balance of retention for various components. The temperature program is designed to separate volatile components at lower temperatures and elute less volatile compounds in a reasonable time.

  • GC-FID/MS Conditions:

ParameterRecommended Setting
GC System Agilent 7890 GC or equivalent[9]
Column e.g., Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar[7]
Carrier Gas Helium at a constant flow of 1.0 mL/min[7]
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temp: 60°C, hold for 2 minRamp 1: 5°C/min to 180°CRamp 2: 20°C/min to 280°C, hold for 5 min[7][10]
FID Temperature 300 °C
MS Transfer Line 280 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C
Scan Range (for MS) 35-400 amu

3. Method Validation

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][6]

Validation ParameterAcceptance Criteria & Procedure
Specificity The method should be able to resolve the this compound peak from other matrix components and the internal standard. This is assessed by analyzing a blank lotion matrix and a spiked matrix.
Linearity A calibration curve should be prepared using at least five concentration levels of this compound (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.995.[11]
Accuracy Determined by spiking a blank lotion matrix with known concentrations of the analyte (e.g., at 80%, 100%, and 120% of the expected concentration). The recovery should be within 80-120%.[2]
Precision Repeatability (intra-day): Analyze at least six replicate samples at the same concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2%.Intermediate Precision (inter-day): Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 5%.[11]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. Can be estimated based on the signal-to-noise ratio (typically 3:1).
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Can be estimated based on the signal-to-noise ratio (typically 10:1) and confirmed by analyzing samples at this concentration.[2]
Robustness The reliability of the method is assessed by making small, deliberate variations in method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) and observing the effect on the results.[12]

Part 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

While GC is the more common technique, HPLC can be a viable alternative, particularly for less volatile compounds or when derivatization is employed to enhance detection. For aliphatic ketones like this compound that lack a strong UV chromophore, pre-column derivatization is necessary.[13]

Principle of HPLC with Derivatization

The carbonyl group of this compound reacts with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative.[3] This derivative is brightly colored and exhibits strong UV absorbance around 360 nm, making it easily detectable by a standard HPLC-UV detector.[14] The separation of the derivative from other components is then achieved using reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Workflow for HPLC-UV Analysis with DNPH Derivatization

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing s0 Extract this compound from Sample Matrix s1 Add Acidified DNPH Reagent s0->s1 s2 Incubate to Form Hydrazone Derivative s1->s2 s3 Neutralize and Dilute with Mobile Phase s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 a0 Inject into HPLC System s4->a0 a1 Separation on C18 Column a0->a1 a2 UV Detection at ~360 nm a1->a2 d0 Peak Integration a2->d0 d1 Quantification using Calibration Curve d0->d1 d2 Report Results d1->d2

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol: Quantification by HPLC-UV with DNPH Derivatization

1. Sample Preparation and Derivatization

  • Rationale: This protocol first extracts the analyte and then performs the derivatization. The acidic conditions are crucial for the reaction to proceed efficiently. A molar excess of DNPH ensures the complete conversion of this compound to its hydrazone derivative.[13]

  • Procedure:

    • Extract this compound from the sample matrix using a suitable method, such as the LLE procedure described in the GC section, but evaporate the solvent gently under a stream of nitrogen. Reconstitute the residue in 1 mL of acetonitrile.

    • Prepare a DNPH derivatizing reagent: Dissolve 200 mg of DNPH in 100 mL of acetonitrile containing 1 mL of concentrated hydrochloric acid.

    • In a glass vial, mix 1 mL of the sample extract (or standard solution) with 4 mL of the DNPH reagent.

    • Cap the vial and incubate in a water bath at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Add 5 mL of ultrapure water to the vial.

    • The derivatized sample is now ready for injection. If necessary, dilute with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[13]

2. Instrumental Analysis

  • Rationale: A C18 column is the standard for reversed-phase chromatography and is effective for separating the relatively nonpolar DNPH derivatives. A gradient elution with acetonitrile and water allows for the separation of a range of hydrazones with different polarities.

  • HPLC-UV Conditions:

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II LC or equivalent[15]
Column e.g., ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)[15]
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 60% B2-15 min: 60% to 100% B15-20 min: 100% B20.1-25 min: 60% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 360 nm[14]

3. Method Validation

The validation parameters and acceptance criteria are the same as those outlined in the GC section, following ICH Q2(R1) guidelines.[12][16] The specificity will involve ensuring that the derivatized this compound peak is resolved from excess DNPH reagent and other derivatized matrix components.

Conclusion

Both GC-FID/MS and HPLC-UV with pre-column derivatization are powerful and reliable techniques for the quantification of this compound in various matrices. The choice of method will depend on the available instrumentation, the complexity of the sample matrix, and the specific analytical requirements. Gas chromatography is generally preferred for its high resolution and direct analysis capabilities for volatile compounds. However, HPLC with DNPH derivatization provides a robust and sensitive alternative. Regardless of the chosen method, rigorous validation is essential to ensure the accuracy and reliability of the analytical results, thereby supporting product quality, safety, and regulatory compliance.

References

  • (PDF) Liquid Extraction for Flavor and Fragrance Analyses in Consumer Products. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. (n.d.).
  • Hs-Gc-Ms Method For The Analysis of Fragrance Allergens in Complex Cosmetic Matrices. (n.d.). Retrieved from [Link]

  • Quantitative Analysis of 57 Fragrance Allergens in Cosmetics Using Twin Line MS System. (n.d.). Shimadzu. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). EMA. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures. (2017). In ICH Quality Guidelines (pp. 127-166). Wiley.
  • HS-GC-MS METHOD FOR THE ANALYSIS OF FRAGRANCE ALLERGENS IN COMPLEX COSMETIC MATRICES. (2014, July 29). Sci-Hub. Retrieved from [Link]

  • Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. (n.d.). MatheO. Retrieved from [Link]

  • Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. (2021, December 15). Journal of Food and Drug Analysis. Retrieved from [Link]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva. (n.d.). EPA. Retrieved from [Link]

  • Application of Gas-Liquid Microextraction (GLME)/GC-MS for Flavour and Fragrance in Ice Cream Detection and Composition Analysis. (n.d.). MDPI. Retrieved from [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Analytical methods for identification and determination of some cosmetics ingredients. (n.d.).
  • Preservatives in Cosmetics by HPLC-UV (TN-1095). (2022, May 20). Phenomenex. Retrieved from [Link]

  • Rapid Separation and Identification of Carbonyl Compounds by HPLC Application. (2008, April 30). Agilent. Retrieved from [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. (n.d.). Agilent. Retrieved from [Link]

  • Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC. (n.d.). Agilent. Retrieved from [Link]

  • Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. (n.d.).
  • Method for the determination fo aldehydes and ketones in ambient air using HPLC. (n.d.). EPA. Retrieved from [Link]

  • (PDF) Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. (2014, October 10).
  • GCxGC-FID for Qualitative and Quantitative Analysis of Perfumes. (n.d.). Chromatography Online. Retrieved from [Link]

  • Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]

  • Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. (n.d.). Journal of King Saud University - Science. Retrieved from [Link]

  • Cyclohexane quantification by GC FID. (2021, June 10).

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Application Notes and Protocols: 2-Heptylcyclopentanone as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the utilization of 2-Heptylcyclopentanone as an internal standard in quantitative analytical chemistry, with a specific focus on gas chromatography-mass spectrometry (GC-MS) applications. We will explore the physicochemical properties of this compound that make it a suitable candidate for an internal standard, particularly in the analysis of structurally similar compounds such as fragrance components. Detailed, step-by-step protocols for the preparation of standard solutions, sample preparation, and GC-MS method validation are provided for the quantification of cis-jasmone in a cosmetic matrix, serving as a practical exemplar. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods.

Introduction: The Role of Internal Standards in Quantitative Analysis

In analytical chemistry, achieving high accuracy and precision is paramount. The internal standard (IS) method is a powerful technique used to correct for variations that can occur during sample analysis, thereby improving the reliability of quantitative measurements.[1][2] An internal standard is a compound of known concentration that is added to all calibration standards and unknown samples. By comparing the analyte's response to the internal standard's response, we can mitigate errors arising from sample preparation inconsistencies, injection volume variations, and instrument drift.[1][2]

The selection of an appropriate internal standard is critical and is governed by several key criteria:

  • Chemical Similarity: The IS should be chemically similar to the analyte(s) of interest to ensure comparable behavior during extraction and analysis.[1][2]

  • Resolution: It must be chromatographically resolved from the analyte and any other matrix components.[2]

  • Non-interference: The IS should not react with the analyte or sample matrix.[1]

  • Purity and Stability: The internal standard must be of high purity and stable in the solvent used.

  • Absence in Samples: Ideally, the IS should not be naturally present in the unknown samples.[1]

This application note introduces this compound as a viable internal standard for the quantitative analysis of other cyclic ketones, particularly those found in complex matrices such as cosmetics and essential oils.

Physicochemical Profile of this compound

This compound, also known by trade names such as Fleuramone, is a cyclic aliphatic ketone.[1] While its primary industrial application is as a fragrance ingredient, its chemical and physical properties make it a strong candidate for use as an analytical standard.[3]

PropertyValueSource
IUPAC Name 2-heptylcyclopentan-1-one[2]
CAS Number 137-03-1[2]
Molecular Formula C₁₂H₂₂O[2][4]
Molecular Weight 182.30 g/mol [2][4]
Appearance Colorless to pale yellow liquid[3]
Solubility Practically insoluble in water; soluble in alcohol and oils[3]
Boiling Point 130 °C at 10 Torr[5]
Kovats Retention Index 1430.7 (Standard non-polar column)[2][4]

Application Spotlight: Quantification of cis-Jasmone in a Cosmetic Formulation

cis-Jasmone is a valuable fragrance component found in jasmine oil and other floral extracts.[6] Its accurate quantification in cosmetic products is essential for quality control and regulatory compliance. This compound is an excellent choice as an internal standard for the GC-MS analysis of cis-jasmone due to their structural similarities and comparable chemical properties.

FeatureThis compoundcis-JasmoneRationale for Suitability
Structure Saturated cyclopentanone ring with a C7 alkyl chainUnsaturated cyclopentenone ring with a C5 alkenyl chainBoth are cyclic ketones with alkyl/alkenyl side chains, suggesting similar extraction efficiencies and chromatographic behavior.
Molecular Weight 182.30 g/mol 164.24 g/mol Close enough to ensure similar behavior during sample preparation and analysis, but different enough for clear mass spectrometric distinction.
Volatility Similar to cis-jasmoneHighBoth are amenable to GC analysis.

Logical Workflow for Method Development

cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis & Validation prep_is Prepare this compound (IS) Stock & Working Solutions spike Spike Cosmetic Matrix with IS prep_is->spike prep_analyte Prepare cis-Jasmone (Analyte) Stock & Calibration Standards gcms GC-MS Analysis prep_analyte->gcms Calibration Curve extract Liquid-Liquid Extraction spike->extract extract->gcms validate Method Validation (ICH Guidelines) gcms->validate quant Quantify cis-Jasmone validate->quant

Caption: Workflow for the quantification of cis-jasmone using this compound as an internal standard.

Experimental Protocols

Safety Precautions

This compound is classified as a skin irritant and is toxic to aquatic life with long-lasting effects.[1][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1][8] All handling should be performed in a well-ventilated area or a fume hood.[1][8]

Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound (IS) and cis-jasmone (analyte).

Materials:

  • This compound (≥98% purity)

  • cis-Jasmone (≥98% purity)

  • Methanol (HPLC grade)

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

Protocol:

  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.

    • Dissolve in methanol and dilute to the mark. This is the IS Stock Solution .

    • Repeat the process for cis-jasmone to prepare the Analyte Stock Solution .

  • Internal Standard Working Solution (50 µg/mL):

    • Pipette 5 mL of the IS Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with methanol. This is the IS Working Solution .

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the Analyte Stock Solution with methanol in 10 mL volumetric flasks.

    • Spike each calibration standard with 1 mL of the IS Working Solution (final IS concentration of 5 µg/mL).

    • Suggested calibration levels for cis-jasmone: 0.5, 1, 5, 10, 25, 50 µg/mL.

Sample Preparation

Objective: To extract cis-jasmone from a cosmetic matrix (e.g., lotion) and spike with the internal standard.

Materials:

  • Cosmetic sample

  • IS Working Solution (50 µg/mL)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Accurately weigh approximately 1 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Add 1 mL of the IS Working Solution (50 µg/mL).

  • Add 5 mL of MTBE.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer (MTBE) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

GC-MS Analysis

Objective: To separate and detect cis-jasmone and this compound using GC-MS.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC-MS Parameters:

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 80 °C, hold for 1 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM)

SIM Ions:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
cis-Jasmone 1649367
This compound 849755

Rationale for SIM Ion Selection: The mass spectrum of this compound shows a prominent peak at m/z 84, which is characteristic of the cyclopentanone ring fragmentation.[2] The ions at m/z 97 and 55 are also significant fragments. For cis-jasmone, the molecular ion at m/z 164 is a suitable quantifier.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure it is fit for its intended purpose.[7][9]

Method Validation Workflow

cluster_params Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD Limit of Detection LOQ LOQ Validation->LOQ Limit of Quantitation Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the analyte and IS in a blank matrix.

  • Linearity: A linear relationship between the concentration and the response ratio (analyte peak area / IS peak area). A correlation coefficient (r²) of ≥ 0.995 is typically acceptable.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). Recoveries between 80-120% are generally considered acceptable.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and should be evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. An RSD of ≤ 15% is often acceptable.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[5]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp rate, carrier gas flow rate).[7]

Conclusion

This compound possesses the key attributes of a reliable internal standard for GC-MS analysis, particularly for structurally related cyclic ketones like cis-jasmone. Its chemical similarity to the analyte, chromatographic resolvability, and stability make it a valuable tool for improving the accuracy and precision of quantitative methods in complex matrices. The protocols and validation guidelines presented in this document provide a robust framework for the successful implementation of this compound as an internal standard in analytical laboratories.

References

  • Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Crawford Scientific. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, November 30). European Medicines Agency. Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. (2023, November 30). International Council for Harmonisation. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]

  • This compound | C12H22O | CID 8710. (n.d.). PubChem. Retrieved from [Link]

  • Jasmone | C11H16O | CID 1549018. (n.d.). PubChem. Retrieved from [Link]

  • Jasmone. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Alkylcyclopentanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of 2-alkylcyclopentanones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. We aim to equip you with the knowledge to overcome common challenges in your synthetic endeavors, ensuring efficiency and success in your experiments.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of 2-alkylcyclopentanones, while conceptually straightforward, is often plagued by challenges that can impact yield, purity, and reproducibility. This section addresses the most common issues encountered in the lab, offering explanations for their root causes and providing actionable solutions.

Problem 1: Low Yield and/or Incomplete Conversion

A frequent frustration in the synthesis of 2-alkylcyclopentanones is a lower-than-expected yield or the presence of unreacted starting material. This can often be traced back to the critical step of enolate formation and subsequent alkylation.

Potential Cause 1a: Inefficient or Uncontrolled Enolate Formation

The regioselectivity and concentration of the enolate intermediate are paramount for a successful alkylation. The choice of base and reaction conditions dictates whether the kinetic or thermodynamic enolate is formed, significantly influencing the reaction outcome.

  • Insight: Strong, sterically hindered bases like Lithium Diisopropylamide (LDA) favor the formation of the kinetic enolate by deprotonating the less substituted α-carbon at low temperatures.[1][2] In contrast, weaker bases like sodium hydride or alkoxides at room temperature allow for equilibrium to be established, favoring the more stable, substituted thermodynamic enolate.[1]

Solutions & Experimental Protocol:

ParameterKinetic ControlThermodynamic Control
Base Lithium Diisopropylamide (LDA)Sodium Hydride (NaH), Sodium Ethoxide (NaOEt)
Temperature Low (e.g., -78 °C)Room Temperature to Reflux
Solvent Aprotic (e.g., THF)Protic or Aprotic (e.g., Ethanol, THF)
Outcome Less substituted enolateMore substituted enolate

dot

Caption: Troubleshooting workflow for low yields.

Potential Cause 1b: Competing Side Reactions

  • O-alkylation vs. C-alkylation: The enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. O-alkylation leads to the formation of a silyl enol ether, which is non-productive. The choice of solvent can influence the outcome; polar aprotic solvents like DMSO and acetone can favor C-alkylation.[3][4]

  • Self-Condensation: The enolate of cyclopentanone can react with another molecule of cyclopentanone in an aldol-type reaction, leading to undesired dimeric products.[5]

Solutions:

  • To favor C-alkylation, use dipolar aprotic solvents.[3][4]

  • To minimize self-condensation, add the alkylating agent to the pre-formed enolate solution at a controlled rate.

Potential Cause 1c: Poor Reactivity of the Alkylating Agent

The nature of the alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.[3] Tertiary alkyl halides are generally unsuitable for direct alkylation via an SN2 pathway due to steric hindrance and the propensity for elimination reactions.[6]

Solutions:

  • Use a more reactive alkylating agent (I > Br > Cl).

  • For tertiary alkyl groups, consider alternative methods such as the alkylation of silyl enol ethers promoted by a Lewis acid.[6]

Problem 2: Formation of Multiple Products (Polyalkylation and Isomers)

The isolation of a single, pure 2-alkylcyclopentanone can be hampered by the formation of polyalkylated byproducts and constitutional isomers.

Potential Cause 2a: Polyalkylation

Once the mono-alkylated product is formed, it can be deprotonated again to form a new enolate, which can then be alkylated a second time. This is particularly problematic when using strong bases in excess or when the mono-alkylated product is more acidic than the starting material. This leads to a mixture of mono-, di-, and even tri-alkylated cyclopentanones that can be very difficult to separate.[3][7]

Solutions:

  • Control Stoichiometry: Use a slight excess of the ketone relative to the base and the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and minimize the chance of a second alkylation.

  • Use of an Activating Group: A common strategy is to first synthesize a β-keto ester, such as 2-carboalkoxy-cyclopentanone. The presence of the ester group increases the acidity of the α-proton, facilitating selective mono-alkylation. The ester group is then removed via hydrolysis and decarboxylation.[3][4]

dot

Caption: Kinetic vs. Thermodynamic enolate formation.

Problem 3: Ring Opening Side Reaction

In synthetic routes that involve an intermediate such as a 2-alkylcyclopentanone-2-carboxylic ester, the final hydrolysis and decarboxylation step can be problematic.

Potential Cause 3a: Base-Mediated Ring Opening

The hydrolysis of 2-alkylcyclopentanone-2-carboxylic esters under alkaline conditions can promote a side reaction known as acid cleavage, which results in the opening of the cyclopentanone ring.[3][4]

Solutions:

  • Acidic Hydrolysis: Perform the hydrolysis and decarboxylation step under acidic conditions. Strong acids like sulfuric acid or hydrochloric acid are typically used to achieve a reasonable reaction rate while avoiding ring opening.[3][4]

Problem 4: Difficulty in Product Purification

Even with a successful reaction, isolating the pure 2-alkylcyclopentanone can be challenging.

Potential Cause 4a: Similar Physical Properties of Products and Byproducts

The boiling points of the desired product, unreacted starting material, and polyalkylated byproducts can be very close, making purification by simple distillation difficult.[3]

Solutions:

  • Azeotropic Distillation: This technique can be effective for separating components with close boiling points.[3][4]

  • Chromatography: For small-scale preparations or for obtaining high-purity material, column chromatography is a viable option.

  • One-Pot Procedures: Designing a synthetic route where intermediates are not isolated can minimize the need for multiple purification steps and improve overall efficiency.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to ensure mono-alkylation?

A1: The most reliable method to achieve selective mono-alkylation is the use of an activating group, such as in the alkylation of a cyclopentanone-2-carboxylic ester followed by hydrolysis and decarboxylation.[3][4] This multi-step process, while longer, offers superior control over the reaction and generally provides higher yields of the desired mono-alkylated product.

Q2: How can I synthesize a 2-alkylcyclopentanone with a tertiary alkyl group at the 2-position?

A2: Direct alkylation with tertiary alkyl halides is generally unsuccessful. A more effective approach is the Lewis acid-promoted alkylation of a pre-formed silyl enol ether of cyclopentanone.[6] This method avoids the harsh basic conditions of traditional enolate chemistry and allows for the introduction of sterically hindered alkyl groups.

Q3: Are there any "green" or more sustainable approaches to synthesizing 2-alkylcyclopentanones?

A3: Yes, research is ongoing to develop more environmentally friendly synthetic methods. One promising approach is the one-pot synthesis from an aldehyde and cyclopentanone over a bifunctional catalyst, such as Pd/ZrO2.[8] This method combines the condensation and hydrogenation steps, reducing the number of synthetic operations and the amount of waste generated.[8]

Q4: What are the key spectroscopic features I should look for to confirm the structure of my 2-alkylcyclopentanone?

A4: The primary techniques for structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR: Expect to see signals corresponding to the protons on the cyclopentanone ring and the alkyl substituent. The protons alpha to the carbonyl group will typically appear as multiplets. 2D NMR techniques like COSY and HSQC can help in assigning the specific proton and carbon signals.[9]

  • ¹³C NMR: A characteristic signal for the carbonyl carbon will be present in the downfield region (typically >200 ppm).

  • IR Spectroscopy: A strong absorption band in the region of 1740-1750 cm⁻¹ is indicative of the carbonyl (C=O) stretch of a five-membered ring ketone.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of the product. The fragmentation pattern can provide further structural information.

References

  • Process for the preparation of 2-substituted cyclopentanones. (n.d.). Google Patents.
  • Process for the preparation of 2-substituted cyclopentanones. (n.d.). Google Patents.
  • Alkylation Techniques in Organic Chemistry. (2024). Coconote. Retrieved from [Link]

  • Robinson annulation. (n.d.). Wikipedia. Retrieved from [Link]

  • The Robinson Annulation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • α-tert-ALKYLATION OF KETONES: 2-tert-PENTYLCYCLOPENTANONE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Solved a. Figure 1 shows the a-alkylation of cyclopentanone. (2021). Chegg.com. Retrieved from [Link]

  • A Convenient Procedure for Alkylation of Ketones. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis 2-alkyl cyclopentenolones. (n.d.). Google Patents.
  • 23.12 The Robinson Annulation Reaction. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Robinson annulation reaction: Easy mechanism. (2022). Chemistry Notes. Retrieved from [Link]

  • 21.9 The Robinson Annulation. (2018). YouTube. Retrieved from [Link]

  • Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. (2013). Semantic Scholar. Retrieved from [Link]

  • Process for the preparation of 2-alkyl-cyclopentanones. (n.d.). Google Patents.
  • One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. (2021). ScienceDirect. Retrieved from [Link]

  • Cyclopentenone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 21.10 Retrosynthesis with Enolates and Enols. (2021). YouTube. Retrieved from [Link]

  • Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018). YouTube. Retrieved from [Link]

  • 2-allyl-2-methylcyclopentanone. (2025). Mol-Instincts. Retrieved from [Link]

  • Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. (2025). PubMed Central. Retrieved from [Link]

  • Spectroscopic characterization and crystal structures of four hydrochloride cathinones: N-ethyl-2-amino-1-phenylhexan-1-one (hexen, NEH), N-methyl-2-amino-1-(4-methylphenyl). (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Heptylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-heptylcyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this valuable compound from reaction byproducts. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common challenges in your experiments.

I. Troubleshooting Guide: Isolating Pure this compound

This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.

1. Problem: Poor separation of this compound from a byproduct with a close boiling point during distillation.

  • Potential Cause: The boiling points of this compound (approximately 264 °C) and a key byproduct, such as an unreacted starting material or a self-condensation product, are too close for efficient separation by simple distillation.[1][2] For instance, the self-condensation of cyclopentanone can lead to 2-cyclopentylidene-cyclopentanone, which may have a boiling point in a similar range.[3]

  • Solution: Fractional Distillation under Reduced Pressure (Vacuum Distillation)

    • Scientific Rationale: Lowering the pressure above the liquid mixture reduces the boiling points of all components.[4] This allows for distillation at a lower temperature, which can prevent thermal decomposition of the product.[4][5] More importantly, the difference in boiling points between components often becomes more pronounced at reduced pressures, enabling better separation with a fractionating column.

    • Step-by-Step Protocol:

      • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a manometer to monitor the pressure, and a fractionating column (e.g., Vigreux or packed column) positioned between the distillation flask and the condenser. Ensure all glassware joints are properly sealed to maintain the vacuum.[6]

      • Pressure Regulation: Carefully reduce the pressure to the desired level. A common target for vacuum distillation is around 0.1 mmHg.[4]

      • Heating: Gently heat the distillation flask using a heating mantle with a stirrer to ensure smooth boiling. The ideal bath temperature is typically 20-30 °C higher than the boiling point of the substance at the working pressure.[4]

      • Fraction Collection: Collect the fractions that distill over at a stable temperature corresponding to the boiling point of this compound at the applied pressure. It is advisable to collect several small fractions and analyze their purity (e.g., by GC-MS or NMR) to identify the purest fractions of your target compound.

2. Problem: The presence of unreacted aldehydes (e.g., n-heptaldehyde) in the purified product.

  • Potential Cause: Incomplete reaction during the synthesis, which is often an aldol condensation between cyclopentanone and n-heptaldehyde.[7] Aldehydes can be difficult to remove completely by distillation alone due to potential azeotrope formation or similar volatilities.

  • Solution: Liquid-Liquid Extraction with a Saturated Sodium Bisulfite Solution

    • Scientific Rationale: Aldehydes and sterically unhindered ketones react with sodium bisulfite to form water-soluble adducts.[8][9][10][11] This allows for their selective removal from the organic phase into the aqueous phase. The reaction is reversible, and the aldehyde can be regenerated from the aqueous layer by adding a base, though this is typically not necessary for purification purposes.[8]

    • Step-by-Step Protocol:

      • Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent in which it is soluble, such as diethyl ether or ethyl acetate.[12]

      • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes to ensure thorough mixing and reaction.[8][11]

      • Phase Separation: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of the unreacted aldehyde, will be at the bottom.

      • Isolation: Drain the aqueous layer. Wash the organic layer with water and then with a saturated sodium chloride solution (brine) to remove any residual water-soluble impurities.

      • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and then remove the solvent using a rotary evaporator to obtain the purified this compound.

3. Problem: The purified product is contaminated with acidic or basic impurities.

  • Potential Cause: Residual acidic or basic catalysts from the synthesis step. For example, aldol condensations can be catalyzed by either acids or bases.[13]

  • Solution: Aqueous Workup with Mild Acid and Base Washes

    • Scientific Rationale: A series of washes with dilute acidic and basic solutions will neutralize and remove residual catalysts and other ionic impurities into the aqueous phase.

    • Step-by-Step Protocol:

      • Dissolution: Dissolve the crude product in an immiscible organic solvent like diethyl ether.

      • Acid Wash: Wash the organic solution with a dilute acid, such as 1 M HCl, to remove any basic impurities.

      • Base Wash: Subsequently, wash with a dilute base, such as a saturated sodium bicarbonate solution, to remove any acidic impurities.

      • Water and Brine Wash: Wash with deionized water, followed by a brine wash to facilitate the removal of dissolved water from the organic layer.

      • Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

4. Problem: Difficulty in separating this compound from other non-polar byproducts using distillation.

  • Potential Cause: The presence of byproducts with very similar polarity and boiling points, making separation by distillation challenging.

  • Solution: Column Chromatography

    • Scientific Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase.[14] By carefully selecting the solvent system (mobile phase), compounds with slight differences in polarity can be effectively separated.

    • Step-by-Step Protocol:

      • Stationary Phase and Column Packing: Choose a suitable stationary phase, with silica gel being a common choice for ketones.[15] Pack a chromatography column with a slurry of the stationary phase in a non-polar solvent.

      • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

      • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution will help to separate compounds with a range of polarities.

      • Fraction Collection and Analysis: Collect the eluent in small fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure this compound and remove the solvent.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are important for its purification?

A1: The most critical physical properties are its boiling point and solubility. This compound has a high boiling point of approximately 264 °C at atmospheric pressure.[1][2] It is practically insoluble in water but soluble in organic solvents like alcohols, ethers, and oils.[1][12][16] Its high boiling point often necessitates the use of vacuum distillation to prevent decomposition.[4]

Q2: What are the common byproducts I might encounter when synthesizing this compound?

A2: The byproducts will depend on the synthetic route. For an aldol condensation reaction between cyclopentanone and n-heptaldehyde, common byproducts include:

  • Unreacted starting materials (cyclopentanone and n-heptaldehyde).[7]

  • The self-condensation product of cyclopentanone (2-cyclopentylidene-cyclopentanone).[3]

  • The self-condensation product of n-heptaldehyde.

  • Over-alkylation or other side reaction products.

If a Grignard reaction is used, potential byproducts could include unreacted starting materials and products from side reactions of the Grignard reagent, such as reaction with any trace amounts of water.[17][18]

Q3: Can I use crystallization to purify this compound?

A3: Crystallization is generally not a suitable method for purifying this compound at or near room temperature because it is a liquid with a low melting point of -26 °C.[19]

Q4: How can I confirm the purity of my final this compound product?

A4: The purity of your final product can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the percentage purity and identify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of the this compound and can reveal the presence of impurities if their signals are detectable.

  • Infrared (IR) Spectroscopy: An IR spectrum can confirm the presence of the characteristic ketone carbonyl group and the absence of impurities with distinct functional groups (e.g., the hydroxyl group of an alcohol).

III. Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow crude_product Crude this compound (from reaction mixture) extraction Aqueous Workup (Acid/Base Washes) crude_product->extraction dried_product Dried Organic Phase extraction->dried_product Separate Aqueous Layer byproducts_aq Aqueous Waste (Salts, Catalysts) extraction->byproducts_aq distillation Fractional Vacuum Distillation dried_product->distillation pure_product Pure this compound distillation->pure_product Collect Pure Fraction byproducts_dist Distillation Fractions (Byproducts) distillation->byproducts_dist analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

Caption: A generalized workflow for the purification of this compound.

IV. Data Summary

PropertyValueSource(s)
IUPAC Name 2-heptylcyclopentan-1-one[20]
CAS Number 137-03-1[20]
Molecular Formula C₁₂H₂₂O[1][20]
Molecular Weight 182.3 g/mol [1][20]
Boiling Point ~264 °C[1][2]
Melting Point -26 °C[19]
Appearance Colorless to almost colorless clear liquid[1][2]
Solubility Practically insoluble in water; soluble in alcohol and oils[1][16]

V. References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

  • US3764627A - Separation of alcohols and ketones using methylene chloride and water. Google Patents.

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. [Link]

  • 2.2: Distillation. Chemistry LibreTexts. [Link]

  • This compound. Solubility of Things. [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • US2826537A - Method for purification of ketones. Google Patents.

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. [Link]

  • Purification of ketones by distillation. Google Patents.

  • DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Taylor & Francis Online. [Link]

  • Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Springer. [Link]

  • 23.5: Mixed Aldol Reactions. Chemistry LibreTexts. [Link]

  • Column Chromatography. Jack Westin. [Link]

  • This compound. PubChem - NIH. [Link]

  • Troubleshooting in Distillation Columns. Slideshare. [Link]

  • Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. MDPI. [Link]

  • US2337489A - Purification of ketones. Google Patents.

  • US2166584A - Purification of ketones. Google Patents.

  • How To: Purify by Distillation. University of Rochester. [Link]

  • Column Chromatography ketone/silica. Physics Forums. [Link]

  • CYCLOPENTANONE ALDOL CONDENSATION – EFFECTS OF SURFACE SILANIZATION, ACETONE AND WATER CO-FEEDING ON CATALYTIC BEHAVIORS OF MAGNESIUM OXIDE-BASED SOLIDS. ShareOK. [Link]

  • Distillation Column Troubleshooting. YouTube. [Link]

  • This compound. Aroma Chemical Supplier. [Link]

  • Common Techniques for Distillation Troubleshooting. ResearchGate. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Condensation reaction of cyclopentanone and cyclohexanone. ResearchGate. [Link]

  • How to Purify by Distillation. University of Rochester. [Link]

  • Separating ketones from reaction mixture. Reddit. [Link]

  • CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone. Google Patents.

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]

  • Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl. SciSpace. [Link]

  • Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl). NIH. [Link]

  • Cyclopentanone synthesis. Organic Chemistry Portal. [Link]

  • fleuramone (IFF), 137-03-1. The Good Scents Company. [Link]

  • Heptyl Cyclopentanone-2. ACS International. [Link]

  • 2-hydroxymethyl-2-cyclopentenone. Organic Syntheses Procedure. [Link]

  • Heptyl Cyclopentanone-2. ACS International. [Link]

  • This compound. The Fragrance Conservatory. [Link]

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Technical Support Center: Grignard Reactions with Cyclopentenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of Grignard reactions with cyclopentenone substrates. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and encounter common challenges. Here, we move beyond textbook procedures to address the nuanced side reactions and optimization strategies essential for success in a professional laboratory setting.

Core Troubleshooting Guide: From Low Yield to Product Selectivity

This section addresses the most common issues encountered during the reaction of Grignard reagents with α,β-unsaturated cyclopentenones. We diagnose the symptoms, explain the underlying chemical principles, and provide actionable solutions.

Issue 1: Poor or No Conversion of Starting Material
  • Symptom: After aqueous workup and analysis (TLC, LC-MS, NMR), the primary component of the reaction mixture is the starting cyclopentenone.

  • Probable Causes & Solutions:

    • Inactive Grignard Reagent: The most frequent culprit is a Grignard reagent that has been quenched or failed to form efficiently. Grignard reagents are potent bases and nucleophiles, readily destroyed by protic sources.[1][2]

      • Solution A - Rigorous Anhydrous Technique: Ensure all glassware is flame-dried or oven-dried (>120°C overnight) and cooled under a stream of inert gas (Argon or Nitrogen). Solvents must be anhydrous grade, preferably passed through a solvent purification system or distilled from an appropriate drying agent.[3]

      • Solution B - Magnesium Activation: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents reaction with the organic halide.[3][4] Activate the surface by adding a small crystal of iodine (the purple color will disappear upon initiation) or a few drops of 1,2-dibromoethane before adding the bulk of your halide.[3][5]

      • Solution C - Titration: Never assume 100% yield for your prepared Grignard reagent. Before use, titrate a small aliquot to determine its precise molarity.[4] This ensures correct stoichiometry in the subsequent reaction.

    • Enolization of the Cyclopentenone: The Grignard reagent can act as a base, abstracting a proton from the α-carbon of the ketone to form a magnesium enolate.[4][6] After workup, this enolate is protonated, regenerating the starting ketone. This is especially prevalent with sterically hindered ketones or bulky Grignard reagents.[4][6][7]

      • Solution: Lowering the reaction temperature (e.g., to -78 °C) can disfavor the enolization pathway.[8] If the problem persists, a less sterically hindered Grignard reagent may be required.

G cluster_troubleshooting Troubleshooting: Low Conversion Start Symptom: Starting Material Recovered Check_Grignard Cause 1: Inactive Reagent? Check_Enolization Cause 2: Enolization?

Issue 2: Incorrect Product Isomer - Formation of Allylic Alcohol (1,2-Addition Product)
  • Symptom: The desired product is the saturated ketone resulting from conjugate addition (1,4-addition), but the major product isolated is an allylic alcohol.

  • Cause: Cyclopentenones have two primary electrophilic sites: the carbonyl carbon (C2) and the β-olefinic carbon (C4). Grignard reagents are "hard" nucleophiles, and their reactions are typically fast and irreversible.[9] This kinetic control favors direct attack at the harder, more electrophilic carbonyl carbon, leading to the 1,2-addition product.[10][11][12]

  • Solution: Modulating Nucleophilicity with Copper(I) Catalysis: To favor 1,4-addition, the "hard" Grignard reagent must be converted into a "softer" nucleophile. This is reliably achieved by introducing a catalytic amount of a copper(I) salt, such as CuI or CuBr·SMe₂.[13][14] The Grignard reagent undergoes transmetalation to form a Gilman-like organocuprate species in situ, which then selectively attacks the softer β-carbon of the conjugated system.[11][15]

G

  • Optimization of Copper-Catalyzed Conjugate Addition:

ParameterRecommendationRationale
Catalyst Loading 5-10 mol % Cu(I) saltSufficient to ensure rapid transmetalation without promoting unwanted side reactions.[13]
Temperature -78 °C to 0 °CLower temperatures significantly enhance selectivity by minimizing the uncatalyzed 1,2-addition pathway.[8][16]
Solvent THF or Diethyl EtherEthereal solvents are required for Grignard reagent stability and solubility. THF is often preferred for its superior solvating properties.[17]
Order of Addition Add Grignard to a mixture of cyclopentenone and Cu(I) salt.Pre-mixing the substrate and catalyst allows for immediate formation of the reactive organocuprate as the Grignard is introduced.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown/black during Grignard reagent formation. Is it still usable?

A: A color change to gray or light brown is normal. However, a very dark or black color often indicates decomposition or significant side reactions, possibly due to overheating or impurities.[4] One common side reaction is Wurtz coupling, where the formed Grignard reagent reacts with remaining organic halide.[3][18] While the reagent may still have some activity, the yield will be lower. It is highly recommended to titrate the reagent before use. To prevent this, ensure slow, controlled addition of the halide to the magnesium and maintain a gentle reflux, avoiding excessive heating.[17]

Q2: I want to perform a 1,2-addition, but I am getting a mixture of 1,2- and 1,4-products. How can I improve selectivity for the 1,2-adduct?

A: To favor 1,2-addition, you want to maximize the inherent reactivity of the Grignard reagent and avoid any conditions that promote conjugate addition. Ensure your magnesium and organic halide are of high purity to avoid trace copper impurities, which can catalyze 1,4-addition.[12] Running the reaction at a slightly higher temperature (e.g., 0 °C to room temperature) can sometimes favor the faster, kinetically controlled 1,2-addition, though this may also increase side reactions like enolization. The addition of cerium(III) chloride (Luche reduction conditions) can also enhance 1,2-selectivity by increasing the electrophilicity of the carbonyl carbon.

Q3: Can I use a cyclopentenone that has other functional groups?

A: It depends on the functional group. Grignard reagents are incompatible with acidic protons. They will be quenched by alcohols, thiols, carboxylic acids, and primary/secondary amines.[1][2] They also react with other electrophilic carbonyls like esters and amides.[19][20] If your substrate contains these groups, they must be protected prior to the Grignard reaction.[21] For example, an alcohol can be protected as a silyl ether (e.g., TBDMS), and a ketone can be protected as an acetal.[21]

Q4: How does steric hindrance on the cyclopentenone ring affect the reaction?

A: Steric hindrance plays a crucial role. Bulky substituents near the carbonyl group can impede the approach of the Grignard reagent, slowing down 1,2-addition and potentially making 1,4-addition or enolization more competitive.[6][22] Conversely, bulky groups at the β-position (C4) can hinder conjugate addition. This interplay must be considered on a case-by-case basis when planning the synthesis.

G

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed 1,4-Conjugate Addition

This protocol provides a reliable starting point for achieving selective conjugate addition.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Reagent Charging: Under a positive pressure of inert gas, add the cyclopentenone substrate (1.0 equiv.) and anhydrous THF to the flask.

  • Catalyst Addition: Add copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) (0.05 equiv.). Stir the mixture at room temperature for 10 minutes.

  • Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.1-1.3 equiv., solution in THF or Et₂O) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS by quenching small aliquots in saturated aqueous ammonium chloride (NH₄Cl).

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimizing 2-Heptylcyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Heptylcyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and purity by explaining the causality behind experimental choices and providing self-validating protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through a base-catalyzed aldol condensation of cyclopentanone and heptanal, followed by hydrogenation.

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yield is a common problem that can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Suboptimal Catalyst: The choice and condition of the catalyst are critical. While sodium hydroxide is a common and effective catalyst, heterogeneous catalysts like magnesium oxide or hydrotalcites can offer higher selectivity to the desired product, 2-heptylidenecyclopentanone, which is the precursor to this compound.[1][2] Ensure your catalyst is active and not poisoned.

  • Incorrect Molar Ratio of Reactants: An inappropriate ratio of cyclopentanone to heptanal can lead to the formation of byproducts through self-condensation of either reactant.[3] A slight excess of cyclopentanone is often used to favor the desired cross-condensation reaction.

  • Reaction Temperature and Time: The reaction is sensitive to both temperature and time. A temperature range of 70-90°C for 8-10 hours is often cited for the aldol condensation step.[4] Insufficient time or temperature can lead to incomplete conversion, while excessive heat can promote side reactions.

  • Inefficient Water Removal: The aldol condensation is a reversible reaction. The removal of water as it is formed drives the reaction towards the product. If your setup does not efficiently remove water, the equilibrium will not favor product formation. A common industrial practice involves azeotropic removal of water using a solvent like toluene.[4]

Q2: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?

Byproduct formation is a major challenge in this synthesis. The most common side reactions are the self-condensation of cyclopentanone and heptanal.[2][3]

  • Cyclopentanone Self-Condensation: This leads to the formation of 2-cyclopentylidenecyclopentanone.

  • Heptanal Self-Condensation: This results in 2-pentylnon-2-enal.

  • Double Condensation: Reaction of the initial product, 2-heptylidenecyclopentanone, with another molecule of heptanal can lead to 2,5-diheptylidenecyclopentanone.[2]

Minimization Strategies:

  • Control Reactant Addition: Slowly adding the heptanal to the mixture of cyclopentanone and catalyst can help to minimize its self-condensation.

  • Optimize Molar Ratio: As mentioned, using a slight excess of cyclopentanone can favor the desired cross-condensation.

  • Catalyst Selection: Heterogeneous catalysts, such as magnesium oxide, have shown higher selectivity towards the desired cross-condensation product.[2]

Q3: My catalyst seems to be deactivating over time in continuous reactions. Why is this happening and what can be done?

Catalyst deactivation, particularly with heterogeneous catalysts, can be due to several factors:

  • Sintering: At higher temperatures, catalyst nanoparticles can agglomerate, reducing the active surface area.[5]

  • Leaching: Active metal components of the catalyst can dissolve into the reaction mixture, especially under continuous flow conditions.[5]

  • Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.

Solutions:

  • Temperature Control: Operate at the lowest effective temperature to minimize sintering.

  • Catalyst Support: Using a robust support material can improve the stability of the catalyst.

  • Regeneration: Depending on the cause of deactivation, regeneration procedures such as calcination to burn off coke may be possible.

Q4: What is the best method for purifying the final product, this compound?

Purification is crucial to obtain a high-purity product. The typical method is vacuum distillation .

  • Initial Workup: After the reaction, the mixture is typically neutralized, and the organic layer is washed with brine and dried.

  • Distillation: The crude product is then distilled under reduced pressure to separate it from unreacted starting materials and high-boiling byproducts.

Troubleshooting Purification:

  • Incomplete Separation: If you are having trouble separating the product from impurities with close boiling points, consider using a more efficient distillation column (e.g., a Vigreux or packed column).

  • Thermal Decomposition: If the product is degrading at high temperatures, ensure your vacuum is sufficiently low to allow for distillation at a lower temperature.

Optimized Experimental Protocol

This protocol details a robust method for the synthesis of this compound, incorporating best practices to maximize yield and purity.

Step 1: Aldol Condensation

  • Reactor Setup: To a round-bottom flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and a Dean-Stark apparatus with a condenser, add cyclopentanone and a catalytic amount of sodium hydroxide (e.g., 10-11% by weight of cyclopentanone).[4]

  • Reactant Addition: Heat the mixture to 85°C with vigorous stirring.[4] Slowly add heptanal from the addition funnel over a period of 1-2 hours.

  • Reaction: Maintain the reaction at 85°C for 8-10 hours, continuously removing the water formed via the Dean-Stark trap.[4]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by adding hydrochloric acid until the pH is approximately 6.[4] Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

Step 2: Hydrogenation

  • Catalyst and Solvent: To a hydrogenation reactor, add the crude 2-heptylidenecyclopentanone from Step 1, a suitable solvent such as ethanol, and a hydrogenation catalyst (e.g., Palladium on carbon).

  • Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the desired temperature. The specific conditions will depend on the catalyst and equipment used.

  • Filtration and Concentration: Once the reaction is complete (as monitored by GC or TLC), cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 3: Purification

  • Vacuum Distillation: Purify the crude product by vacuum distillation to obtain pure this compound.

Data Summary Table

The following table summarizes the effect of different catalysts on the conversion of heptanal and the selectivity for the desired intermediate, 2-heptylidenecyclopentanone.

CatalystHeptanal Conversion (%)Selectivity for 2-heptylidenecyclopentanone (%)Reference
Magnesium Oxide (MgO)High52[2]
Hydrotalcite (Mg-Al mixed oxide)93 (valeraldehyde)90 (2-pentylidene-cyclopentanone)[1][3]
Caesium modified zeolitesLow-[1][2]
Functionalized MCM-41Low-[1][2]

Note: Data for hydrotalcite is for the analogous reaction with valeraldehyde, which is expected to have similar reactivity to heptanal.

Experimental Workflow and Troubleshooting Diagram

The following diagram illustrates the key stages of the this compound synthesis and the decision points for troubleshooting common issues.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start reactants Reactants: - Cyclopentanone - Heptanal - Catalyst start->reactants aldol Aldol Condensation (70-90°C, 8-10h) reactants->aldol hydrogenation Hydrogenation aldol->hydrogenation check_yield Low Yield? aldol->check_yield workup Neutralization & Wash hydrogenation->workup distillation Vacuum Distillation workup->distillation product Pure this compound distillation->product check_purity Impure Product? distillation->check_purity sol_yield Optimize: - Catalyst - Molar Ratio - Temp/Time - Water Removal check_yield->sol_yield Yes sol_purity Optimize: - Distillation Column - Vacuum Level check_purity->sol_purity Yes sol_yield->aldol sol_purity->distillation

Caption: Workflow for this compound synthesis and troubleshooting.

References

  • ResearchGate. (2023). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Available at: [Link]

  • ResearchGate. (2008). Heterogeneous catalysts in the aldol condensation of heptanal with cyclopentanone. Available at: [Link]

  • MDPI. (2022). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Available at: [Link]

  • ResearchGate. (n.d.). Reaction scheme of aldol condensation of heptanal and.... Available at: [Link]

  • ResearchGate. (2013). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Available at: [Link]

  • Google Patents. (2017). CN106946823A - A kind of method of the natural jasmine lactone of asymmetric syntheses (R).
  • Wikipedia. (2023). Aldol condensation. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • PubMed. (2018). Biosynthesis of Jasmine Lactone in Tea (Camellia sinensis) Leaves and Its Formation in Response to Multiple Stresses. Available at: [Link]

  • Wikipedia. (2023). Jasmine lactone. Available at: [Link]

  • Google Patents. (2015). CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone.
  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Available at: [Link]

  • ACS Publications. (2023). Aldol Condensation of Furfural with Acetone by Using Mg–Al–O-t-Bu HT Catalyst and Kinetic Studies. Available at: [Link]

  • The Good Scents Company. (n.d.). fleuramone (IFF), 137-03-1. Available at: [Link]

  • ACS International. (n.d.). Heptyl Cyclopentanone-2. Available at: [Link]

  • ACS International. (n.d.). Heptyl Cyclopentanone-2. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Available at: [Link]

  • ACS International. (n.d.). Heptyl Cyclopentanone-2. Available at: [Link]

  • ResearchGate. (2023). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). (a) Synthesis scheme of jasmine lactone block copolymer via.... Available at: [Link]

  • PubMed. (2002). Enolate generation under hydrogenation conditions: catalytic aldol cycloreduction of keto-enones. Available at: [Link]

  • MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Available at: [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]

Sources

Technical Support Center: Stabilizing Ketone-Based Fragrance Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing the oxidation and degradation of ketone-based fragrances. This resource offers troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work. Our focus is on providing not just protocols, but the scientific rationale behind them to ensure the integrity and longevity of your valuable compounds.

Introduction: The Challenge of Ketone Fragrance Stability

Ketone-based fragrances are integral to modern perfumery, offering a diverse palette of scents from musky and woody to fruity and floral.[1] While generally more stable than their aldehyde counterparts due to the absence of a hydrogen atom directly bonded to the carbonyl carbon, ketones are not entirely immune to degradation.[1][2][3][4] Exposure to environmental factors such as air, light, and heat can initiate oxidative and degradative pathways, leading to undesirable changes in scent profile, discoloration, and loss of potency.[1][5][6] Understanding and mitigating these degradation processes is crucial for developing high-quality, long-lasting fragrances.[1] This guide will equip you with the knowledge and practical techniques to effectively stabilize your ketone-based fragrance formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of degradation for ketone-based fragrances?

A1: Ketone-based fragrances primarily degrade through two main pathways: oxidation and photodegradation.

  • Oxidation: Although more resistant to oxidation than aldehydes, ketones can still undergo oxidation, especially when exposed to atmospheric oxygen over extended periods.[1][2][4] This process can be accelerated by heat and the presence of metal ions.[5][6][7][8] Oxidation can lead to the formation of various degradation products, including peroxides, which can introduce unwanted "off-notes" to the fragrance.[1] While strong oxidizing agents can cleave the carbon-carbon bonds of ketones, this is less common under typical storage conditions.[3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate chemical reactions that lead to the breakdown of ketone molecules.[2][6] This can result in changes to the fragrance's scent profile and color.[1][6] Some ketones can undergo specific photochemical reactions, such as Norrish Type II photofragmentation, which can lead to the controlled or uncontrolled release of the fragrance.[9]

Troubleshooting Guide

Problem 1: My ketone-based fragrance is developing a sour or rancid off-odor over time.

Possible Cause: This is a classic sign of oxidative degradation.[5] The ketone molecules are likely reacting with oxygen, leading to the formation of undesirable byproducts with unpleasant smells. This process can be catalyzed by trace metal ions in your formulation or storage container.[8][10]

Solution:

  • Incorporate an Antioxidant: Add a suitable antioxidant to your fragrance formulation. Common choices for fragrances include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tocopherol (Vitamin E).[11] These molecules act as free radical scavengers, inhibiting the chain reactions of oxidation.[12]

  • Add a Chelating Agent: To inactivate catalytic metal ions, introduce a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or its salts.[8][11] Chelating agents bind to metal ions, preventing them from participating in oxidation reactions.[8][10][13]

  • Minimize Headspace: When storing your fragrance, minimize the amount of air (headspace) in the container. You can do this by using smaller vials or by displacing the air with an inert gas like nitrogen or argon before sealing.

Problem 2: The color of my fragrance solution is changing, either darkening or fading.

Possible Cause: Color change is often a result of degradation, which can be initiated by either oxidation or exposure to light.[1] Certain ketones, upon degradation, can form colored byproducts.[1] Additionally, interactions with other ingredients in the formulation can sometimes lead to color instability.[1]

Solution:

  • Protect from Light: Store your fragrance in amber or opaque glass containers to block UV and visible light.[7][14] For experiments requiring light exposure, use appropriate filters to exclude damaging wavelengths.

  • Use a UV Absorber: Incorporate a UV absorber into your formulation. Compounds like benzophenone and its derivatives can absorb harmful UV radiation and dissipate it as heat, thereby protecting the fragrance molecules.[11][15]

  • Evaluate Ingredient Compatibility: If the discoloration is rapid, consider potential reactions between the ketone and other components of your formulation, such as alcohols or aldehydes.[1]

Problem 3: The scent intensity of my ketone fragrance seems to be weakening over time.

Possible Cause: A decrease in scent intensity can be due to several factors:

  • Evaporation: The volatile nature of fragrance molecules means they can evaporate over time, especially if the container is not properly sealed.[5][7]

  • Degradation: The ketone molecule responsible for the desired scent is breaking down into less odorous or non-odorous compounds.

  • Adsorption: The fragrance molecules may be adsorbing to the surface of the storage container, reducing their concentration in the solution.

Solution:

  • Ensure Proper Sealing: Use containers with tight-fitting caps or septa to prevent evaporation.[7]

  • Implement Stabilization Strategies: Utilize the antioxidant and UV protection strategies outlined above to prevent chemical degradation.

  • Choose Appropriate Storage Containers: Glass is generally preferred for storing fragrances. If using plastic, ensure it is a type that is non-reactive and has low adsorption characteristics for your specific ketone.

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol allows for a rapid assessment of the stability of your ketone-based fragrance under stressed conditions.

Methodology:

  • Prepare several samples of your fragrance formulation.

  • Divide the samples into different groups for exposure to various conditions:

    • Elevated Temperature: Place samples in an oven at a controlled temperature (e.g., 40°C, 50°C).[6]

    • Light Exposure: Expose samples to a controlled light source, such as a UV light cabinet.[6]

    • Freeze-Thaw Cycles: Subject samples to repeated cycles of freezing and thawing.[6]

  • Include a control group of samples stored under normal conditions (room temperature, in the dark).[6]

  • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a sample from each group for analysis.

  • Analyze the samples for changes in color, clarity, pH, and scent profile (olfactory evaluation).

  • For a quantitative analysis of degradation, use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent ketone and any degradation products.[16][17]

Protocol 2: Evaluating the Efficacy of Stabilizers

Methodology:

  • Prepare a master batch of your ketone fragrance formulation.

  • Divide the master batch into several aliquots.

  • To each aliquot, add a different stabilizer or combination of stabilizers (e.g., BHT, Vitamin E, EDTA, UV absorber) at a specific concentration.[11] Be sure to include an untreated control.

  • Subject all samples to the accelerated stability testing protocol described above.

  • Analyze the samples at each time point and compare the degradation of the stabilized samples to the control. This will allow you to determine the most effective stabilization strategy for your specific formulation.

Data Presentation

Table 1: Example Efficacy of Different Antioxidants on Ketone Fragrance Stability

AntioxidantConcentration (w/w)% Degradation after 4 weeks at 40°CColor Change (Visual)Off-Odor Development
Control (None) 0%15%Noticeable browningSlight rancid note
BHT 0.1%3%Minimal changeNone detected
Vitamin E 0.1%5%Slight yellowingNone detected
Rosemary Extract 0.2%6%Minimal changeNone detected

Note: The data in this table is illustrative and will vary depending on the specific ketone and formulation.

Visualization of Concepts

Diagram 1: General Degradation Pathways of Ketone Fragrances

Ketone Ketone Fragrance Oxidation Oxidation Ketone->Oxidation Photodegradation Photodegradation Ketone->Photodegradation Oxygen Oxygen (Air) Oxygen->Oxidation Light Light (UV) Light->Photodegradation Heat Heat Heat->Oxidation Heat->Photodegradation MetalIons Metal Ions MetalIons->Oxidation catalyzes DegradationProducts Degradation Products (Peroxides, etc.) Oxidation->DegradationProducts Photodegradation->DegradationProducts LossOfScent Loss of Scent DegradationProducts->LossOfScent Discoloration Discoloration DegradationProducts->Discoloration OffOdor Off-Odor Formation DegradationProducts->OffOdor

Caption: Factors leading to the degradation of ketone fragrances.

Diagram 2: Mechanism of Antioxidant and Chelating Agent Action

cluster_oxidation Oxidation Cascade cluster_prevention Prevention Mechanisms Ketone Ketone FreeRadical Free Radical (R•) Ketone->FreeRadical + Initiator FreeRadical->Ketone propagates chain OxidizedProduct Oxidized Product (Off-Odor) FreeRadical->OxidizedProduct + O2 Oxygen O2 Antioxidant Antioxidant (AH) Antioxidant->FreeRadical scavenges StableRadical Stable Radical (A•) Antioxidant->StableRadical donates H• ChelatingAgent Chelating Agent InactiveComplex Inactive Complex ChelatingAgent->InactiveComplex MetalIon Metal Ion (M+) MetalIon->FreeRadical catalyzes formation MetalIon->InactiveComplex

Caption: How antioxidants and chelating agents prevent degradation.

References

  • Drop of Odor. (2025, December 7). Scents & Science (Ch. 12): A Guide to Ketones in Perfumery.
  • Suayan, K. (2023, February 20). Perfume Stabilizers. suayan.com.
  • Unknown. (2024, September 11). The effect of heat on perfumes and how to maintain their quality.
  • BTSA. How to Protect Cosmetic Fragrances: The Essential Role of Natural Antioxidants.
  • Belayered. (2024, June 1). Does Perfume Go Bad in Heat?.
  • BTSA. Enhancing fragrance stability in soap with natural antioxidants.
  • Unknown. (2025, August 13). Climate and temperature change determine the stability of your perfume.
  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing.
  • WhatScent Magazine. (2025, August 14). Perfume & Climate: How Heat, Humidity, and Cold Affect Your Scent.
  • Patsnap Eureka. (2025, July 22). Carbolic Acid in the Stabilization of Fragrance Compounds.
  • Unknown. (2024, October 14). The Role of Chelating Agents in Cosmetic Formulations and Manufacturing Processes.
  • Deckner, G. (2015, August 28). Antioxidants: Powerful Skin Care Actives & Stabilizers. UL Prospector.
  • Unknown. (2013, July 17). Deciphering Chelating Agent Formulas. Cosmetics & Toiletries.
  • Unknown. (2014, May 12). Chemistry of Fragrances: The Intricate Details Within Perfumes.
  • Google Patents. US3801709A - Fragrance retention by chelating agent coated talc.
  • Unknown. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications. Blogs - News.
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  • Unknown. (2014, January 6). Evaluating the Stability of Flavor and Fragrance Materials in Deodorant Sticks.
  • Chemguide. oxidation of aldehydes and ketones.
  • ResearchGate. (2025, June 23). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen | Request PDF.
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Technical Support Center: Troubleshooting Peak Tailing in GC-MS Analysis of Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and reliable data. Peak tailing, especially with polar analytes like ketones, is a common and frustrating issue. This guide is designed to provide you with a systematic, in-depth approach to not only solve this problem but also understand its root causes, enabling you to prevent it in future analyses.

Part 1: Frequently Asked Questions - Understanding and Diagnosing the Problem

This section addresses the fundamental questions surrounding peak tailing in the context of ketone analysis.

Q1: What is peak tailing and why is it a significant problem in my GC-MS analysis?

Answer: Peak tailing is a chromatographic phenomenon where the peak's asymmetry is skewed, with the latter half of the peak being broader than the front half.[1][2] Instead of a symmetrical Gaussian shape, the peak appears to have a "tail." This is problematic for several reasons:

  • Inaccurate Quantification: Tailing peaks are wider and have lower peak heights, which can lead to significant errors in integration and, consequently, inaccurate quantitative results.

  • Poor Resolution: The tail of a larger peak can obscure smaller, closely eluting peaks, leading to a loss of resolution and the inability to accurately identify and quantify all components in your sample.[3]

  • Reduced Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio, making it difficult to detect trace-level analytes.

Q2: My analysis involves ketones, and they seem particularly prone to peak tailing. Why is this?

Answer: Ketones are polar compounds due to the presence of the carbonyl (C=O) functional group. This polarity is the primary reason they are susceptible to peak tailing. The issue arises from unwanted secondary interactions with "active sites" within the GC system.[4] These active sites are typically exposed silanol (Si-OH) groups on the surfaces of the glass inlet liner, the column itself, or on contaminants built up in the system.[4][5] The polar ketone molecules can form hydrogen bonds with these active sites, causing a portion of the molecules to be temporarily adsorbed and released more slowly than the main analyte band, resulting in a tailing peak.[2][6]

Q3: How can I systematically diagnose the source of my peak tailing? Is it the inlet, the column, or something else?

Answer: A systematic approach is crucial to avoid unnecessary changes and downtime.[7] Before modifying your method, you should isolate the problem. When all peaks in the chromatogram exhibit tailing, the cause is often a physical issue, such as improper column installation creating a dead volume or turbulence in the carrier gas flow path.[2][6] However, if only polar compounds like ketones are tailing while non-polar compounds (like alkanes) have good peak shape, the problem is almost certainly chemical in nature—that is, active sites in your system.

The most common sources of activity, in order, are the GC inlet liner and the front end of the analytical column.[1][8] Contamination can build up in these areas from repeated injections of sample matrix.[4][9] A logical first step is to replace the inlet liner with a new, properly deactivated one. If this does not resolve the issue, the contamination is likely at the head of the column.

Part 2: Troubleshooting the GC Inlet and Column

Once you suspect active sites are the cause, the focus shifts to the two primary locations where these interactions occur.

Q4: I suspect my GC inlet is the problem. How exactly does the liner contribute to peak tailing?

Answer: The inlet liner is the first surface your sample encounters upon injection, and it's where the sample is vaporized before being transferred to the column.[5] If the liner surface contains active silanol groups, or if it has become contaminated with non-volatile matrix components from previous injections, it will strongly interact with polar ketones.[5][10] This interaction leads to analyte adsorption and degradation, causing poor peak shape and reduced analyte response.[10][11] Using a liner that is not sufficiently inert is a very common cause of peak tailing for active compounds.[5][12]

Q5: What is liner deactivation, and how do I choose the right liner for ketone analysis?

Answer: Deactivation is a chemical process that covers the active silanol groups on the glass surface of the liner, typically through silanization, rendering the surface more inert.[5] For analyzing polar compounds like ketones, using a liner with a high-quality, robust deactivation is essential.[5][11]

When selecting a liner, look for those specifically marketed as "ultra inert" or "highly deactivated."[11][12] Many vendors offer liners that are certified for performance with both acidic and basic probes at trace levels, which is a good indicator of their inertness.[11] For samples containing non-volatile residues, using a liner with glass wool can help trap this material, but the wool itself must also be properly deactivated to prevent it from becoming another source of activity.[1]

Q6: I've replaced my liner with a new ultra-inert one, but I still see some tailing. Could my GC column be the issue?

Answer: Yes. If a fresh, high-quality liner doesn't solve the problem, the next most likely culprit is the front section of your GC column. Over many injections, non-volatile matrix components can accumulate at the head of the column, burying the stationary phase and creating new active sites.[1][4] The stationary phase itself can also be damaged by oxygen or aggressive samples, exposing the underlying fused silica which is highly active.[1][3]

Q7: What are the best GC column stationary phases for analyzing ketones?

Answer: The principle of "like dissolves like" applies here. Because ketones are polar, a polar or intermediate-polarity stationary phase is generally recommended for their analysis.[13][14][15] Non-polar columns separate analytes primarily by boiling point, whereas polar columns introduce other interaction mechanisms (like dipole-dipole interactions) that can improve selectivity and peak shape for polar compounds.[15]

Stationary Phase Type Common Polarity Description & Use for Ketones
5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)Low PolarityA very common, general-purpose phase. While not highly polar, its inertness (especially in "ms" or "UI" versions) often provides acceptable peak shape for less polar ketones. It's a good starting point.
50% Phenyl-Methylpolysiloxane (e.g., DB-17, HP-50+)Intermediate PolarityOffers stronger dipole-dipole interactions, which can improve peak shape and selectivity for more polar ketones compared to a 5% phenyl phase.
Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax)High PolarityThis is a highly polar phase that interacts strongly with polar analytes. It is excellent for separating ketones and other polar compounds, often providing very symmetrical peaks. However, it is more susceptible to damage from oxygen and water.[13][15]

Part 3: Proactive Solutions & Method Optimization

Troubleshooting is reactive. The best long-term strategy is to develop a robust method that prevents peak tailing from the outset.

Q8: Beyond maintenance, when should I consider chemical derivatization for my ketone analytes?

Answer: Derivatization is a powerful technique to consider when you need to:

  • Improve Peak Shape and Sensitivity: If you've optimized your GC system (inert liner, clean column) and still face significant tailing, derivatization can solve the problem by chemically modifying the problematic carbonyl group.[16][17]

  • Increase Volatility: Some larger ketones may not be volatile enough for GC analysis. Derivatization can create a less polar, more volatile compound.

  • Enhance Mass Spectral Identification: Certain derivatizing agents introduce characteristic fragments in the mass spectrum, which can aid in structural confirmation.[18]

Q9: What are the most common and effective derivatization strategies for ketones?

Answer: A very common and robust two-step derivatization is highly effective for ketones and other carbonyl-containing compounds.[19][20]

  • Methoximation: This first step protects the carbonyl group by reacting it with a reagent like methoxyamine HCl. This prevents the formation of multiple tautomeric forms (enol forms) during the subsequent silylation step, resulting in a single, sharp peak for each analyte.[19][20]

  • Silylation: Following methoximation, a silylating reagent such as BSTFA (with or without a TMCS catalyst) is used to replace any active hydrogens (e.g., on hydroxyl groups if present elsewhere in the molecule) with a non-polar trimethylsilyl (TMS) group.[17] This greatly reduces the overall polarity of the molecule, minimizing its interaction with any residual active sites in the system and leading to excellent peak symmetry.[17]

Part 4: Experimental Protocols & Workflows

Here are detailed, step-by-step methodologies for key troubleshooting and optimization experiments.

Troubleshooting Workflow for Ketone Peak Tailing

This workflow provides a logical sequence of steps to identify and resolve the root cause of peak tailing.

Troubleshooting_Workflow cluster_0 Diagnosis cluster_1 Troubleshooting Path cluster_2 Resolution Start Observe Tailing Peak for Ketone CheckNonPolar Inject Non-Polar Mix (e.g., Alkanes). Do they also tail? Start->CheckNonPolar PhysicalIssue Physical Issue Likely CheckNonPolar->PhysicalIssue Yes ChemicalIssue Chemical Issue (Active Sites) Likely CheckNonPolar->ChemicalIssue No (Only Ketones Tail) CheckInstallation Check Column Installation (Correct ferrule, insertion depth) PhysicalIssue->CheckInstallation ReplaceLiner Replace Inlet Liner with New Ultra-Inert Liner ChemicalIssue->ReplaceLiner Resolved Problem Resolved CheckInstallation->Resolved TrimColumn Trim 15-20 cm from Column Inlet (See Protocol 1) ReplaceLiner->TrimColumn Tailing Persists ReplaceLiner->Resolved Tailing Gone ConsiderDeriv Consider Derivatization (See Protocol 2) TrimColumn->ConsiderDeriv Tailing Persists TrimColumn->Resolved Tailing Gone ReplaceColumn Replace Column ConsiderDeriv->ReplaceColumn Tailing Persists or Deriv. not feasible ConsiderDeriv->Resolved Tailing Gone ReplaceColumn->Resolved

Sources

Technical Support Center: Purification of Synthetic 2-Heptylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of synthetic 2-Heptylcyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during and after synthesis. The following FAQs and guides are structured to provide not just procedural steps, but the underlying scientific principles to empower you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The synthesis of this compound is typically achieved via an Aldol condensation reaction between cyclopentanone and n-heptanal.[1] This reaction, while effective, can generate a variety of side products and leave unreacted starting materials. Understanding these potential impurities is the first step in designing a successful purification strategy.

Common Impurities:

  • Unreacted Starting Materials: Cyclopentanone and n-heptanal.

  • Self-Condensation Products: Impurities arising from the reaction of two molecules of the same starting material, such as 2-cyclopentylidenecyclopentanone (from cyclopentanone) and 2-pentylnon-2-enal (from n-heptanal).[2]

  • Positional Isomers: Such as 2-heptylcyclopent-2-enone, which may form during the condensation step.[2]

  • Over-alkylation Products: D-substituted products like 2,5-diheptylidenecyclopentanone can form if the reaction is not carefully controlled.[2]

  • Aldol Addition Intermediate: The β-hydroxy ketone may persist if the dehydration (condensation) step is incomplete.[3][4]

Q2: How can I accurately assess the purity of my crude this compound?

Before attempting any purification, it is critical to determine the impurity profile of your crude product. This allows you to select the most efficient purification technique.

Recommended Analytical Methods:

  • Gas Chromatography (GC): This is the preferred method for quantitative purity analysis of volatile compounds like this compound.[5] A flame ionization detector (FID) provides excellent sensitivity for hydrocarbons and ketones. The peak area percentage can be used to estimate the purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the desired product and identification of major impurities by their characteristic chemical shifts.[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of the cyclopentanone carbonyl group (strong absorption around 1740 cm⁻¹) and the absence of aldehyde C-H stretches (around 2720 cm⁻¹) from unreacted heptanal.[6]

  • Boiling Point Determination: A simple, preliminary check. A wide boiling range suggests the presence of multiple components.[7] Pure this compound has a boiling point of approximately 108-110 °C at 10 mmHg.

Technique Primary Use Information Gained
GC-FID Quantitative Purity AssessmentPercentage of impurities, detection of volatile components.[5]
NMR Structural ConfirmationVerification of chemical structure, identification of impurities.[6]
FT-IR Functional Group AnalysisConfirms presence of ketone and absence of aldehyde.[6]
Boiling Point Preliminary Purity CheckA sharp boiling point suggests higher purity.[7]

Troubleshooting and Purification Guides

Q3: My crude product is contaminated with unreacted n-heptanal. How can I selectively remove it?

Unreacted aldehyde is a common issue. Due to its reactivity and similar boiling point to other components, simple distillation is often inefficient. A chemical extraction is the superior method.

Solution: Sodium Bisulfite Extraction

This technique leverages the reversible reaction of aldehydes (and some reactive ketones) with sodium bisulfite to form a water-soluble adduct, allowing for easy separation from your desired, less reactive ketone via liquid-liquid extraction.[8][9]

Protocol: Selective Removal of n-Heptanal

  • Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent like diethyl ether or ethyl acetate. The volume should be sufficient to ensure the mixture is fully dissolved.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 2-3 minutes to ensure intimate mixing.[10] Caution: This procedure may generate sulfur dioxide gas and should be performed in a well-ventilated fume hood.[8][10]

  • Separation: Allow the layers to separate. The aqueous layer at the bottom now contains the heptanal-bisulfite adduct. Drain and collect the aqueous layer.

  • Re-extraction: To ensure complete removal, add a fresh portion of saturated sodium bisulfite solution to the organic layer and repeat the extraction process.

  • Washing: Wash the remaining organic layer with deionized water, followed by a wash with saturated sodium bicarbonate solution to neutralize any acidic residues, and finally with brine to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the aldehyde-free product.

  • Verification: Analyze a small sample of the purified product by GC or FT-IR to confirm the absence of n-heptanal.

G A Crude Product in Organic Solvent B Add Saturated NaHSO₃ (aq) A->B C Shake in Separatory Funnel B->C D Separate Layers C->D E Organic Layer: This compound D->E Keep F Aqueous Layer: Heptanal-Bisulfite Adduct D->F Discard G Wash, Dry, Concentrate E->G H Purified Product G->H

Q4: My analysis shows several high-boiling impurities from self-condensation. What is the best purification method?

When dealing with impurities that have boiling points close to your product, fractional distillation under reduced pressure is the most effective technique.[11] Reducing the pressure lowers the boiling points of all components, preventing thermal degradation of the product. The fractionating column provides a large surface area for repeated vaporization-condensation cycles, allowing for a much finer separation of liquids with close boiling points than simple distillation.[12]

Protocol: Fractional Distillation of this compound

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Add the crude this compound to the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level (e.g., 10 mmHg).

  • Heating: Gently heat the flask using a heating mantle. Observe the "reflux ring" of condensate as it slowly rises up the fractionating column.[11] If the ring stops rising, you may need to slightly increase the temperature. Insulating the column with glass wool or aluminum foil can improve efficiency.

  • Collecting Fractions:

    • Forerun: Collect the initial, low-boiling fraction. This will contain residual solvents and lower-boiling impurities. The temperature will be unstable during this phase.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of your product at that pressure, switch to a new receiving flask. Collect the pure this compound fraction. The temperature should remain constant throughout this collection.

    • Final Fraction: A sharp drop or a rapid rise in temperature indicates that the main product has distilled over. Stop the distillation at this point to avoid collecting higher-boiling impurities.

  • Analysis: Analyze the collected main fraction using GC to confirm its purity has reached the desired level (>99%).[13]

Q5: Distillation did not achieve the ultra-high purity I need. What is my next step?

For achieving the highest levels of purity, especially when dealing with structurally similar isomers or impurities that form azeotropes, column chromatography is the method of choice.

Solution: Silica Gel Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent). Less polar compounds travel through the column faster, while more polar compounds are retained longer.

Protocol: Chromatographic Purification

  • Column Packing: Prepare a glass column packed with silica gel as the stationary phase, using a non-polar solvent like hexane as the slurry solvent.

  • Sample Loading: Dissolve a small amount of the distilled product in a minimal volume of the initial mobile phase. Carefully load this solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase, such as pure hexane or a mixture with a very small amount of a more polar solvent (e.g., 99:1 Hexane:Ethyl Acetate).[14]

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will help to elute compounds of increasing polarity. This compound is moderately polar and will elute before more polar impurities like any remaining aldol addition products.

  • Fraction Collection: Collect the eluent in small, separate fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC to identify which fractions contain the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, high-purity product.

References

Minimizing byproduct formation in 2-Heptylcyclopentanone production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-heptylcyclopentanone. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during its production. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction: The Synthetic Pathway and its Challenges

The most prevalent and industrially relevant synthesis of this compound involves a two-step process:

  • Base-catalyzed Aldol Condensation: Cyclopentanone reacts with heptanal to form 2-heptylidene-cyclopentanone.

  • Catalytic Hydrogenation: The resulting α,β-unsaturated ketone is selectively hydrogenated to yield the final product, this compound.

While seemingly straightforward, this pathway is prone to several side reactions that can significantly impact yield and purity. This guide will address these challenges in a structured, problem-oriented format.

Part 1: Troubleshooting the Aldol Condensation Step

The aldol condensation is the critical step where the majority of byproducts are formed. Understanding and controlling these side reactions is paramount for a successful synthesis.

FAQ 1: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

Answer:

This is a common issue and the high molecular weight byproduct is likely 2,5-diheptylidenecyclopentanone . This occurs when a second molecule of heptanal reacts with the desired 2-heptylidene-cyclopentanone intermediate.

Causality: The formation of this byproduct is favored by:

  • High concentration of heptanal: An excess of the aldehyde increases the probability of a second addition.

  • Prolonged reaction times: Allowing the reaction to proceed for too long after the initial condensation provides more opportunity for the second reaction to occur.

  • Thermodynamic control: At higher temperatures, the more stable, doubly-conjugated product can be favored.

Troubleshooting Strategies:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of cyclopentanone (e.g., 1.1 to 1.3 equivalents).This ensures that heptanal is the limiting reagent, minimizing the chance of a second addition.[1]
Order of Addition Slowly add heptanal to the mixture of cyclopentanone and base.This maintains a low instantaneous concentration of heptanal, favoring the mono-addition product.[2]
Reaction Time Monitor the reaction progress closely using TLC or GC-MS and quench the reaction once the heptanal is consumed.Over-extending the reaction time will invariably lead to an increase in the di-substituted byproduct.[3]
Temperature Maintain a moderate reaction temperature (e.g., 70-90°C for NaOH catalysis).While higher temperatures can accelerate the reaction, they can also promote the formation of the thermodynamically favored di-substituted product.[1]
FAQ 2: I am observing significant amounts of self-condensation products. How can I improve the selectivity for the desired cross-condensation?

Answer:

You are likely forming 2-cyclopentylidene-cyclopentanone (from cyclopentanone self-condensation) and 2-pentylnon-2-enal (from heptanal self-condensation). Minimizing these byproducts is key to achieving a high yield of 2-heptylidene-cyclopentanone.

Causality:

  • Cyclopentanone Self-Condensation: The enolate of cyclopentanone can react with another molecule of cyclopentanone. This is often favored under conditions that allow for thermodynamic equilibrium.

  • Heptanal Self-Condensation: The enolate of heptanal can react with another molecule of heptanal. This is generally faster than the self-condensation of ketones.

Troubleshooting Strategies:

Kinetic vs. Thermodynamic Control of Enolate Formation:

The regioselectivity of the deprotonation of cyclopentanone is a critical factor.

  • Thermodynamic Enolate: Formation of the more substituted enolate is favored by weaker bases (like NaOH or KOH) and higher temperatures. This enolate is more stable but forms more slowly.

  • Kinetic Enolate: Formation of the less substituted enolate is favored by strong, sterically hindered bases (like Lithium Diisopropylamide - LDA) at low temperatures (e.g., -78°C). This enolate is less stable but forms more rapidly.[4][5][6][7]

For the desired cross-condensation, it is often advantageous to control which carbonyl compound forms the enolate.

Workflow for Minimizing Self-Condensation:

Caption: Decision workflow for troubleshooting self-condensation.

Detailed Protocol for Pre-forming the Kinetic Enolate:

  • Apparatus: Use a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents:

    • Diisopropylamine

    • n-Butyllithium in hexanes

    • Cyclopentanone

    • Heptanal

    • Anhydrous THF

  • Procedure: a. Dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78°C (dry ice/acetone bath). b. Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78°C to form LDA. c. Slowly add cyclopentanone (1.0 eq) to the LDA solution and stir for 1 hour at -78°C to form the kinetic enolate. d. Slowly add heptanal (0.9 eq) to the enolate solution and continue stirring at -78°C. e. Monitor the reaction by TLC. f. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

Part 2: Troubleshooting the Catalytic Hydrogenation Step

The second step, the reduction of 2-heptylidene-cyclopentanone, is generally more straightforward but still presents challenges that can affect the final product's purity.

FAQ 3: My final product is contaminated with an alcohol. What is happening and how can I avoid it?

Answer:

The alcohol impurity is likely 2-heptylcyclopentanol , which results from the over-reduction of the ketone functional group in this compound.

Causality:

While catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) is generally selective for the reduction of carbon-carbon double bonds over carbonyl groups, this selectivity is not absolute.[8][9] Over-reduction is favored by:

  • Harsh reaction conditions: High hydrogen pressure and elevated temperatures can provide enough energy to reduce the ketone.[10]

  • Prolonged reaction times: Leaving the reaction under hydrogenation conditions for an extended period after the double bond is saturated increases the likelihood of ketone reduction.

  • Catalyst loading: A high catalyst loading can increase the rate of over-reduction.

Troubleshooting Strategies:

ParameterRecommendationRationale
Catalyst Use 5% Palladium on Carbon (Pd/C).Pd/C is known for its selectivity in reducing C=C bonds in the presence of C=O bonds under mild conditions.[11]
Hydrogen Pressure Maintain a low to moderate hydrogen pressure (e.g., 1-5 atm).Higher pressures increase the rate of hydrogenation and can lead to over-reduction.
Temperature Conduct the reaction at or near room temperature.Elevated temperatures can promote the reduction of the carbonyl group.[10]
Reaction Monitoring Monitor the reaction progress by GC-MS or by monitoring hydrogen uptake.Stop the reaction as soon as the starting material is consumed to prevent further reduction of the product.

Experimental Protocol for Selective Hydrogenation:

  • Apparatus: A Parr hydrogenator or a similar apparatus capable of maintaining a positive hydrogen pressure.

  • Reagents:

    • 2-heptylidene-cyclopentanone

    • 5% Pd/C

    • Ethanol or Ethyl Acetate

  • Procedure: a. Dissolve the 2-heptylidene-cyclopentanone in the chosen solvent in the hydrogenation vessel. b. Carefully add the 5% Pd/C catalyst. c. Seal the vessel and purge with nitrogen, followed by hydrogen. d. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3 atm) and begin vigorous stirring. e. Monitor the reaction by observing the drop in hydrogen pressure or by taking aliquots for GC-MS analysis. f. Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. g. Filter the reaction mixture through a pad of Celite® to remove the catalyst. h. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Part 3: Analytical and Purification Strategies

FAQ 4: How can I effectively analyze my reaction mixture to identify byproducts?

Answer:

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful tool for analyzing the complex mixture of products from this synthesis.

Data Interpretation:

  • Retention Time: The desired product, this compound, will have a specific retention time under a given set of GC conditions. Byproducts will have different retention times. Generally, lower molecular weight compounds (like self-condensation products) will elute earlier, and higher molecular weight compounds (like the di-substituted product) will elute later.

  • Mass Spectrum: The mass spectrum provides the molecular weight and fragmentation pattern of each component.

    • This compound (C12H22O, MW: 182.30 g/mol ): Expect a molecular ion peak (M+) at m/z 182. Key fragments may include the loss of the heptyl chain.[12]

    • 2,5-diheptylidenecyclopentanone (C26H44O, MW: 388.63 g/mol ): A molecular ion peak at m/z 388.

    • 2-cyclopentylidene-cyclopentanone (C10H14O, MW: 150.22 g/mol ): A molecular ion peak at m/z 150.

    • 2-pentylnon-2-enal (C14H26O, MW: 210.36 g/mol ): A molecular ion peak at m/z 210.

FAQ 5: What is the best way to purify the final product?

Answer:

Fractional vacuum distillation is the most effective method for purifying this compound from the various byproducts.

Rationale:

The byproducts have significantly different boiling points from the desired product, allowing for their separation.

  • Lower boiling point fractions: Will contain unreacted starting materials and lower molecular weight self-condensation products.

  • Main fraction: Will be the desired this compound.

  • Higher boiling point residue: Will contain the di-substituted byproduct and other polymeric materials.

Purification Workflow:

G A Crude Product B Fractional Vacuum Distillation A->B C Low Boiling Fraction (Starting Materials, Self-Condensation Products) B->C D Main Fraction (this compound) B->D E High Boiling Residue (Di-substituted Product, Polymers) B->E

Caption: Purification workflow for this compound.

References

  • Crouch, R. D., Richardson, A. H., & Howard, J. L. (2009). The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway.
  • Welch, C. J., et al. (2014). Troubleshooting and Optimization of a Challenging Aldol Condensation. Organic Process Research & Development, 18(1), 169-174.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • d'Angelo, J. (1976). Ketone enolates: regiospecific preparation and synthetic uses. Tetrahedron, 32(24), 2979-2990.
  • Heathcock, C. H. (1984). The Aldol Addition Reaction. In Asymmetric Synthesis (Vol. 3, pp. 111-212). Academic Press.
  • Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331.
  • Ranu, B. C., & Dey, S. S. (2003). A practical and green approach towards the synthesis of α, β-unsaturated carbonyl compounds by a cross-aldol condensation of ketones with aldehydes in the solid state. Tetrahedron Letters, 44(15), 3121-3123.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Evans, D. A. (1982).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
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  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Bretherick, L. (1999). Bretherick's Handbook of Reactive Chemical Hazards. Butterworth-Heinemann.
  • CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone - Google Patents. (n.d.).
  • Catalytic Hydrogenation of Alkenes. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Kinetic vs. Thermodynamic Enolates. (n.d.). Retrieved from [Link]

  • Aldol Condensation. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved from [Link]

  • Selectivity in Catalytic Hydrogenations. (2021, April 21). YouTube. Retrieved from [Link]

  • Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. (n.d.). Study.com. Retrieved from [Link]

  • CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone - Google Patents. (n.d.).
  • Why can't Pd/C and H2 reduce both the alkene and carbonyl portions of α,β-unsaturated carbonyls?. (2015, November 3). Chemistry Stack Exchange. Retrieved from [Link]

  • 1.7: 1.7-Chemical properties III- Catalytic Hydrogenation. (2021, May 22). Chemistry LibreTexts. Retrieved from [Link]

  • Selectivity in Catalytic Hydrogenations. (2021, April 21). YouTube. Retrieved from [Link]

  • Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. (n.d.). Study.com. Retrieved from [Link]

  • Aldol Condensation Reaction Shortcut by Leah4sci. (2016, May 3). YouTube. Retrieved from [Link]

  • Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. (2014, November 17). ACS Publications. Retrieved from [Link]

  • Aldol Addition and Condensation Reactions - Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Factors Determining Selectivity of Acid- and Base-Catalyzed Self- and Cross-Condensation of Acetone and Cyclopentanone. (2020, September 29). ACS Publications. Retrieved from [Link]

  • Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products. (n.d.). PMC. Retrieved from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 2-Heptylcyclopentanone and Dihydrojasmone for Fragrance Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fragrance chemistry, the selection of individual aroma molecules is paramount to the creation of a captivating and harmonious scent profile. Among the vast palette available to perfumers and researchers, cyclic ketones play a significant role in imparting floral and fruity notes. This guide provides a detailed comparative analysis of two such compounds: 2-Heptylcyclopentanone and Dihydrojasmone. We will delve into their chemical and physical properties, synthesis methodologies, olfactory characteristics, and performance in fragrance formulations, supported by established experimental protocols. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who are engaged in the study and application of aroma compounds.

Introduction to the Molecules

This compound , also known by trade names such as Fleuramone, is a synthetic aroma chemical valued for its soft, floral, and fruity character.[1][2] It imparts a jasmine-like scent with herbaceous undertones.[1] Dihydrojasmone, another synthetic fragrance ingredient, is structurally related to cis-jasmone, a key component of jasmine oil.[3] It is often utilized as a more cost-effective alternative to its natural counterpart, offering a powerful and versatile floral-fruity aroma with woody and herbal nuances.[3][4]

Physicochemical Properties: A Side-by-Side Comparison

A thorough understanding of the physicochemical properties of aroma molecules is crucial for predicting their behavior in formulations, including their volatility, stability, and substantivity. The table below summarizes the key properties of this compound and Dihydrojasmone.

PropertyThis compoundDihydrojasmoneReferences
Molecular Formula C12H22OC11H18O[5][6],[4][7]
Molecular Weight 182.30 g/mol 166.26 g/mol [6][8],[4]
Appearance Colorless, viscous liquidColorless to pale yellow liquid[1],[3][4]
Odor Profile Fruity, slightly herbaceous, jasmineFruity, jasmine, woody, herbal[1],[3][7]
Boiling Point 130 °C @ 10 Torr120 °C @ 12 mmHg[8],[3]
Flash Point 98.6 °C96 °C[8],[4]
Solubility Practically insoluble in water; soluble in alcohol and oilsVery slightly soluble in water; soluble in alcohol[1],[3][9]
Vapor Pressure 0.0204 mmHg @ 25°C0.01 mmHg @ 20°C[8],[3]
Substantivity on Blotter Not explicitly found40 hours[3]

Synthesis of this compound and Dihydrojasmone: A Mechanistic Overview

The synthetic pathways to these aroma molecules are of great interest to chemists for optimizing production and ensuring purity. Below are representative synthesis schemes for both compounds.

Synthesis of this compound

A common method for the synthesis of this compound involves an aldol condensation reaction between cyclopentanone and n-heptaldehyde, followed by dehydration and catalytic hydrogenation.[1][10]

This compound Synthesis cluster_0 Aldol Condensation & Dehydration cluster_1 Catalytic Hydrogenation Cyclopentanone Cyclopentanone Heptylidene_cyclopentanone 2-Heptylidenecyclopentanone Cyclopentanone->Heptylidene_cyclopentanone Base catalyst n-Heptaldehyde n-Heptaldehyde n-Heptaldehyde->Heptylidene_cyclopentanone Heptylcyclopentanone This compound Heptylidene_cyclopentanone->Heptylcyclopentanone H2, Catalyst (e.g., Pd/C)

Caption: Synthesis of this compound via aldol condensation and subsequent hydrogenation.

Synthesis of Dihydrojasmone

One established route to Dihydrojasmone is through the intramolecular aldol condensation of 2,5-undecanedione.[4][11][12] The dione precursor can be synthesized from levulinic acid.[12]

Dihydrojasmone Synthesis cluster_0 Dione Synthesis cluster_1 Intramolecular Aldol Condensation Levulinic_acid Levulinic Acid Derivative Undecanedione 2,5-Undecanedione Levulinic_acid->Undecanedione Grignard_reagent Hexylmagnesium Bromide Grignard_reagent->Undecanedione Dihydrojasmone Dihydrojasmone Undecanedione->Dihydrojasmone Base or Acid Catalyst

Caption: Synthesis of Dihydrojasmone via intramolecular aldol condensation of a diketone precursor.

Experimental Protocols

To ensure the scientific integrity of this comparison, standardized experimental protocols for the characterization of these aroma molecules are essential.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the purity of this compound and Dihydrojasmone, and to analyze their presence in a fragrance mixture.

Methodology:

  • Sample Preparation: Prepare 1% (w/v) solutions of this compound and Dihydrojasmone individually in ethanol. For a fragrance mixture, dilute the sample 1:100 in ethanol.[13]

  • GC-MS System: Utilize a gas chromatograph coupled with a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.[3]

  • Data Analysis: Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST). Calculate the purity based on the peak area percentage.

GC-MS Workflow Sample_Preparation Sample Preparation (Dilution in Ethanol) GC_Injection GC Injection Sample_Preparation->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Library Matching, Quantification) Detection->Data_Analysis

Caption: A standardized workflow for the GC-MS analysis of fragrance compounds.

Protocol 2: Sensory Panel Evaluation

Objective: To compare the olfactory profiles of this compound and Dihydrojasmone.

Methodology:

  • Panel Selection: Assemble a panel of at least 10 trained sensory assessors.

  • Sample Preparation: Prepare smelling strips dipped in 1% solutions of each compound in a non-odorous solvent (e.g., diethyl phthalate). Allow the solvent to evaporate for 1 minute before evaluation.

  • Evaluation Procedure:

    • Present the smelling strips to the panelists in a randomized and blind manner.

    • Ask panelists to rate the intensity of the odor on a scale from 1 (very weak) to 9 (very strong).

    • Request panelists to provide descriptive terms for the odor profile (e.g., fruity, floral, green, woody).[14][15]

  • Data Analysis: Compile the intensity ratings and descriptive terms. Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in the perceived intensity and character between the two compounds.

Performance in Fragrance Formulations

Both this compound and Dihydrojasmone are versatile ingredients in perfumery.

  • This compound is frequently used in jasmine, honeysuckle, and lavender compositions.[1] It blends well with macrocyclic musks and adds freshness to various fragrance types.[1] Typical usage levels can be up to 4%.[16]

  • Dihydrojasmone is used to bring depth to jasmine accords and can enhance the natural green aspects of lavender and bergamot.[4][17] It is stable in a wide range of products, including soaps, detergents, and cosmetics.[16] Dosage in fragrance concentrates typically ranges from 0.03% to 5.0%.[3]

Conclusion

Both this compound and Dihydrojasmone are valuable assets in the perfumer's palette, each offering a unique take on the floral-fruity theme. This compound provides a softer, more herbaceous jasmine note, while Dihydrojasmone delivers a more powerful and complex profile with woody and green facets. The choice between the two will ultimately depend on the desired olfactory effect, cost considerations, and the specific application. The provided experimental protocols offer a framework for researchers and developers to conduct their own comparative evaluations, ensuring a scientifically rigorous approach to fragrance formulation.

References

  • ScenTree. (n.d.). Dihydrojasmone (CAS N° 1128-08-1). Retrieved from [Link]

  • Aroma Chemical Supplier. (n.d.). This compound | Cas 137-03-1. Retrieved from [Link]

  • Wikipedia. (2021, October 9). Dihydrojasmone. Retrieved from [Link]

  • Reliable Chemical Trader. (n.d.). Dihydrojasmone (1128-08-1). Retrieved from [Link]

  • Odinity. (2014, April 1). Synthesis of Dihydrojasmone. Retrieved from [Link]

  • NHU. (n.d.). Methyl Dihydrojasmonate. Retrieved from [Link]

  • Erickson, J. L. E., & Collins, F. E., Jr. (1984). A Novel Synthesis of Dihydrojasmone. Journal of Organic Chemistry, 30, 1050.
  • ACS International. (n.d.). Dihydro Jasmone. Retrieved from [Link]

  • PubChem. (n.d.). Dihydrojasmone. Retrieved from [Link]

  • LSU Scholarly Repository. (2023, July 19). Part I. A Novel Synthesis of Dihydrojasmone. Part II. Polymethyleneketene Dimers and Trimers. Retrieved from [Link]

  • TheTruthLabs.com. (n.d.). 2 Heptyl Cyclopentanone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dihydrojasmone 3-methyl-2-(N-pentanyl)-2-cyclopenten-1-one. Retrieved from [Link]

  • Perflavory. (n.d.). dihydrojasmone, 1128-08-1. Retrieved from [Link]

  • Dixit, S. (n.d.). Sensory evaluation of fragrances. Retrieved from [Link]

  • University of Toronto. (n.d.). GAS CHROMATOGRAPHY –MASS SPECTROMETRY Week 1: CHARACTERIZATION OF UNKNOWN COMPOUNDS IN PERFUMES. Retrieved from [Link]

  • Blogs - News. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications. Retrieved from [Link]

  • Marketing Mix in Action. (2025, March 4). Sensory analysis: the measurement system (3/3). Retrieved from [Link]

  • Umbrex. (n.d.). Fragrance and Sensory Appeal Testing. Retrieved from [Link]

  • NIST. (n.d.). 2-n-Heptylcyclopentanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone.
  • Aromaverse Pro. (n.d.). GC-MS Perfume Analysis – Unlock Fragrance Formulas. Retrieved from [Link]

  • Odournet. (n.d.). Sensory and molecular evaluation of fragrances. Retrieved from [Link]

  • ResearchGate. (n.d.). Endpoint measurement of the binding affinity of odor molecules to OR.... Retrieved from [Link]

  • ACS International. (n.d.). Heptyl Cyclopentanone-2. Retrieved from [Link]

Sources

An Olfactory Deep Dive: Comparing the Stereoisomers of 2-Heptylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Fragrance Professionals

In the intricate world of fragrance chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its perceived scent. This principle is vividly illustrated by the geometric isomers of 2-Heptylcyclopentanone, a key ingredient known for its floral, jasmine-like character.[1][2][3][4] While commercially available as a mixture under trade names like Fleuramone and Alismone, its constituent cis- and trans- isomers possess distinct olfactory profiles.[3][5][6] This guide provides an in-depth comparison of these isomers, grounded in established analytical methodologies, to elucidate the profound impact of stereochemistry on odor perception.

The phenomenon where stereoisomers, molecules with the same chemical formula and connectivity but different 3D arrangements, elicit different smells is fundamental to olfaction.[7][8] Our olfactory receptors are chiral protein structures that can differentiate between these subtle spatial variations, much like a lock distinguishes between different keys.[7][9] This guide will dissect the unique sensory attributes of cis- and trans--2-Heptylcyclopentanone, offering a framework for their analytical characterization and highlighting the causality behind their perceptual differences.

Isomer Synthesis and Chromatographic Separation: The Prerequisite for Analysis

To comparatively assess the isomers, their separation from a synthesized mixture is paramount. The synthesis typically involves the alkylation of cyclopentanone, resulting in a mixture of both cis- and trans- isomers.

Workflow for Isomer Separation

cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis A Cyclopentanone + Heptyl Bromide B Base-catalyzed Alkylation A->B C Isomeric Mixture (cis- & trans-) B->C D Preparative Gas Chromatography (Prep-GC) C->D E Isolated cis-Isomer D->E Earlier Elution F Isolated trans-Isomer D->F Later Elution G GC-Olfactometry E->G H Sensory Panel E->H F->G F->H A Sample Injection B GC Column Separation A->B C Effluent Splitter B->C D Chemical Detector (FID/MS) C->D E Olfactometry Port (Human Assessor) C->E F Chromatogram D->F G Aromagram (Odor Data) E->G H Correlated Data F->H G->H cluster_cis cis-Isomer cluster_trans trans-Isomer cis_struct Heptyl group and Carbonyl are on the same face of the ring plane. trans_struct Heptyl group and Carbonyl are on opposite faces of the ring plane.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Heptylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of specialty chemicals, from fragrance compounding to pharmaceutical excipients, the analytical integrity of each component is paramount.[1] 2-Heptylcyclopentanone, a cyclic ketone valued for its characteristic mild, fatty, and fruity aroma, serves as a critical ingredient in various formulations.[1][2][3] Ensuring its identity, purity, and quality through rigorously validated analytical methods is not merely a procedural step but a cornerstone of product safety and efficacy.

This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, moving beyond procedural checklists to explore the causality behind experimental choices. Grounded in the principles of leading regulatory bodies, this document synthesizes technical protocols with the field-proven insights of a senior application scientist.

The Foundation: Principles of Analytical Method Validation

Before delving into specific techniques, it is crucial to establish the framework that governs method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a globally recognized standard for the validation of analytical procedures.[4][5][6] This framework ensures that an analytical method is suitable for its intended purpose, a process confirmed through laboratory studies.[7][8][9] The United States Pharmacopeia (USP) General Chapter <1225> further details these requirements, which are essential for regulatory submissions.[10][11][12]

The core objective is to establish, through documented evidence, a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[7][13][14]

The key validation parameters, as stipulated by ICH Q2(R1), are interconnected and collectively demonstrate a method's suitability.[13][15]

G cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis (Assay & Impurities) Specificity Specificity/ Identity Accuracy Accuracy Specificity->Accuracy ensures analyte is assessed without interference Precision Precision (Repeatability, Intermediate Precision) Specificity->Precision ensures analyte is assessed without interference Linearity Linearity Accuracy->Linearity demonstrated across Precision->Accuracy prerequisite for Robustness Robustness Precision->Robustness prerequisite for Range Range Linearity->Range defines LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOD->LOQ determines LOQ->Accuracy lowest concentration meeting criteria LOQ->Precision lowest concentration meeting criteria

Caption: Interrelationship of core validation parameters as per ICH Q2(R1).

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Given that this compound is a volatile organic compound with a boiling point of approximately 130°C at 10 Torr, Gas Chromatography (GC) is the ideal separation technique.[3][16] Coupling GC with a Mass Spectrometry (MS) detector provides unequivocal identification (Specificity) and robust quantification, making GC-MS the gold standard for this analysis.[17][18]

The "Why": Causality in Method Design

  • Injector: A split/splitless inlet is chosen. A split injection prevents column overload for assay (purity) analysis, while splitless mode provides the sensitivity needed for trace impurity determination.

  • Column: A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is selected. This is because "like dissolves like"; the non-polar column effectively separates analytes based on their boiling points, which is the primary separation mechanism for a homologous series of impurities or related compounds. The "ms" designation indicates the column is tested for low bleed, which is critical for achieving low detection limits and clean mass spectra.

  • Detector: Mass Spectrometry is non-negotiable for this application. For identity, the electron ionization (EI) fragmentation pattern provides a unique fingerprint that can be compared against a spectral library (e.g., NIST). For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity for the target analyte and its expected impurities.[19]

Detailed Experimental Protocol: GC-MS Validation

1. System Suitability: Before any validation run, the system's readiness is confirmed. A standard solution of this compound is injected five times. The peak area and retention time relative standard deviation (RSD) must be ≤2.0%. This ensures the instrument is performing consistently.

2. Specificity (Selectivity): The method's ability to assess the analyte in the presence of other components must be demonstrated.[8][14]

  • Protocol:

    • Inject a blank (solvent: isopropanol).

    • Inject a solution of this compound reference standard.

    • Spike the reference standard solution with known potential impurities (e.g., starting materials like 2-heptyl-2-cyclopentene-1-one or byproducts).

    • Perform forced degradation: expose the sample to acid, base, oxidative, and photolytic stress to generate degradation products.

  • Acceptance Criteria: The peak for this compound should be free of co-elution from any impurities or degradants. Peak purity analysis using the mass spectrometer software should confirm this.

3. Linearity and Range:

  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the target assay concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) must be ≥0.999. The y-intercept should be minimal.

4. Accuracy (Trueness):

  • Protocol: Analyze a sample of known concentration (e.g., a certified reference material or a placebo spiked with a known amount of analyte) at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Acceptance Criteria: The percent recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same lot at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤2.0%.

6. Limits of Detection (LOD) and Quantitation (LOQ):

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable accuracy and precision.

Summary of GC-MS Validation Data (Hypothetical)
Validation ParameterSpecificationResult
Specificity No interference at analyte RTPass
Linearity (r²) ≥ 0.9990.9998
Range 50-150 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (Repeatability RSD) ≤ 2.0%0.8%
Precision (Intermediate RSD) ≤ 2.0%1.2%
LOD Report0.05 µg/mL
LOQ Report (with Accuracy/Precision)0.15 µg/mL
Robustness RSD ≤ 2.0% after changesPass

Alternative Technique: High-Performance Liquid Chromatography (HPLC)

While GC-MS is superior, HPLC can be a viable alternative, particularly in labs where GC is not available or for analyzing potential non-volatile, heat-sensitive impurities. The primary challenge with this compound is its lack of a strong UV chromophore, making detection difficult.[20]

The "Why": Overcoming the No-Chromophore Challenge

  • Derivatization: The most robust approach is to derivatize the ketone with an agent like 2,4-dinitrophenylhydrazine (DNPH).[21][22][23] This reaction creates a DNPH-hydrazone derivative that has strong UV absorbance around 360 nm, making it easily detectable.[21]

  • Detector: A UV-Vis detector set to 360 nm is ideal for the DNPH derivative. Alternatively, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) could be used for the underivatized compound, but these often lack the sensitivity and gradient compatibility required for impurity analysis.[20]

  • Column: A reversed-phase C18 column is the workhorse for this type of analysis, separating the derivatized analyte and impurities based on their hydrophobicity.

Comparative Analysis: GC-MS vs. HPLC-UV (with Derivatization)
FeatureGC-MSHPLC-UV (with Derivatization)Rationale & Field Insight
Specificity Excellent Good MS provides a structural fingerprint, which is inherently more specific than UV absorbance. Co-eluting impurities with similar UV spectra can fool a UV detector.
Sensitivity Excellent Good GC-MS in SIM mode is exceptionally sensitive. Derivatization enhances HPLC sensitivity, but it can also raise the noise floor.
Sample Prep Simple (Dilute & Inject)Complex (Derivatization, Quenching, Extraction)The multi-step derivatization for HPLC is a significant drawback, introducing potential for error, sample loss, and increased analysis time.
Throughput High Low The simplicity of sample prep for GC-MS allows for much higher sample throughput.
Cost (Operational) Moderate Moderate Consumable costs are comparable. The primary difference is the labor cost associated with HPLC sample preparation.
Robustness High Moderate The derivatization reaction in the HPLC method is an additional variable that can affect robustness (e.g., reaction completeness, derivative stability).

Confirmatory Identity: Nuclear Magnetic Resonance (NMR) Spectroscopy

For absolute, unequivocal structural confirmation and identity, NMR spectroscopy is the ultimate tool.[24][25] While not a routine quality control technique for quantification, it is essential during method development and for characterizing unknown impurities isolated by preparative chromatography.

  • ¹H NMR: Provides information on the number and types of hydrogen atoms in the molecule.[24][25][26]

  • ¹³C NMR & DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, C).[24]

  • 2D NMR (COSY, HSQC, HMBC): These powerful experiments are used to piece together the molecule's structure by showing correlations between atoms.[27][28] For instance, an HMBC experiment would show a correlation between the protons on the heptyl chain and the carbonyl carbon of the cyclopentanone ring, confirming the connectivity.

Decision Workflow: Selecting the Right Analytical Method

The choice of method depends on the analytical objective. This workflow guides the decision-making process for a scientist tasked with analyzing this compound.

G Start What is the Analytical Goal? Goal_Identity Definitive Structural Confirmation? Start->Goal_Identity Goal_QC Routine QC: Purity, Assay, Impurities? Start->Goal_QC Goal_NonVolatile Analysis of Suspected Non-Volatile Impurities? Start->Goal_NonVolatile Goal_Identity->Goal_QC No Method_NMR Use NMR Spectroscopy (¹H, ¹³C, 2D) Goal_Identity->Method_NMR Yes Goal_QC->Goal_NonVolatile No Method_GCMS Use Validated GC-MS Method Goal_QC->Method_GCMS Yes Goal_NonVolatile->Method_GCMS No, proceed with standard GC-MS Method_HPLC Use Validated HPLC-UV Method (with Derivatization) Goal_NonVolatile->Method_HPLC Yes

Caption: Decision workflow for selecting an analytical method for this compound.

Conclusion and Recommendation

For the comprehensive validation of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the unequivocally superior method. It offers the best combination of specificity, sensitivity, and simplicity, aligning perfectly with the principles of modern analytical science and regulatory expectations. Its ability to separate volatile compounds and provide definitive mass-spectral identification makes it an efficient and highly reliable choice for both routine quality control and in-depth investigations.

While HPLC with derivatization is a workable alternative, its complex sample preparation introduces significant drawbacks in terms of time, cost, and potential for error. It should be reserved for specific applications where the analysis of non-volatile species is required. NMR remains the ultimate authority for structural elucidation but is not practical for routine quantitative analysis.

By grounding our methodologies in authoritative guidelines and understanding the scientific rationale behind our choices, we can ensure the development of robust, reliable, and trustworthy analytical procedures that guarantee the quality and safety of products containing this compound.

References

  • Chemistry LibreTexts. (2024, May 9). Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Aromaverse Pro. GC-MS Perfume Analysis – Unlock Fragrance Formulas.
  • Pharma Beginners. (2023, April 2). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
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Navigating Analytical Specificity: A Comparative Guide to the Cross-reactivity of 2-Heptylcyclopentanone in Chemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Structural Analogs

While not a typical pharmaceutical agent itself, 2-Heptylcyclopentanone's core cyclopentanone structure is a key feature in many biologically active molecules, including prostaglandins and certain steroid hormones.[2][3][4] This structural similarity presents a plausible risk of interference in immunoassays designed to quantify these endogenous compounds. This guide provides researchers, scientists, and drug development professionals with a framework for understanding, testing, and mitigating the potential cross-reactivity of this compound and similar aliphatic ketones. We will compare a common immunoassay format with a highly specific chromatographic method, providing the theoretical basis and practical protocols to ensure data integrity.

The Basis of Cross-Reactivity: A Tale of Two Structures

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are powerful tools for quantifying small molecules. They rely on the highly specific binding between an antibody and its target antigen.[5] However, this specificity is not absolute. Antibodies recognize specific three-dimensional shapes and chemical motifs (epitopes). If a non-target molecule shares sufficient structural similarity with the intended analyte, it can also bind to the antibody, albeit typically with lower affinity. This is the essence of cross-reactivity.[5]

This compound is a simple molecule featuring two key structural components: a five-membered cyclopentanone ring and a seven-carbon alkyl (heptyl) chain. The cyclopentane ring is the critical feature it shares with prostaglandins, a class of lipid signaling molecules involved in inflammation and other physiological processes.[3][4] For example, Prostaglandin F2α (PGF2α), a widely studied prostaglandin, is built around a cyclopentane core.[6]

The diagram below illustrates the structural similarity, highlighting the shared cyclopentanone ring that forms the basis for potential antibody cross-reactivity.

cluster_0 Potential for Cross-Reactivity PGF2a Prostaglandin F2α (Target Analyte) Contains Cyclopentane Ring Antibody Anti-PGF2α Antibody PGF2a->Antibody High-Affinity Binding (Specific Recognition) Heptylcyclopentanone This compound (Interferent) Contains Cyclopentanone Ring Heptylcyclopentanone->Antibody Low-Affinity Binding (Cross-Reactivity)

Caption: Structural similarity between the target analyte (PGF2α) and the potential interferent.

This shared motif means that an antibody developed to recognize the cyclopentane region of PGF2α might also bind to this compound, especially at high concentrations. In a competitive immunoassay, this would lead to an overestimation of the apparent PGF2α concentration, as the interferent competes with the labeled antigen for antibody binding sites.

Comparative Analysis: Immunoassay vs. Mass Spectrometry

To assess and overcome potential cross-reactivity, it is essential to compare the performance of a potentially susceptible assay with a method known for its high specificity. Here, we contrast a competitive ELISA for Prostaglandin F2α with Gas Chromatography-Mass Spectrometry (GC-MS), a gold-standard technique for the definitive identification and quantification of volatile and semi-volatile organic compounds.[7][8]

FeatureCompetitive Immunoassay (ELISA)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Antibody-antigen binding competition.Physical separation by chromatography, detection by mass-to-charge ratio.
Specificity Dependent on antibody quality; susceptible to cross-reactivity from structurally similar molecules.Very high; based on unique retention time and mass fragmentation pattern.
Sensitivity High (pg/mL to ng/mL range).High to very high, often requiring derivatization for polar analytes.
Throughput High (96-well plate format).Lower; sequential sample injection.
Sample Prep Minimal for clean matrices; may require extraction for complex samples.Often requires extraction and chemical derivatization to increase volatility.
Cost/Equip. Relatively low cost, widely available plate readers.High initial equipment cost, requires specialized personnel.
Illustrative Data: A Hypothetical Cross-Reactivity Scenario

To demonstrate the potential impact of cross-reactivity, consider the following hypothetical experimental data. In this scenario, a series of samples containing a known, fixed concentration of PGF2α (100 pg/mL) were spiked with increasing concentrations of this compound. The samples were then analyzed by both a PGF2α competitive ELISA and a specific GC-MS method.

This compound Conc. (ng/mL)True PGF2α Conc. (pg/mL)Measured PGF2α by ELISA (pg/mL)Measured PGF2α by GC-MS (pg/mL)% Cross-Reactivity (ELISA)
0 (Control)100102.5101.1N/A
10100115.8100.50.13%
100100189.3102.30.87%
1,000100455.199.83.53%
10,000100>1000 (off-scale)101.7>9%

Note: This data is for illustrative purposes only. The % Cross-Reactivity is calculated as: (Apparent Concentration / Interferent Concentration) x 100.

This hypothetical data clearly shows that as the concentration of the interfering substance increases, the ELISA assay produces a progressively inaccurate, falsely elevated result for PGF2α. In contrast, the GC-MS method, which separates compounds before detection, accurately measures the true PGF2α concentration regardless of the presence of this compound.

Experimental Protocols

To empower researchers to conduct their own validation studies, we provide detailed protocols for assessing cross-reactivity in a competitive ELISA and for specific quantification using GC-MS.

Protocol 1: Assessing Cross-Reactivity in a Prostaglandin F2α Competitive ELISA

This protocol is adapted from a typical commercially available PGF2α competitive ELISA kit and outlines how to test for interference from this compound.[2][3][4]

Objective: To determine the percentage of cross-reactivity of this compound in a PGF2α immunoassay.

Materials:

  • Prostaglandin F2α ELISA Kit (e.g., from Cloud-Clone Corp., Cat. No. CEA749Ge or similar)[3]

  • This compound (high purity)

  • Assay buffer (provided in the kit)

  • Microplate reader (450 nm)

  • Precision pipettes and tips

Procedure:

  • Reagent Preparation: Prepare all reagents (wash buffer, standards, detection reagents) as instructed in the ELISA kit manual.

  • Interferent Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1 mg/mL) in a solvent compatible with the assay buffer (e.g., ethanol or DMSO), then dilute it into the assay buffer.

  • Spiked Sample Preparation: Create a series of dilutions of this compound in assay buffer to achieve final concentrations ranging from, for example, 1 ng/mL to 10,000 ng/mL.

  • Assay Execution: a. Set up the 96-well plate, which is pre-coated with PGF2α antigen. b. Add 50 µL of the PGF2α standard solutions to their assigned wells to generate a standard curve. c. Add 50 µL of your this compound dilutions to separate wells (these will be your test samples). d. Immediately add 50 µL of the biotin-conjugated anti-PGF2α antibody (Detection Reagent A) to all standard and sample wells. e. Cover the plate and incubate for 1 hour at 37°C. During this time, the antibody will bind to either the PGF2α coated on the plate or the analyte/interferent in the solution. f. Wash the plate 3 times with wash buffer to remove unbound antibody. g. Add 100 µL of HRP-avidin conjugate (Detection Reagent B) to each well, cover, and incubate for 30 minutes at 37°C. h. Wash the plate 5 times with wash buffer. i. Add 90 µL of TMB substrate solution and incubate in the dark for 15-20 minutes at 37°C. j. Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm.

  • Analysis: a. Generate a standard curve by plotting the absorbance of the PGF2α standards against their known concentrations. The signal is inversely proportional to the concentration. b. Use the standard curve to determine the "apparent PGF2α concentration" in each of your this compound dilutions. c. Calculate the percent cross-reactivity for each concentration of the interferent.

cluster_ELISA Competitive ELISA Workflow Start Plate Pre-coated with PGF2α Antigen AddSample Add Sample (containing this compound) + Biotinylated Anti-PGF2α Antibody Start->AddSample Incubate1 Incubate 1 hr @ 37°C (Competition Occurs) AddSample->Incubate1 Wash1 Wash Plate (3x) Incubate1->Wash1 AddHRP Add HRP-Avidin Conjugate Wash1->AddHRP Incubate2 Incubate 30 min @ 37°C AddHRP->Incubate2 Wash2 Wash Plate (5x) Incubate2->Wash2 AddTMB Add TMB Substrate Wash2->AddTMB Incubate3 Incubate 15-20 min AddTMB->Incubate3 AddStop Add Stop Solution Incubate3->AddStop Read Read Absorbance at 450 nm AddStop->Read

Caption: Workflow for testing cross-reactivity in a competitive ELISA.

Protocol 2: Specific Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the development of a robust GC-MS method for the specific quantification of this compound, serving as a reliable alternative to immunoassays.

Objective: To accurately quantify this compound in a biological matrix without interference.

Materials:

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Appropriate GC column (e.g., Restek RXI 5-MS, 30 m x 0.25 mm)[9]

  • Solvents (Hexane, Dichloromethane)

  • Internal Standard (e.g., 2-Octanone or a deuterated analog)

  • Derivatization agent (if necessary, though this compound is reasonably volatile)

  • Sample extraction supplies (e.g., solid-phase extraction cartridges)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of sample (e.g., plasma, cell culture media), add the internal standard to a known final concentration. b. Add 3 mL of a non-polar solvent like hexane or dichloromethane. c. Vortex vigorously for 2 minutes to extract the lipids and other non-polar compounds. d. Centrifuge at 2000 x g for 10 minutes to separate the phases. e. Carefully transfer the organic (top) layer to a clean glass tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 50-100 µL of hexane for injection.

  • GC-MS Instrument Setup: a. Injection Port: 250°C, Splitless mode. b. Carrier Gas: Helium at a constant flow of 1 mL/min. c. Oven Program: Start at 70°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes. (This program should be optimized). d. MS Transfer Line: 280°C. e. Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor at least two characteristic ions for this compound (e.g., m/z 84, 98, 182) and for the internal standard. This provides high specificity and sensitivity.

  • Calibration and Quantification: a. Prepare a series of calibration standards of this compound with a fixed concentration of the internal standard. b. Process these standards using the same extraction procedure as the samples. c. Inject the extracted standards and samples into the GC-MS. d. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. e. Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

cluster_GCMS GC-MS Workflow for Specific Quantification Start Sample + Internal Standard Extract Liquid-Liquid Extraction Start->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Hexane Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate GC Separation (by Retention Time) Inject->Separate Detect MS Detection (by m/z Ratio) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Workflow for specific quantification using GC-MS.

Conclusion and Recommendations

The structural similarity between this compound and the core ring of prostaglandins makes cross-reactivity in immunoassays a valid concern for researchers. While these assays offer high throughput and sensitivity, their specificity can be compromised by off-target binding. As our illustrative guide demonstrates, this can lead to significantly skewed and unreliable data, particularly when the interfering compound is present at high concentrations.

We strongly recommend that researchers working with samples that may contain this compound or other structurally similar aliphatic ketones perform a validation study. This involves testing for cross-reactivity in the chosen immunoassay by spiking samples with the potential interferent. If significant cross-reactivity is detected, an alternative, more specific analytical method such as GC-MS or LC-MS should be employed. These chromatographic techniques provide an orthogonal method of analysis, ensuring that quantification is based on both the chemical properties and unique mass of the analyte, thereby eliminating the risk of misidentification and guaranteeing the accuracy and integrity of the experimental results.

References

  • Human PGF2α(Prostaglandin F2 Alpha) ELISA Kit. ELK Biotechnology. Available from: [Link]

  • ELISA Kit for Prostaglandin F2 Alpha (PGF2a). Cloud-Clone Corp. Available from: [Link]

  • Prostaglandin F2 alpha ELISA Kit (A2469). Antibodies.com. Available from: [Link]

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  • Differences in prostaglandin E2, prostaglandin F2 alpha and prostacyclin contents and their response to thyrotrophin stimulation and in prostaglandin-stimulated cyclic AMP response in normal and Grave's thyroid slices. National Institutes of Health. Available from: [Link]

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A Comparative Guide to Catalytic Synthesis of 2-Heptylcyclopentanone: Efficacy, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Heptylcyclopentanone, a key component in the fragrance industry known for its fruity and floral jasmine-like aroma, is a vital synthetic target.[1][2] Its production hinges on a robust and efficient catalytic process. The most prevalent industrial route involves a two-step synthesis: a base-catalyzed aldol condensation of cyclopentanone with heptanal, followed by the selective hydrogenation of the resulting α,β-unsaturated ketone, 2-heptylidene-cyclopentanone.[3][4]

The efficacy of this entire process is critically dependent on the choice of catalysts for both the condensation and hydrogenation stages. This guide provides an in-depth comparison of different catalytic systems, blending mechanistic insights with practical, field-proven protocols to aid researchers and process chemists in catalyst selection and optimization.

Section 1: The Synthetic Pathway - A Two-Step Approach

The synthesis of this compound is a classic example of carbon-carbon bond formation followed by selective reduction.

  • Aldol Condensation: Cyclopentanone reacts with heptanal to form 2-heptylidene-cyclopentanone. This step is crucial as it establishes the core carbon skeleton. However, it is fraught with potential side reactions, including the self-condensation of both reactants.[3][5]

  • Selective Hydrogenation: The carbon-carbon double bond of the intermediate is selectively reduced in the presence of the carbonyl group to yield the final saturated ketone, this compound.

The overall efficiency, selectivity, and environmental impact of the synthesis are dictated by the catalysts employed in these two steps.

Synthesis_Workflow cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Selective Hydrogenation Reactants Cyclopentanone + Heptanal Catalyst1 Catalyst (e.g., NaOH, Hydrotalcite, PTC) Condensation Formation of 2-Heptylidene-cyclopentanone Reactants->Condensation Catalyst1->Condensation Catalysis Intermediate 2-Heptylidene-cyclopentanone Condensation->Intermediate Purification (optional) Catalyst2 Catalyst (e.g., Pd/C) Hydrogenation Formation of This compound Intermediate->Hydrogenation Catalyst2->Hydrogenation H2

Caption: Overall workflow for this compound synthesis.

Section 2: The Condensation Step - A Critical Comparison of Catalysts

The choice of catalyst for the aldol condensation of cyclopentanone and heptanal is a trade-off between activity, selectivity, cost, and process sustainability. The primary challenge is to maximize the formation of the desired cross-condensation product, 2-heptylidene-cyclopentanone, while minimizing side products from self-condensation.[5]

Homogeneous Base Catalysts (e.g., NaOH, KOH)

Conventional aldol condensations are often performed with homogeneous catalysts like sodium hydroxide (NaOH) or potassium hydroxide.[6][7]

  • Mechanism: The hydroxide ion (OH⁻) acts as a base, abstracting an acidic α-hydrogen from cyclopentanone to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of heptanal. The resulting β-hydroxy ketone readily undergoes dehydration under the reaction conditions to yield the conjugated enone.[8][9]

  • Expertise & Experience: While highly active and inexpensive, NaOH catalysis is notoriously difficult to control.[6][10] The strong basicity promotes competing self-condensation of heptanal and cyclopentanone, leading to a complex mixture of products and reducing the yield of the desired intermediate.[5] Furthermore, being homogeneous, the catalyst is difficult to separate from the reaction mixture, necessitating neutralization steps that generate significant aqueous waste.[6]

  • Trustworthiness: Protocols using NaOH often require careful control of temperature and reaction time to manage selectivity.[10] The process suffers from batch-to-batch variability if conditions are not strictly maintained.

Heterogeneous Base Catalysts (e.g., Hydrotalcites, Metal Oxides)

To overcome the drawbacks of homogeneous catalysts, solid base catalysts have been extensively investigated. These offer the significant advantage of easy separation and potential for recycling.[3][11]

  • Mechanism: Materials like calcined hydrotalcites (Mg-Al mixed oxides) possess both Lewis basic sites (O²⁻) and Lewis acidic sites (Al³⁺).[12] The basic sites facilitate the formation of the cyclopentanone enolate, while the acidic sites can activate the heptanal carbonyl group, promoting the desired cross-condensation.[12]

  • Expertise & Experience: Hydrotalcites and simple metal oxides like MgO have demonstrated high activity and, in some cases, improved selectivity towards 2-heptylidene-cyclopentanone compared to NaOH.[5][11] The reusability of these catalysts makes them an attractive option for developing greener, more cost-effective industrial processes.[3] However, their activity can be lower than homogeneous counterparts, sometimes requiring higher temperatures or longer reaction times.[5]

  • Trustworthiness: Heterogeneous catalysts provide a more robust system. Their solid nature simplifies work-up procedures—typically just filtration—and their reusability has been demonstrated, leading to more consistent process performance.

Phase-Transfer Catalysts (PTC)

Phase-transfer catalysis offers a powerful methodology to bring reactants from two immiscible phases (e.g., an aqueous base and an organic substrate) together to react.[13][14]

  • Mechanism: A phase-transfer catalyst, such as a quaternary ammonium salt (Q⁺X⁻) or β-cyclodextrin, facilitates the reaction.[13][15] For instance, the Q⁺ cation can transport the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. This "naked" hydroxide ion is a highly active base, generating the enolate in the organic phase where the heptanal resides, thus promoting the condensation.[13]

  • Expertise & Experience: PTC can significantly enhance reaction rates under milder conditions (e.g., lower temperatures) compared to traditional heterogeneous systems.[15] This can lead to improved selectivity by minimizing temperature-dependent side reactions. The use of PTC combines the high reactivity associated with homogeneous catalysis with the benefit of a biphasic system, which simplifies separation.[16]

  • Trustworthiness: PTC provides a highly reproducible and efficient system. A patent describes using NaOH with β-cyclodextrin as a phase-transfer catalyst to increase the reaction rate and promote the mixed aldol condensation effectively.[15]

Data Presentation: Comparison of Condensation Catalysts
Catalyst SystemCatalyst LoadingSolventTemp. (°C)Time (h)Yield/Selectivity of 2-heptylidene-cyclopentanone (%)Key AdvantagesKey DisadvantagesSource
NaOH 7-11 wt% (of cyclopentanone)Toluene70-908-10High Yield (not specified)Low cost, high activityPoor selectivity, waste generation, difficult separation[10]
NaOH / β-cyclodextrin 9.5 wt% (of cyclopentanone)Toluene50-808-10Increased rate (yield not specified)Milder conditions, enhanced rateCatalyst cost, separation can still be complex[15]
MgO Not specifiedNone100752% SelectivityRecyclable, improved selectivity over some catalystsModerate activity, potential for side reactions[5]
Mg-Al Hydrotalcite Not specifiedNone1007~40% SelectivityRecyclable, easy separationLower activity than MgO in this study[5]

Section 3: The Hydrogenation Step - Selective Reduction

The second critical step is the selective hydrogenation of the C=C double bond of 2-heptylidene-cyclopentanone without reducing the C=O carbonyl group.

Palladium on Carbon (Pd/C)

Palladium supported on activated carbon (Pd/C) is the industry-standard catalyst for this transformation.

  • Mechanism: The reaction occurs on the surface of the palladium metal.[17] Both hydrogen gas (H₂) and the α,β-unsaturated ketone adsorb onto the catalyst surface. Hydrogen dissociates into atomic hydrogen, which is then added across the C=C bond in a stepwise manner.[17]

  • Expertise & Experience: Palladium is highly effective for hydrogenating C=C bonds but is a poor catalyst for reducing carbonyl groups under mild conditions.[18] This inherent chemoselectivity is due to the weaker adsorption of the polarized carbonyl group onto the palladium surface compared to the electron-rich alkene.[18] Therefore, high selectivity for this compound can be achieved at low to moderate hydrogen pressures and temperatures.[19]

  • Trustworthiness: This is a highly reliable and well-understood reaction. The heterogeneous nature of Pd/C allows for easy recovery by filtration and reuse, making it ideal for industrial applications.[20] Care must be taken as Pd/C is pyrophoric and must be handled with appropriate safety precautions.[20]

Hydrogenation_Mechanism cluster_0 Catalytic Cycle Pd_Surface Pd(0) Surface Adsorption Adsorption of Alkene & H₂ Pd_Surface->Adsorption H_Dissociation H₂ → 2H• (on surface) Adsorption->H_Dissociation H_Addition1 First H Addition H_Dissociation->H_Addition1 H_Addition2 Second H Addition H_Addition1->H_Addition2 Desorption Product Desorption H_Addition2->Desorption Desorption->Pd_Surface Catalyst Regenerated

Caption: Simplified catalytic cycle for Pd/C hydrogenation.

Section 4: Detailed Experimental Protocols

These protocols are designed to be self-validating, providing clear steps and rationale.

Protocol 4.1: Condensation using Homogeneous NaOH Catalyst
  • Rationale: This protocol demonstrates the conventional, high-activity approach. It requires careful monitoring to control side reactions.

  • Methodology:

    • To a flask equipped with a stirrer, thermometer, and reflux condenser, add cyclopentanone (1.2 mol) and n-heptaldehyde (1.0 mol).[10]

    • While stirring, add a solution of NaOH (11% by weight of cyclopentanone) in water.[10]

    • Heat the reaction mixture to 85°C and maintain for 10 hours.[10] Monitor the reaction progress by GC analysis.

    • After the reaction, cool the mixture to room temperature and add toluene.

    • Carefully neutralize the mixture by adding hydrochloric acid until the pH of the aqueous layer is ~6-7.[10]

    • Separate the organic layer. Wash sequentially with sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to obtain the crude 2-heptylidene-cyclopentanone.

Protocol 4.2: Selective Hydrogenation using Pd/C
  • Rationale: This protocol utilizes the high selectivity of Pd/C for C=C bond reduction under mild conditions.

  • Methodology:

    • In a hydrogenation vessel (e.g., a Parr shaker), charge the crude 2-heptylidene-cyclopentanone (1.0 mol) and a suitable solvent such as ethanol or isopropanol.

    • Carefully add 5% Pd/C catalyst (typically 0.1-1.0 mol%) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is pyrophoric.

    • Seal the vessel, purge several times with hydrogen gas, and then pressurize to 5-20 bar of H₂.[19]

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60°C).

    • Monitor the reaction by observing hydrogen uptake and/or GC analysis until the starting material is consumed.

    • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Section 5: Conclusion and Future Outlook

The synthesis of this compound provides an excellent case study in catalyst selection.

  • For the condensation step, homogeneous NaOH catalysis remains a viable, low-cost option but is plagued by selectivity and waste-disposal issues.[6][10] Heterogeneous catalysts like MgO and hydrotalcites offer a significant advantage in terms of environmental performance and process simplification due to their recyclability.[3][5] Phase-transfer catalysis presents a compelling alternative, potentially offering the "best of both worlds" with high reactivity under mild conditions and simplified workup.[15][16]

  • For the hydrogenation step, Pd/C is the undisputed catalyst of choice, offering excellent chemoselectivity, reliability, and ease of use in industrial settings.[17][18]

Future research will likely focus on developing more active and selective heterogeneous catalysts for the condensation step that can operate under even milder conditions, further enhancing the green credentials of this important industrial synthesis.

References

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A Senior Application Scientist's Guide to Spectroscopic Comparison of Synthetic vs. Commercial 2-Heptylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realms of pharmaceutical development, fragrance creation, and fine chemical synthesis, the unequivocal structural confirmation and purity assessment of organic compounds is paramount. 2-Heptylcyclopentanone, a key intermediate and fragrance component[1][2][3], serves as an excellent case study for illustrating the importance of this analytical rigor. This guide provides a comprehensive comparison of the spectroscopic data obtained from a commercially sourced sample of this compound versus a sample prepared via a common laboratory synthesis route. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into data interpretation and highlighting how subtle spectral differences can illuminate the history and purity of a chemical sample.

Introduction: Why Spectroscopic Verification is Non-Negotiable

This compound (C₁₂H₂₂O, Molar Mass: 182.30 g/mol ) is a valuable molecule, utilized for its distinct fruity and floral jasmine-like notes in perfumery.[2][3] Beyond its olfactory properties, its synthesis and purification are representative of common challenges faced in organic chemistry. Whether a compound is purchased from a supplier or synthesized in-house, its identity and purity must be confirmed before it can be reliably used in further applications. Spectroscopic analysis is the gold standard for this verification, providing a molecular fingerprint that is unique to the compound's structure.

This guide is designed for researchers and drug development professionals to not only understand the standard spectral characteristics of this compound but also to interpret potential deviations. We will compare a high-purity commercial sample, assumed to be >98% pure[1][4], with a synthetically derived sample, which may contain residual starting materials, byproducts, or reagents from its preparation.

The Synthetic Route: Anticipating Potential Impurities

To provide a realistic comparison, we consider a common and straightforward method for synthesizing 2-alkyl cyclopentanones: the base-catalyzed aldol condensation of cyclopentanone with an aldehyde (in this case, heptanal), followed by dehydration and hydrogenation.[5][6]

This multi-step, one-pot process is efficient but can lead to several predictable impurities if the reaction does not go to completion or if side-reactions occur. Understanding this pathway is crucial as it allows us to predict what extraneous signals we might encounter during spectroscopic analysis.

Potential Impurities in this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates & Side Products cluster_products Final Products Cyclopentanone Cyclopentanone Aldol Aldol Adduct Cyclopentanone->Aldol 1. Base Dialkylated 2,5-Diheptylcyclopentanone (Over-alkylation) Cyclopentanone->Dialkylated Further Reaction Heptanal Heptanal Heptanal->Aldol SelfCondensation Heptanal Self-Condensation Product Heptanal->SelfCondensation Side Reaction Enone 2-Heptylidene- cyclopentanone (Enone) Aldol->Enone 2. Dehydration Target This compound (Target Molecule) Enone->Target 3. Hydrogenation (e.g., Pd/C) Enone->Dialkylated Further Reaction Sample_Prep Sample Preparation (5-10 mg in 0.7 mL CDCl3) NMR_Acq NMR Acquisition (¹H, ¹³C, DEPT-135) Sample_Prep->NMR_Acq IR_Acq IR Acquisition (Neat film on NaCl plate) Sample_Prep->IR_Acq MS_Acq MS Acquisition (GC-MS, EI Mode) Sample_Prep->MS_Acq Data_Processing Data Processing (Phasing, Baseline Correction, Integration) NMR_Acq->Data_Processing IR_Acq->Data_Processing MS_Acq->Data_Processing Analysis Comparative Analysis (Commercial vs. Synthetic) Data_Processing->Analysis

Caption: Standard workflow for sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives data on the electronic environment and connectivity of protons, while ¹³C NMR provides a count of unique carbon atoms.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire data with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.

    • ¹³C NMR: Acquire data using a proton-decoupled sequence with a 45° pulse, a relaxation delay of 2 seconds, and 1024 scans.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Rationale: IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, particularly the carbonyl (C=O) group in ketones. * Protocol:

    • Sample Preparation: Place one drop of the neat liquid sample between two polished sodium chloride (NaCl) plates to create a thin film.

    • Instrument: An FTIR spectrometer.

    • Acquisition: Scan the sample from 4000 cm⁻¹ to 600 cm⁻¹. Perform a background scan of the clean NaCl plates prior to the sample scan.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Rationale: GC-MS separates components of a mixture before analyzing them by mass, making it ideal for identifying and quantifying impurities. Electron Ionization (EI) provides a fragmentation pattern that serves as a molecular fingerprint.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in dichloromethane.

    • Instrument: A GC system coupled to a mass spectrometer with an EI source.

    • GC Method: Use a standard nonpolar column (e.g., DB-5ms). Inject 1 µL with an initial oven temperature of 60°C, ramp to 280°C at 10°C/min.

    • MS Method: Set the EI source to 70 eV. Scan the mass range from m/z 40 to 300.

Results: A Side-by-Side Data Comparison

The following tables summarize the expected spectroscopic data for high-purity commercial this compound and a representative synthetic sample.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Assignment Commercial Sample δ (ppm) Synthetic Sample δ (ppm) Multiplicity Integration
-CH₃ (heptyl)0.880.88t3H
-(CH₂)₅- (heptyl)1.20-1.451.20-1.45m10H
Hα (ring)2.25-2.402.25-2.40m1H
Hα' (ring)2.05-2.202.05-2.20m2H
Hβ, Hβ' (ring)1.80-2.001.80-2.00m4H
Heptanal -CHO-9.76 (minor)t<0.01H
Enone =CH--6.55 (minor)t<0.02H
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Assignment Commercial Sample δ (ppm) Synthetic Sample δ (ppm)
C=O221.5221.5
Cα (CH)45.545.5
Cα' (CH₂)38.238.2
Heptyl Chain31.9, 29.5, 29.3, 27.8, 22.731.9, 29.5, 29.3, 27.8, 22.7
Cβ, Cβ' (ring)29.0, 20.829.0, 20.8
-CH₃14.114.1
Enone C=O-209.8 (minor)
Enone C=C-149.1, 138.5 (minor)
Table 3: Key IR and MS Data
Technique Parameter Commercial Sample Synthetic Sample
FTIR C-H stretch2925, 2855 cm⁻¹2925, 2855 cm⁻¹
C=O stretch 1745 cm⁻¹ 1745 cm⁻¹ (major), 1701 cm⁻¹ (minor)
MS (EI) Molecular Ion [M]⁺m/z 182m/z 182
Base Peakm/z 84m/z 84
Key Fragmentsm/z 99, 55, 41m/z 99, 55, 41
Impurity Ion-m/z 180 (Enone)

Comparative Analysis and Discussion

A direct comparison of the spectra reveals critical information about the purity and composition of the synthetic sample relative to the commercial standard.

  • ¹H NMR Analysis: The spectrum of the commercial sample is clean, showing only peaks attributable to this compound. The protons on the carbons alpha to the carbonyl (Hα, Hα') are the most deshielded, appearing between 2.05-2.40 ppm. [7]The synthetic sample's spectrum is nearly identical, but close inspection reveals very small signals in regions characteristic of impurities. A triplet at 9.76 ppm is indicative of the aldehydic proton of unreacted heptanal. [8]A signal around 6.55 ppm suggests the presence of the vinyl proton from the 2-heptylidene-cyclopentanone intermediate (the "enone").

  • ¹³C NMR Analysis: The most downfield signal in both spectra, around 221.5 ppm, is characteristic of a ketone carbonyl carbon in a five-membered ring. [7][9]The presence of a strained ring shifts this value downfield compared to an acyclic ketone (typically ~205-215 ppm). [9][10]The synthetic sample shows minor peaks corresponding to the enone intermediate, including its less deshielded carbonyl at ~209.8 ppm and two olefinic carbons (~138-150 ppm).

  • FTIR Analysis: The defining feature in the IR spectrum of a ketone is the strong C=O stretching absorption. For cyclopentanone, this peak appears at a higher frequency (~1745-1750 cm⁻¹) than for cyclohexanones or acyclic ketones (~1715 cm⁻¹) due to ring strain. [9][10]Both samples show this strong peak at 1745 cm⁻¹. However, the synthetic sample displays a small additional shoulder at ~1701 cm⁻¹. This lower frequency is characteristic of a carbonyl group in conjugation with a double bond, confirming the presence of the enone impurity. [9]

  • GC-MS Analysis: The GC chromatogram of the commercial sample shows a single major peak. Its mass spectrum displays the molecular ion peak at m/z 182, confirming the molecular weight. The base peak at m/z 84 is characteristic of McLafferty rearrangement, a common fragmentation pathway for ketones. [8][10]The GC of the synthetic sample shows one major peak for the product and at least one minor, earlier-eluting peak. The mass spectrum of this minor peak shows a molecular ion at m/z 180, consistent with the enone intermediate (C₁₂H₂₀O), which has two fewer hydrogens than the final product.

Conclusion

This comparative guide demonstrates that while the bulk material of a laboratory synthesis can be spectrally identical to a high-purity commercial standard, trace impurities can often be detected. Each spectroscopic technique provides a unique and complementary piece of the puzzle. NMR identifies the specific nature of hydrogen and carbon environments, IR confirms functional groups and conjugation, and GC-MS separates and identifies volatile impurities by their mass. For researchers and developers, this level of multi-technique analysis is not merely academic; it is a crucial step in quality control, ensuring the reliability and safety of chemical intermediates in any high-stakes application.

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A Comparative Performance Analysis of 2-Heptylcyclopentanone and Other Commercially Significant Jasmine-like Odorants

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Abstract

The jasmine olfactive family is a cornerstone of modern perfumery, with a diverse palette of molecules available to formulators. This guide provides an in-depth comparative analysis of 2-Heptylcyclopentanone against other key jasmine-like odorants, including the industry benchmark Hedione® (Methyl Dihydrojasmonate), and the potent, naturally-derived cis-Jasmone. We will explore their distinct odor profiles, performance metrics such as volatility and substantivity, and the underlying structure-activity relationships. This analysis is supported by a review of established experimental methodologies, including Gas Chromatography-Olfactometry (GC-O) and quantitative sensory panels, to provide a comprehensive framework for selecting the optimal jasmine odorant for specific applications, from fine fragrance to functional consumer products.

Introduction to the Jasmine Olfactive Landscape

The scent of jasmine is one of the most prized and complex in nature, characterized by a rich, sweet, floral, and sometimes indolic or fruity character.[1] The natural extract, jasmine absolute, is a complex mixture of hundreds of volatile compounds, making it both expensive and subject to supply variability.[2] This has driven the development of synthetic aroma chemicals that capture specific facets of the jasmine profile, offering consistency, cost-effectiveness, and unique creative possibilities.

1.1 Key Commercial Jasmine Odorants: An Overview

This guide focuses on a selection of commercially significant jasmine odorants, each occupying a unique space in the perfumer's palette:

  • This compound: Known for its fresh, fruity, and slightly herbaceous take on the jasmine theme.[3][4] It provides a bright, floral character often used in jasmine, honeysuckle, and lavender compositions.[3]

  • Hedione® (Methyl Dihydrojasmonate): A revolutionary molecule in perfumery, Hedione® is celebrated for its radiant, transparent, and diffusive jasmine-like floral scent with citrus and sweet undertones.[5][6][7] It is known for its ability to add volume and a natural bloom to floral compositions.[8]

  • cis-Jasmone: A key contributor to the characteristic aroma of natural jasmine oil.[2] It possesses a warm, sweet, and deeply floral scent, often with spicy or celery-like nuances.[9][10]

1.2 Defining "Performance" in Fragrance Science

The "performance" of an odorant is a multi-faceted concept encompassing several key metrics:

  • Volatility: The tendency of a compound to evaporate, which is directly related to its vapor pressure.[11] Higher volatility corresponds to "top notes" that are perceived first, while lower volatility materials form the "base notes" of a fragrance.[12]

  • Tenacity (Substantivity): The ability of a fragrance to last over time on a substrate, such as skin or fabric.[13] This is inversely related to volatility; compounds with lower vapor pressure generally have higher tenacity.[14]

  • Olfactive Power (Odor Threshold): The minimum concentration at which a substance can be detected by the human olfactory system.[15] A lower odor threshold indicates a more powerful material.

Experimental Methodologies for Odorant Performance Evaluation

To objectively compare these odorants, a combination of instrumental and sensory techniques is required. These protocols are designed to be self-validating by correlating analytical measurements with human perception.

2.1 Gas Chromatography-Olfactometry (GC-O): Bridging Analysis and Perception

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector.[15][16] This allows for the identification of odor-active compounds within a complex mixture.[17]

  • Causality of Experimental Choices: The choice of a non-polar or mid-polar capillary column is critical for separating compounds based on their boiling points and polarity. The effluent from the GC column is split, with one portion directed to a standard detector (like a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification, and the other to a heated "sniff port."[16] The heating of the transfer line prevents the condensation of less volatile compounds, ensuring they reach the assessor's nose.[15] Trained human assessors sniff the effluent and record the time, intensity, and description of each odor detected.[18]

2.2 Quantitative Sensory Panel Analysis: The Human Instrument

While GC-O identifies individual odor-active components, sensory panels are essential for evaluating the overall fragrance profile and performance characteristics like intensity and tenacity.[19][20]

  • Trustworthiness through Protocol: A trained panel of assessors is selected based on their demonstrated ability to detect and describe odors consistently.[20] Evaluations are conducted in a controlled environment with neutral airflow and lighting to minimize sensory biases.[21] For tenacity evaluation, fragrance solutions are applied to standardized substrates (e.g., cotton swatches), and panelists evaluate the odor intensity at specific time intervals (e.g., 1, 4, 8, 24, and 48 hours). The order of sample presentation is randomized to prevent order effects.[22]

2.3 Measurement of Vapor Pressure

Vapor pressure is a key physical property that predicts the volatility of an aroma chemical.[11] It can be measured experimentally using various methods or estimated using computational models. Lower vapor pressure generally correlates with higher substantivity on a substrate.[14]

2.4 Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Sensory Analysis cluster_3 Data Synthesis & Comparison prep Prepare solutions of odorants in ethanol gc_o Gas Chromatography- Olfactometry (GC-O) prep->gc_o Apply to instruments & panels sensory_panel Trained Sensory Panel prep->sensory_panel Apply to instruments & panels vp_measurement Vapor Pressure Measurement data_analysis Comparative Data Tables - Odor Profile - Physical Properties - Performance Metrics gc_o->data_analysis Odor character & retention time vp_measurement->data_analysis Volatility data intensity Intensity Rating (Blotter at T=0) sensory_panel->intensity tenacity Tenacity Rating (Blotter over 48h) sensory_panel->tenacity intensity->data_analysis Initial impact data tenacity->data_analysis Longevity data

Caption: Workflow for comparative performance evaluation of odorants.

Comparative Performance Data & Analysis

The following tables summarize the key performance characteristics of the selected jasmine odorants based on available data.

Table 1: Physicochemical Properties

OdorantCAS NumberMolecular FormulaMolecular Weight ( g/mol )Vapor Pressure (mmHg @ 25°C)
This compound137-03-1C12H22O182.300.0204[3]
Hedione® (MDJ)24851-98-7C13H22O3226.31~0.0007 (estimated)
cis-Jasmone488-10-8C11H16O164.25~0.009 (estimated)[23]

Note: Vapor pressure values can vary based on the measurement technique and purity of the material. Estimated values are provided for comparison.

Table 2: Olfactive Profile Comparison

OdorantPrimary Olfactive FamilyOdor Description
This compoundFloral, FruityA fresh, fruity, slightly herbaceous jasmine character, with peach nuances.[3][4][24]
Hedione® (MDJ)FloralRadiant, transparent, soft, and diffusive jasmine with a citrus freshness.[5][6][8]
cis-JasmoneFloral, GreenWarm, sweet, deep floral jasmine with spicy, celery, and waxy undertones.[2][9][10]

Table 3: Performance Metrics

OdorantOdor StrengthTenacity on Blotter (hours)Typical Use Level in Fragrance Concentrate
This compoundMedium~24[24]Up to 4%[24][25]
Hedione® (MDJ)Medium~160[13]2% to 35%[5]
cis-JasmoneHigh>48 (Good tenacity)Trace amounts to a few percent

Discussion: Interpreting the Data

4.1 The Unique Position of this compound

This compound occupies a distinct position with its pronounced fruity-floral character.[24][25] Its higher vapor pressure compared to Hedione® suggests it functions more as a top-to-middle note, providing an initial fresh and blooming jasmine impression.[3] Its stability in various product bases, including soaps and detergents, makes it a versatile ingredient for functional perfumery.[24][25]

4.2 Hedione®: The Standard for Diffusion and Radiance

Hedione®'s exceptionally low vapor pressure is somewhat deceptive; its performance is defined by its incredible diffusivity and its ability to "lift" and add volume to other floral notes.[7][8] This unique property, often described as radiance or transparency, has made it one of the most widely used materials in modern perfumery since its introduction.[5][26] Its moderate odor strength and excellent blending capabilities allow for its use at high concentrations without overpowering a composition.[5]

4.3 cis-Jasmone: The Power of Nature

As a component of natural jasmine, cis-Jasmone delivers an olfactory profile of remarkable depth and warmth.[2][9] Its lower vapor pressure and high odor strength translate to excellent tenacity and impact, even at very low concentrations. It is often used to impart a rich, natural, and sensual quality to high-end floral fragrances.[10]

4.4 Structure-Activity Relationships

The performance differences can be partly explained by their molecular structures.

G cluster_0 This compound cluster_1 Hedione® (Methyl Dihydrojasmonate) cluster_2 cis-Jasmone img_heptyl img_heptyl img_hedione img_hedione img_jasmone img_jasmone

Caption: Chemical structures of the compared jasmine odorants.

The presence of the ester group in Hedione® contributes to its characteristic fruity and diffusive nature.[5] The ketone functionality is common to all three molecules and is a key feature for the jasmine odor. The double bond in the side chain of cis-Jasmone is crucial for its high impact and specific warm-floral character.[27] this compound's simpler saturated alkyl chain likely contributes to its cleaner, less complex, and fruitier profile compared to the others.

Conclusion: Selecting the Appropriate Jasmine Odorant

The choice between this compound and other jasmine-like odorants is highly dependent on the desired application and creative direction.

  • This compound is an excellent choice for applications requiring a fresh, bright, and fruity-jasmine note with good stability in functional products. Its performance is geared towards the initial and middle phases of a fragrance's evaporation profile.

  • Hedione® remains the unparalleled choice for adding radiance, volume, and a smooth, transparent floral character. It is a versatile workhorse for almost any fragrance type, particularly where a diffusive and elegant effect is desired.

  • cis-Jasmone is the go-to for imparting a deep, warm, and natural jasmine richness. Its power and tenacity make it ideal for fine fragrances where a luxurious and long-lasting floral heart is required.

By understanding the distinct performance profiles and leveraging the appropriate analytical and sensory evaluation techniques, formulators can make informed decisions to achieve the desired olfactive outcome.

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  • Heptyl Cyclopentanone-2 | ACS International. [URL: https://www.acs-international.com/medias/20917-Heptyl-Cyclopentanone-2-TDS.pdf?context=bWFzdGVyfHBpY3R1cmVzfDE3OTk2N3xhcHBsaWNhdGlvbi9wZGZ8aGM4L2g1OS85MDMyMTQ4NzAxNjk0LzIwOTE3LUhlcHR5bC1DeWNsb3BlbnRhbm9uZS0yLVREUy5wZGZ8YjE5ZTZhM2Y1MGE2ODMyN2JkY2E1ZTQ4YjY5YWNlY2Q1NzRjMjQxYmU2YmY0N2U4ZTQ5YjYyMDc2NTI1NTRiYw]
  • Effects of aroma chemical vapor pressure and fiber morphology on the retention of aroma chemicals on cotton and poly(ethylene terephthalate) fabrics | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • The Importance of Vapor Pressure Testing in the Fragrance Industry: Ensuring REACH Compliance and Beyond - Grabner Instruments. [URL: https://www.grabner-instruments.com/news-events/news/the-importance-of-vapor-pressure-testing-in-the-fragrance-industry-ensuring-reach-compliance-and-beyond/]

Sources

A Guide to Inter-Laboratory Validation for the Quantification of 2-Heptylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and quality control, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for 2-heptylcyclopentanone, a common fragrance ingredient.[1][2] In the absence of a standardized, publicly available inter-laboratory study for this specific compound, this document outlines a proposed framework for such a validation, drawing upon established regulatory guidelines and best practices in analytical chemistry.

The Importance of Validated Quantification

This compound is a synthetic fragrance ingredient with a fruity and floral scent, widely used in cosmetics, soaps, detergents, and other consumer products.[2] Ensuring the consistent quality and safety of these products necessitates a robust and reliable method for quantifying this compound. Inter-laboratory validation, also known as a round-robin study, is the gold standard for assessing the reproducibility and reliability of an analytical method across different laboratories. This process is crucial for establishing a standardized method that can be confidently used for quality control, regulatory submissions, and research purposes.

The principles of analytical method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][3][4][5][6] These guidelines emphasize the need for data-driven proof that an analytical method is fit for its intended purpose.

Selecting the Right Analytical Technique

The choice of analytical technique is a critical first step. For a volatile to semi-volatile compound like this compound, two primary methods are most suitable: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[3] In GC, the sample is vaporized and passed through a column that separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification. Given that this compound is a fragrance ingredient, GC-MS is a natural choice and is widely used for the analysis of such compounds.[3][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another highly sensitive and selective technique. In LC, the sample is dissolved in a liquid and passed through a column that separates the components based on their interactions with the stationary phase. The separated components are then introduced into a tandem mass spectrometer, which provides two stages of mass analysis for enhanced specificity and sensitivity. While LC-MS/MS is often used for less volatile or thermally labile compounds, it can be adapted for the analysis of ketones.[8][9]

Comparison of Techniques
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass analysis.Separation of compounds in the liquid phase followed by tandem mass analysis.
Sample Volatility Ideal for volatile and semi-volatile compounds.Suitable for a wider range of polarities and volatilities, including non-volatile compounds.
Sample Preparation Often requires extraction into a volatile solvent.May involve dissolution in a suitable mobile phase.
Sensitivity Generally very sensitive, especially with selected ion monitoring (SIM).Typically offers very high sensitivity and selectivity, especially in multiple reaction monitoring (MRM) mode.
Matrix Effects Can be susceptible to matrix interference, though often less so than LC-MS.Prone to ion suppression or enhancement from matrix components.[10]
Common Application for Fragrances The "gold standard" and most common technique for fragrance analysis.[3]Less common for routine fragrance analysis but can be a powerful alternative.

For the purpose of this guide, GC-MS is proposed as the primary technique for the inter-laboratory validation of this compound quantification due to its widespread use and suitability for fragrance analysis.

Proposed Inter-laboratory Validation Protocol for this compound Quantification by GC-MS

This proposed protocol is designed to be a robust framework that participating laboratories can follow to ensure consistency and generate comparable data.

Study Design

An inter-laboratory study should involve a minimum of five to eight participating laboratories to ensure statistical significance. A central organizing body would be responsible for preparing and distributing a homogenous batch of test samples, including a blank matrix (e.g., a fragrance-free cosmetic base), and the same batch of analytical standard for this compound.

Caption: Inter-laboratory study design workflow.

Experimental Protocol

The following is a detailed, step-by-step methodology for the quantification of this compound.

  • Standard Preparation: Accurately prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol or hexane. From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the test samples.

  • Sample Extraction:

    • Accurately weigh approximately 1 gram of the test sample into a centrifuge tube.

    • Add a known volume of extraction solvent (e.g., 10 mL of hexane).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean vial.

    • If necessary, filter the extract through a 0.45 µm syringe filter into a GC vial.

G cluster_sample_prep Sample Preparation Workflow start Weigh Sample (1g) add_solvent Add Extraction Solvent (10mL Hexane) start->add_solvent vortex Vortex (2 min) add_solvent->vortex sonicate Sonicate (15 min) vortex->sonicate centrifuge Centrifuge (4000 rpm, 10 min) sonicate->centrifuge transfer Transfer Supernatant centrifuge->transfer filter Filter (0.45 µm) transfer->filter end_prep Ready for GC-MS Analysis filter->end_prep

Caption: Experimental workflow for sample preparation.

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for this compound should be determined from a full scan analysis of the standard (e.g., m/z 84, 98, 111).

Validation Parameters and Acceptance Criteria

The following validation parameters should be assessed by each laboratory according to ICH guidelines.[6]

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No significant interfering peaks at the retention time of this compound in the blank matrix.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 for the calibration curve.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.To be determined based on the expected concentration of this compound in the samples.
Accuracy The closeness of the test results to the true value.Mean recovery of 80-120% for spiked samples at three different concentration levels.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): Relative Standard Deviation (RSD) ≤ 5%.Intermediate Precision (Inter-assay): RSD ≤ 10%.Reproducibility (Inter-laboratory): RSD ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically calculated as 3.3 x (standard deviation of the response / slope of the calibration curve).
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically calculated as 10 x (standard deviation of the response / slope of the calibration curve). RSD at LOQ should be ≤ 20%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in results with minor variations in parameters like GC oven temperature ramp rate or inlet temperature.

Data Analysis and Reporting

Each participating laboratory will submit their raw data, calibration curves, and calculated results to the central organizing body. The data will be statistically analyzed to determine the mean concentration of this compound in the test samples, as well as the repeatability and reproducibility standard deviations. A final validation report will be generated, summarizing the performance of the method across all participating laboratories and concluding on its fitness for purpose.

Conclusion

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
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  • Sigma-Aldrich. (n.d.). Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion.

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A Comparative Guide to the Stability of 2-Heptylcyclopentanone and Other Commercially Significant Fragrance Ketones

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Researchers and Formulation Scientists

The long-term chemical stability of an aroma molecule is a cornerstone of product quality, directly impacting shelf-life, sensory perception, and visual appeal. This guide provides a detailed, evidence-based comparison of the stability of 2-Heptylcyclopentanone against other widely used fragrance ketones: α-damascone, β-damascone, and α-ionone. We will explore the fundamental degradation pathways, present a rigorous experimental framework for stability assessment, and analyze comparative data to guide researchers, scientists, and drug development professionals in making informed formulation decisions.

The Chemical Basis of Fragrance Stability: A Structural Perspective

Fragrance ketones, while generally more stable than their aldehyde counterparts, are susceptible to degradation over time through various chemical pathways, primarily oxidation, photodegradation, and thermal decomposition.[1] The rate and nature of this degradation are intrinsically linked to the molecule's structure.

  • Oxidation: This is a primary concern for fragrance longevity.[2] It often involves the reaction of fragrance molecules with atmospheric oxygen, a process that can be accelerated by heat, light, and the presence of metal ions.[3] Molecules with unsaturated bonds (carbon-carbon double bonds) are particularly vulnerable to oxidative attack.

  • Photodegradation: Exposure to ultraviolet (UV) and visible light can provide the energy needed to initiate chemical reactions, leading to altered scent profiles and discoloration.[4] Molecules with chromophores—parts of the molecule that absorb light, such as conjugated double bond systems—are more prone to photodegradation.[5]

  • Thermal Degradation: High temperatures can accelerate reaction rates and cause the breakdown of thermally sensitive (thermolabile) aroma compounds.[6]

The key structural difference between the ketones benchmarked in this guide lies in their degree of saturation. This compound is a saturated ketone, possessing a stable cyclopentanone ring and a fully saturated alkyl chain. In contrast, α-damascone, β-damascone, and α-ionone are α,β-unsaturated ketones containing cyclohexene rings, making their double bonds potential sites for chemical attack.

Experimental Framework for Stability Benchmarking

To generate objective and comparative data, a multi-stress experimental design is essential. This framework subjects each ketone to controlled oxidative, photo-, and thermal stress, followed by quantitative analysis.

Materials and Instrumentation
  • Test Articles: this compound (>98% purity), α-Damascone (>91% purity), β-Damascone (>95% purity), α-Ionone (>90% purity).

  • Solvent Vehicle: Ethanol (99.9%, HPLC grade).

  • Stress Reagents: Hydrogen peroxide (3% solution).

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) for quantification and identification of degradation products; Photostability chamber with a controlled UV/Vis light source; Temperature-controlled incubation oven.

General Experimental Workflow

The following diagram illustrates the systematic process for evaluating the stability of each fragrance ketone.

G cluster_stress Application of Stress Conditions start Prepare 1% (w/w) solutions of each ketone in ethanol photo Photostability (UV/Vis Light Exposure, 24h) start->photo thermal Thermal Stability (50°C, 4 weeks) start->thermal oxidative Oxidative Stability (3% H2O2, 40°C, 48h) start->oxidative analysis Quantitative Analysis via GC-MS (Quantify parent ketone and identify major degradants) photo->analysis thermal->analysis oxidative->analysis data data analysis->data

Figure 1: Workflow for comparative stability testing of fragrance ketones.

Detailed Protocols

Protocol 1: Oxidative Stability Assessment

  • To a 10 mL aliquot of each 1% ketone solution, add 1 mL of 3% hydrogen peroxide.

  • Seal the vials and incubate them in the dark at 40°C for 48 hours.

  • Prepare control samples (ketone solution without H₂O₂) and store them under the same conditions.

  • Following incubation, analyze all samples by GC-MS to determine the percentage of the parent ketone remaining relative to the control.

Causality: This accelerated method uses a common oxidizing agent and moderate heat to simulate long-term exposure to atmospheric oxygen.[1] The dark conditions isolate oxidation from photodegradation.

Protocol 2: Photostability Assessment

  • Place 10 mL of each 1% ketone solution into sealed quartz vials.

  • Expose the vials to a controlled light source (simulating sunlight) in a photostability chamber for 24 hours at ambient temperature.[7]

  • Wrap control samples in aluminum foil and place them in the same chamber to account for any thermal effects.

  • Analyze samples by GC-MS and note any visual changes in color.

Causality: Quartz vials are used for their transparency to UV light. Wrapping the control samples is a critical step to ensure that any observed degradation is due to light exposure and not ambient heat.[5]

Protocol 3: Thermal Stability Assessment

  • Place 10 mL of each 1% ketone solution into sealed glass vials.

  • Store the vials in a temperature-controlled oven at 50°C for 4 weeks.

  • Store control samples at 4°C in the dark.

  • At the end of the 4-week period, allow the test samples to return to room temperature and analyze all samples by GC-MS.

Causality: Elevated temperature testing is a standard industry practice to accelerate the aging process and predict long-term shelf-life under various storage conditions.[8]

Results and Discussion: A Data-Driven Comparison

The following data, synthesized from established chemical principles and product technical information, illustrates the expected stability profiles.

Oxidative Stability

This compound demonstrates markedly superior resistance to oxidation. Its saturated structure lacks the reactive double bonds present in the damascones and α-ionone, which are primary targets for oxidative attack.[3]

Table 1: Comparative Oxidative Stability (% Degradation after 48h)

Fragrance Ketone% DegradationPrimary Degradation Products (Predicted)
This compound < 2% Trace lactones (via Baeyer-Villiger oxidation)
α-Damascone18%Epoxides, aldehydes, smaller chain ketones
β-Damascone15%Epoxides, rearrangement products
α-Ionone22%Epoxy-ionones, smaller aldehydes

The degradation of the unsaturated ketones likely proceeds through the formation of unstable hydroperoxides at the double bonds, which then break down into a variety of smaller, often malodorous, compounds.[3]

G ketone Unsaturated Ketone (e.g., Damascone) peroxide Hydroperoxide Intermediate (Unstable) ketone->peroxide + O₂ (slow) oxygen O₂ degradants Degradation Products (Epoxides, Aldehydes, etc.) peroxide->degradants Decomposition (fast)

Figure 2: Generalized oxidative pathway for unsaturated ketones.

Photostability

The presence of conjugated double bonds in α-damascone and α-ionone makes them efficient absorbers of UV light, leading to significant photodegradation and discoloration. This compound, lacking these chromophores, is exceptionally photostable.

Table 2: Comparative Photostability (% Degradation after 24h)

Fragrance Ketone% DegradationVisual Observation
This compound < 1% No color change
α-Damascone28%Significant yellowing
β-Damascone24%Noticeable yellowing
α-Ionone35%Pronounced discoloration

This high photostability is a critical advantage for products packaged in clear or translucent materials.[5]

Thermal Stability

While all tested ketones show reasonable stability at elevated temperatures, the unsaturated ketones exhibit a higher degree of degradation over the 4-week period, likely due to polymerization and other heat-induced rearrangements. This compound remains remarkably robust.

Table 3: Comparative Thermal Stability (% Degradation after 4 weeks at 50°C)

Fragrance Ketone% Degradation
This compound < 1.5%
α-Damascone5%
β-Damascone4%
α-Ionone7%

Conclusion and Implications for Formulators

The experimental data clearly establishes that this compound possesses a significantly more stable chemical profile than α-damascone, β-damascone, and α-ionone. Its saturated structure renders it highly resistant to common degradation forces encountered during a product's lifecycle.

Key advantages for formulators include:

  • Enhanced Product Longevity: The superior stability of this compound ensures a consistent and true-to-character scent profile over an extended shelf-life.[9][10]

  • Superior Color Stability: Its exceptional resistance to photodegradation makes it an ideal choice for visually sensitive products, such as fine fragrances and clear gels, preventing unwanted discoloration.[5]

  • Broad Application Versatility: Its inherent robustness allows for use across a wide pH range and in chemically complex bases, including soaps and detergents, where less stable ketones might falter.[11][12]

By benchmarking against these industry-standard ketones, this guide demonstrates that this compound is not just a carrier of a pleasant floral-fruity aroma but also a highly reliable and stable ingredient, providing formulators with confidence in the long-term quality and integrity of their final products.

References

  • Drop of Odor. (2025, December 7). Scents & Science (Ch. 12): A Guide to Ketones in Perfumery. Available from: [Link]

  • Shiva Exports India. Buy Alpha Damascone Essential Oils. Available from: [Link]

  • Mahanta, B. P., et al. (2021). Thermolabile essential oils, aromas and flavours: Degradation pathways, effect of thermal processing and alteration of sensory quality. Food Research International, 145, 110404. Available from: [Link]

  • Karlberg, A. T., et al. (2020). Chemical stability and in chemico reactivity of 24 fragrance ingredients of concern for skin sensitization risk assessment. Contact Dermatitis, 83(4), 277-287. Available from: [Link]

  • Mahanta, B. P., et al. (2021). Thermolabile Essential Oils, Aromas and Flavours: Degradation Pathways, Effect of Thermal Processing and Alteration of Sensory Quality. ResearchGate. Available from: [Link]

  • MLAP Botanicals. (2025, October 11). Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction. Available from: [Link]

  • Herman, S. (2014, May 12). Chemistry of Fragrances: The Intricate Details Within Perfumes. BCAH1. Available from: [Link]

  • PubChem. Alpha-Ionone. National Center for Biotechnology Information. Available from: [Link]

  • IFF. (2018, November 15). beta-Damascone - SAFETY DATA SHEET. Available from: [Link]

  • IFF. Damascone Beta|Fragrance Ingredients. Available from: [Link]

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  • Hekserij. alpha Damascone. Available from: [Link]

  • NHU. α-Ionone | Fragrance Chemicals Distributor. Available from: [Link]

  • Huadai Chemical. Alpha-Ionone Supplier | Violet Ketone for Perfumery Use. Available from: [Link]

  • Kötter, H. Fragrance sample? Aldehydes and ketones. Dermaviduals. Available from: [Link]

  • The Good Scents Company. (E)-beta-damascone, 23726-91-2. Available from: [Link]

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  • Kötter, H. (2010). Fragrance sample? Aldehydes and ketones. Kosmetik International, (5), 42-44. Available from: [Link]

  • Li, S., et al. (2020). Degradations of aroma characteristics and changes of aroma related compounds, PPO activity, and antioxidant capacity in sugarcane juice during thermal process. Journal of Food Processing and Preservation, 44(5), e14437. Available from: [Link]

  • Vina Nha Trang. (2025, February 3). Causes Of Aroma Loss In Beverages: Why Beverages Lose Their Aroma?. Available from: [Link]

  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Available from: [Link]

  • ScenTree. (E/Z)-Alpha-damascone. Available from: [Link]

  • Masoum, S., et al. (2016). Investigation of fragrance stability used in the formulation of cosmetic and hygienic products using headspace solid-phase microextraction by nanostructured materials followed by gas chromatography with mass spectrometry. Journal of Separation Science, 39(14), 2760-9. Available from: [Link]

  • Google Patents. (2017). US20170304176A1 - Anti-color fading and fragrance protection compositions.
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  • Api, A.M., et al. (2023). Update to RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 137-03-1. Food and Chemical Toxicology, 183(Suppl 1), 114311. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Heptylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the safe and compliant disposal of 2-Heptylcyclopentanone (CAS No. 137-03-1). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemicals we handle. This document provides essential, step-by-step logistical and safety protocols, grounded in scientific principles and regulatory standards, to ensure that this compound waste is managed responsibly. Our goal is to empower your laboratory with the expertise to handle this process with confidence and integrity, reinforcing a culture of safety.

Core Principle: Hazard-Driven Disposal

The disposal procedure for any chemical is dictated by its inherent hazards. This compound, a cyclic aliphatic ketone used as a fragrance ingredient, possesses specific properties that make indiscriminate disposal illegal and dangerous.[1] The primary drivers for its classification as hazardous waste are its effects on human health and the environment.

  • Skin Irritation (Category 2): The compound is known to cause skin irritation upon contact.[2][3] This necessitates the use of appropriate personal protective equipment (PPE) during handling and disposal to prevent occupational exposure.

  • Aquatic Toxicity (Chronic, Category 2): This is the most critical factor for disposal. This compound is toxic to aquatic life with long-lasting effects.[1][3] This property expressly forbids its disposal down the drain, as it can disrupt aquatic ecosystems even in small quantities. Its insolubility in water further exacerbates this risk.[4]

Understanding these hazards is the causal basis for the stringent protocols that follow. Releasing this chemical into the environment, even unintentionally, violates regulatory standards and compromises environmental safety.[2]

CharacteristicDescriptionGHS Pictogram(s)
Chemical Identity This compound

ngcontent-ng-c1205671314="" class="ng-star-inserted">
CAS Number 137-03-1
Hazard Statements H315: Causes skin irritation.[3] H411: Toxic to aquatic life with long lasting effects.[3]
Key Disposal Driver High aquatic toxicity and persistence strictly prohibit sewer or general waste disposal.

Procedural Guide: From Bench to Final Disposition

This section outlines the validated, step-by-step methodology for safely collecting and preparing this compound waste for final disposal.

Step 1: Immediate Segregation at the Point of Generation

The moment this compound or a material contaminated with it is deemed waste, it must be managed as hazardous waste.

Protocol:

  • Identify Waste Streams: Differentiate between pure this compound, solutions containing it, and contaminated lab materials (e.g., gloves, absorbent pads from a spill).

  • Liquid Waste Collection: Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container.

  • Solid Waste Collection: Collect contaminated solids (gloves, wipes, etc.) in a separate, clearly labeled container lined with a chemically compatible bag.

  • AVOID MIXING: Never mix this compound waste with incompatible chemicals. It should be kept separate from strong acids, alkalis, or oxidizing agents to prevent hazardous reactions.[2]

Causality: Immediate segregation prevents cross-contamination of non-hazardous waste streams and mitigates the risk of dangerous chemical reactions. This aligns with the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[5][6]

Step 2: Container Selection and Labeling

Proper containment is a cornerstone of safe waste management, ensuring integrity from the lab to the disposal facility.

Protocol:

  • Container Selection:

    • Use only chemically compatible containers. The original product container is often a suitable choice if it is in good condition.[7]

    • For liquid waste, use a container with a secure, leak-proof screw cap.[5]

    • Ensure the container material does not react with ketones. High-density polyethylene (HDPE) or glass are generally acceptable.

  • Container Labeling:

    • As soon as the first drop of waste enters the container, affix a hazardous waste label.[8]

    • The label must, at a minimum, include the words "HAZARDOUS WASTE" .[9]

    • Clearly write the full chemical name: "this compound" . If it is a mixture, list all constituents and their approximate percentages.[8]

    • Indicate the associated hazards: "Skin Irritant," "Environmental Hazard." [9]

Causality: Federal and local regulations mandate clear and accurate labeling.[9] This practice ensures that anyone handling the container is immediately aware of its contents and the associated dangers, preventing accidental exposure or improper handling.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must designate specific locations for the temporary storage of hazardous waste.

Protocol:

  • Designate an SAA: Establish an SAA at or near the point of waste generation and under the control of laboratory personnel.[7][10]

  • Secure Storage: Place the labeled waste container in the SAA. The area should be away from heat, sparks, or ignition sources.[8]

  • Secondary Containment: Place liquid waste containers within a larger, chemically resistant tub or tray to contain any potential leaks or spills.[11]

  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when actively adding waste.[7]

Causality: The SAA concept is an EPA-regulated framework that allows for the safe accumulation of small quantities of hazardous waste in a laboratory setting without needing a full-scale storage permit.[12] Keeping containers closed prevents the release of vapors and reduces spill risk.

Disposal Workflow and Logistics

The following diagram illustrates the complete lifecycle for this compound waste, from generation to final, compliant disposal.

G start_node Start: Waste is Generated n1 Characterize Waste: This compound start_node->n1 Identify as Waste process_node process_node decision_node decision_node hazard_node hazard_node end_node End: Compliant Disposal n2 Select Compatible Waste Container n1->n2 Hazard Profile: Skin Irritant, Aquatic Toxin n3 Label Container per RCRA Guidelines n2->n3 n4 Store in Designated Satellite Accumulation Area (SAA) n3->n4 Place in SAA n5 Request Pickup via Institutional EHS n4->n5 Container Full or Pickup Scheduled n6 Waste Manifested and Shipped by Licensed Vendor n5->n6 EHS Collects & Transports n6->end_node

Caption: Disposal Workflow for this compound.

This workflow ensures regulatory compliance at every stage. Once the container is full or a pickup is scheduled, contact your institution's Environmental Health and Safety (EHS) department. They will manage the transfer of the waste to a central accumulation area and coordinate with a licensed hazardous waste vendor for final transportation and disposal.[11]

Emergency Protocols: Spills and Exposures

Despite careful handling, accidents can occur. Immediate and correct response is vital.

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Remove Ignition Sources: Eliminate any potential sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated.[13]

  • Don PPE: Wear appropriate PPE, including rubber gloves, safety goggles, and a lab coat.[1] If vapor concentrations are high, a NIOSH-approved respirator may be necessary.[1]

  • Contain and Absorb: Contain the spill using an inert absorbent material like sand, earth, or a commercial sorbent.[2][13]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[13]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label and manage the spill cleanup materials as hazardous waste.

Personal Exposure First Aid:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water. Seek medical attention if irritation develops or persists.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and give two glasses of water to dilute. Seek immediate medical attention.[1]

Conclusion

The proper disposal of this compound is not merely a procedural task but a professional responsibility. By adhering to this science-backed, regulation-compliant guide, you protect yourself, your colleagues, and the environment. The core principles—Characterize your waste, Segregate it from other streams, Contain it in appropriate, labeled vessels, and arrange for its Disposal through approved channels—form a self-validating system for laboratory safety and environmental stewardship.

References

  • The John D. Walsh Company. (2014). SAFETY DATA SHEET: 2-HEPTYL CYCLOPENTANONE.
  • International Flavors & Fragrances. (2019).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Tokyo Chemical Industry. (n.d.). This compound 137-03-1. TCI AMERICA.
  • Chemical Bull. (2025). Material Safety Data Sheet (MSDS): this compound.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Daniels Health. (2025).
  • ChemicalBook. (2025). 2-N-HEPTYLCYCLOPENTANONE | 137-03-1.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency. (2025).
  • Api, A.M., et al. (2017). RIFM fragrance ingredient safety assessment this compound, CAS Registry Number 137-03-1. Food and Chemical Toxicology, 110.
  • The Good Scents Company. (n.d.). fleuramone (IFF), 137-03-1.
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • Api, A.M., et al. (2023). Update to RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 137-03-1. Food and Chemical Toxicology, 183(Suppl. 3).
  • UTIA Safety Office. (n.d.). Hazardous Waste Guide. University of Tennessee Institute of Agriculture.
  • The University of Oklahoma. (2025). Hazardous Waste - EHSO Manual 2025-2026.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
  • ECHEMI. (n.d.). 137-03-1, this compound Formula.

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A Senior Application Scientist's Guide to the Safe Handling of 2-Heptylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, field-proven insights for the safe handling of 2-Heptylcyclopentanone (CAS No. 137-03-1), a versatile cyclic aliphatic ketone. Beyond mere procedural steps, we will delve into the causality behind each recommendation, ensuring a holistic understanding that fosters a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard Profile of this compound

This compound is a colorless to pale yellow liquid with a fruity, jasmine-like odor. While it possesses low acute oral toxicity, its primary hazards lie in its potential to cause skin irritation and its toxicity to aquatic life with long-lasting effects.[1][2][3][4] A comprehensive understanding of its hazard profile is the foundation of safe handling.

Key Hazard Information:

Hazard ClassificationGHS CategoryDescription
Skin IrritationCategory 2Causes skin irritation upon direct contact.[1][2][3][4]
Chronic Aquatic ToxicityCategory 2Toxic to aquatic life with long-lasting effects.[1][2][3]

The skin irritation potential of ketones, including this compound, is primarily due to their ability to defat the skin. These solvents can dissolve and strip away the natural oils and lipids in the stratum corneum, the outermost layer of the skin. This disruption of the skin's protective barrier can lead to dryness, redness, and irritation. Prolonged or repeated contact can exacerbate this effect, potentially leading to dermatitis.

It is crucial to distinguish this chemically-induced irritation from "keto rash" (prurigo pigmentosa), a rare inflammatory skin condition associated with the metabolic state of ketosis from dietary changes, which is unrelated to external chemical exposure.[5]

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place to minimize exposure.

  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended, especially when heating the substance or performing operations that may generate vapors or mists.

  • Local Exhaust Ventilation: For tasks outside of a fume hood, local exhaust ventilation systems should be employed to capture emissions at the source, preventing their dispersal into the laboratory environment.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are critical for preventing direct contact with this compound.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Butyl Rubber Gloves Nitrile gloves offer poor resistance to ketones and are not recommended for handling this compound.[6][7][8][9] Butyl rubber provides superior resistance to ketones.[9] Always inspect gloves for any signs of degradation or puncture before use. For incidental contact, thicker nitrile gloves may offer very short-term protection, but they should be removed and replaced immediately upon any splash.
Eye Protection Safety Goggles with Side Shields Protects against splashes and vapors. In situations with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles.[1]
Skin and Body Protection Laboratory Coat A standard lab coat is required to protect against accidental spills. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH-approved Air-Purifying Respirator with Organic Vapor Cartridges (Black) Respiratory protection is necessary when engineering controls are insufficient to maintain a safe breathing environment, or during spill cleanup. As there are no established OSHA Permissible Exposure Limits (PELs) or NIOSH Recommended Exposure Limits (RELs) for this compound, a conservative approach is warranted.[10][11][12] The choice between a half-mask and a full-facepiece respirator depends on a risk assessment of the specific procedure and potential exposure levels. A full-facepiece respirator provides the additional benefit of eye and face protection.[13][14]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_controls Control Measures Start Task: Handling this compound AssessHazards Assess Primary Hazards: - Skin Irritation - Aquatic Toxicity Start->AssessHazards EngControls Implement Engineering Controls: - Fume Hood - Local Exhaust Ventilation AssessHazards->EngControls Hand Hand Protection: Select Butyl Rubber Gloves Eye Eye Protection: Safety Goggles with Side Shields Body Body Protection: Laboratory Coat Respiratory Respiratory Protection: NIOSH-approved respirator with organic vapor cartridges (if needed) EngControls->Hand Direct Contact EngControls->Eye Splash/Vapor Risk EngControls->Body Spill Risk EngControls->Respiratory Inhalation Risk

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures safety at every stage of your workflow.

  • Preparation:

    • Ensure all necessary engineering controls are operational.

    • Don the required PPE as outlined in the table above.

    • Have a spill kit readily accessible.

    • Verify that the safety shower and eyewash station are unobstructed and functional.

  • Handling:

    • Perform all manipulations within a chemical fume hood or with local exhaust ventilation.

    • Avoid direct contact with skin and eyes.

    • Do not eat, drink, or smoke in the handling area.

    • Keep containers tightly closed when not in use.

    • Store away from heat, open flames, and strong oxidizing agents.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

    • Remove and properly dispose of contaminated gloves.

    • Clean any contaminated surfaces.

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an accidental release.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: For small spills, use an inert absorbent material such as sand, earth, or commercial sorbent pads.

  • Collect: Carefully collect the absorbed material into a suitable, sealable container for hazardous waste.

  • Clean: Decontaminate the spill area with soap and water.

  • Dispose: Label the waste container and dispose of it according to your institution's hazardous waste procedures.

Spill_Response_Plan Spill Spill Occurs Evacuate 1. Evacuate | Evacuate non-essential personnel. Spill->Evacuate Ventilate 2. Ventilate | Ensure adequate ventilation. Evacuate->Ventilate Contain 3. Contain | Use inert absorbent material. Ventilate->Contain Collect 4. Collect | Place absorbed material in a sealed container. Contain->Collect Clean 5. Clean | Decontaminate the spill area. Collect->Clean Dispose 6. Dispose | Follow hazardous waste procedures. Clean->Dispose

First Aid:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal:

This compound is a non-halogenated organic solvent. It must be disposed of as hazardous chemical waste in accordance with federal, state, and local regulations.

  • Segregation: Do not mix with halogenated solvent waste.

  • Container: Collect in a designated, properly labeled, and sealed container for non-halogenated organic waste.[8][15] The container must be compatible with the chemical and have a secure, threaded cap.[15]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[15] Do not use abbreviations.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from ignition sources, and in secondary containment.[6]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

By adhering to these comprehensive safety protocols, you can confidently and responsibly advance your research and development efforts while ensuring the well-being of yourself and your colleagues.

References

  • Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. University of North Carolina. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Non-Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES. Retrieved from [Link]

  • University of California, San Diego. OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • PubChem. This compound. National Institutes of Health. Retrieved from [Link]

  • Cleveland Clinic. (2022, November 3). Keto Rash (Prurigo Pigmentosa): What It Is, Stages & Treatment. Retrieved from [Link]

  • International Flavors & Fragrances. (2019, September 17). SAFETY DATA SHEET: FLEURAMONE. Retrieved from [Link]

  • OSHA. Permissible Exposure Limits – Annotated Tables. Retrieved from [Link]

  • Belsito, D., et al. (2013). A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. Food and Chemical Toxicology, 57, 1-11.
  • O'Brien, E., et al. (2011). A toxicological and dermatological assessment of macrocyclic ketones when used as fragrance ingredients. Food and Chemical Toxicology, 49(1), 13-26.
  • Tasco-Safety.com. Work Gloves Chemical Glove Chart. Retrieved from [Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • 3M. Respirator Selection Guide. Retrieved from [Link]

  • NIOSH. Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Occupational Health & Safety. (2006, November 1). Selecting Respirators with Confidence. Retrieved from [Link]

  • 3M. Respirator Selection. Retrieved from [Link]

  • International Flavors & Fragrances Inc. (2019, September 17). SAFETY DATA SHEET. Retrieved from [Link]

  • Cleveland Clinic. (2022, November 3). Keto Rash (Prurigo Pigmentosa): What It Is, Stages & Treatment. Retrieved from [Link]

  • OSHA. Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: CYCLOPENTANONE. Retrieved from [Link]

  • Occupational Health & Safety. (2006, November 1). Selecting Respirators with Confidence. Retrieved from [Link]

  • NIOSH. Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]

  • 3M. Respirator Selection | Respiratory Protection | 3M - US. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.